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  • Product: Fmoc-alpha-methyl-DL-methionine
  • CAS: 147108-43-8

Core Science & Biosynthesis

Foundational

Chemical properties of Fmoc-alpha-methyl-DL-methionine for peptide synthesis

An In-Depth Technical Guide to the Chemical Properties and Application of Fmoc-α-methyl-DL-methionine in Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-α-methyl-DL-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Application of Fmoc-α-methyl-DL-methionine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-DL-methionine is a non-canonical amino acid derivative that offers significant advantages in the design of therapeutic peptides and peptidomimetics. The introduction of a methyl group at the α-carbon sterically shields the peptide backbone, which can confer remarkable resistance to enzymatic degradation by proteases.[1][2] This modification also introduces conformational constraints, reducing the peptide's flexibility, which can lead to a more defined three-dimensional structure and potentially higher binding affinity and selectivity for its biological target.[2]

However, the very features that make this building block attractive also present significant challenges during solid-phase peptide synthesis (SPPS). The primary hurdles include the steric hindrance of the α-methyl group, which impedes coupling reactions, and the inherent susceptibility of the methionine side chain to oxidation.[3][4] Furthermore, as a DL-racemic mixture, its incorporation results in the formation of diastereomeric peptides, a factor that must be managed during purification and characterization.[5]

This guide, intended for experienced researchers, provides a comprehensive overview of the chemical properties of Fmoc-α-methyl-DL-methionine and detailed, field-proven strategies to overcome the challenges associated with its use in Fmoc-based SPPS.

Chemical Properties of Fmoc-α-methyl-DL-methionine

A thorough understanding of the chemical properties of this building block is fundamental to its successful application.

Structure and Stereochemistry

Fmoc-α-methyl-DL-methionine possesses three key structural features that dictate its reactivity:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amino group, which is stable to the acidic conditions used for final cleavage but is readily removed by secondary amines like piperidine.[6]

  • The α-Methyl Group: This group replaces the α-hydrogen, creating a quaternary, sterically hindered carbon center. This is the primary reason for the challenges encountered during coupling reactions.[4]

  • The Thioether Side Chain: The sulfur atom in the methionine side chain is nucleophilic and prone to oxidation, which can occur during both synthesis and the final cleavage step.[3][7]

The "DL" designation indicates that this product is a racemic mixture of both the D- and L-enantiomers. The incorporation of this mixture into a peptide chain will result in the synthesis of two diastereomers at the position of insertion, which will likely have different retention times during reverse-phase HPLC.[5]

Caption: Chemical Structure of Fmoc-α-methyl-DL-methionine.

Synthesis and Characterization

The synthesis of α,α-disubstituted amino acids is challenging due to the steric hindrance around the quaternary carbon.[8] While several methods exist, they often involve multiple steps and specialized reagents. For the end-user in peptide synthesis, Fmoc-α-methyl-DL-methionine is typically purchased from a commercial supplier.

Expected Characterization Data:

  • ¹H NMR: Expected signals would include the characteristic aromatic protons of the Fmoc group, the methyl protons of the α-methyl group (singlet), the methyl protons of the thioether (singlet), and the methylene protons of the side chain.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon, the quaternary α-carbon, the carbons of the Fmoc group, and the carbons of the methionine side chain.[9]

  • Mass Spectrometry: The expected monoisotopic mass for C₂₁H₂₃NO₄S is approximately 385.14 g/mol .

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-α-methyl-DL-methionine requires a strategic approach that directly addresses its inherent challenges.

Core Challenges
  • Steric Hindrance in Coupling Reactions: The α-methyl group significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling reagents like DCC or DIC are often insufficient to drive the reaction to completion, leading to low yields and deletion sequences.[10]

  • Oxidation of the Methionine Side Chain: The thioether is susceptible to oxidation to methionine sulfoxide, particularly during the final acidic cleavage step.[3][7] This results in a modified peptide that can be difficult to separate from the desired product.

  • Management of Diastereomeric Peptides: The use of a DL-racemic mixture will produce two diastereomeric peptides. These will need to be separated by preparative HPLC if a single stereoisomer is required for the final application.[5]

Recommended Protocols for Incorporation

The standard Fmoc-SPPS cycle of deprotection and coupling must be optimized to accommodate this sterically hindered amino acid.

Figure 2: SPPS Workflow for Fmoc-α-methyl-DL-methionine start Resin-bound Peptide with N-terminal Fmoc Group deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Fmoc-α-methyl-DL-methionine (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Coupling Efficiency Monitoring (e.g., Kaiser Test) wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Positive complete Complete Coupling monitoring->complete Negative double_coupling Double Couple or Extend Reaction Time incomplete->double_coupling next_cycle Proceed to Next Cycle complete->next_cycle double_coupling->wash2

Caption: Workflow for incorporating Fmoc-α-methyl-DL-methionine in SPPS.

The removal of the Fmoc group is generally not affected by the α-methyl group and can be achieved using standard conditions.

Protocol:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.

  • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.[5]

The success of incorporating Fmoc-α-methyl-DL-methionine hinges on the choice of coupling reagent and reaction conditions. More potent activating agents are required to overcome the steric hindrance.[10]

Recommended Protocol (using HATU):

  • In a separate vessel, dissolve Fmoc-α-methyl-DL-methionine (3-5 equivalents relative to the resin loading) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents) in DMF.[1][10]

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[1]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for an extended period, typically 1-2 hours. For particularly difficult couplings, this can be extended or a second coupling (double coupling) can be performed.[10]

  • After the coupling is complete, thoroughly wash the resin with DMF.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative Reactivity for Hindered CouplingsNotes
HATU/HCTU Uronium/Aminium SaltVery HighHighly effective for sterically hindered residues; HATU is generally considered slightly more reactive but also more expensive than HCTU.[1][6]
PyBOP/PyAOP Phosphonium SaltHighEffective alternatives to uronium salts; PyAOP is generally more reactive than PyBOP.
COMU Uronium SaltVery HighA newer generation reagent with reactivity comparable to HATU, but with a better safety profile as it is not based on potentially explosive benzotriazoles.[11]
DIC/HOBt CarbodiimideLow to ModerateGenerally insufficient for efficient coupling of α,α-disubstituted amino acids; may lead to significant amounts of deletion peptides.[10]
Cleavage and Final Deprotection

The final cleavage from the resin and removal of side-chain protecting groups must be performed with a "cleavage cocktail" containing scavengers to prevent the oxidation of the methionine side chain.[3][7]

Recommended Protocol:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare a fresh cleavage cocktail appropriate for methionine-containing peptides (see Table 2).

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Table 2: Recommended Cleavage Cocktails for Methionine-Containing Peptides

Reagent NameComposition (v/v or w/v)Application NotesReference(s)
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Met, Cys, and Trp.[4][12]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation and can reduce any methionine sulfoxide that may have formed.[4][7]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)A simpler, less odorous cocktail, but may not be sufficient to completely prevent methionine oxidation in all cases.[13]

Troubleshooting Guide

Figure 3: Troubleshooting Workflow problem Low Yield or Impure Product check_coupling Check for Incomplete Coupling (Kaiser Test) problem->check_coupling check_oxidation Check for Methionine Oxidation (Mass Spectrometry) problem->check_oxidation check_aggregation Check for Peptide Aggregation (Resin Clumping) problem->check_aggregation incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Positive oxidation_detected Oxidation Detected check_oxidation->oxidation_detected +16 Da mass shift aggregation_detected Aggregation Detected check_aggregation->aggregation_detected Yes solution_coupling Solution: - Use stronger coupling reagent (HATU, COMU) - Double couple - Increase reaction time incomplete_coupling->solution_coupling solution_oxidation Solution: - Use optimized cleavage cocktail (Reagent H) - Add scavengers (e.g., EDT, DMS) - Minimize cleavage time oxidation_detected->solution_oxidation solution_aggregation Solution: - Use chaotropic salts in washes - Synthesize at elevated temperature - Use NMP instead of DMF aggregation_detected->solution_aggregation

Caption: A decision tree for troubleshooting common issues.

Table 3: Troubleshooting Common Problems

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser test after coupling)- Insufficient reactivity of the coupling reagent.- Steric hindrance from the α-methyl group.- Peptide aggregation on the resin.- Switch to a more potent coupling reagent like HATU or COMU.[10]- Perform a double coupling.[10]- Increase the coupling time.[10]- Use a solvent with better solvating properties, such as NMP.[10]
Methionine Oxidation (+16 Da mass shift observed in MS)- Oxidation during the final TFA cleavage.- Prolonged exposure to air during synthesis.- Use a cleavage cocktail specifically designed to prevent oxidation, such as Reagent H.[4][7]- Add scavengers like EDT, DMS, or ammonium iodide to the cleavage cocktail.[1][7]- Minimize the duration of the cleavage step.[14]
Peptide Aggregation (Resin clumping, slow draining, poor coupling/deprotection)- Formation of secondary structures (e.g., β-sheets) by the growing peptide chain, especially with hydrophobic sequences.- Wash the resin with a solution containing chaotropic salts (e.g., NaClO₄) before coupling.[5]- Perform the synthesis at an elevated temperature (microwave synthesis can be very effective).[10]- Use a more polar solvent mixture.
Diastereomer Separation Issues (Broad or overlapping peaks in HPLC)- The D- and L-isomers introduced by the racemic mixture may have very similar retention times.- Optimize the HPLC gradient to improve separation.- Consider using a different stationary phase or mobile phase modifier.

References

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (URL: [Link])

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC. (URL: [Link])

  • The specific features of methionine biosynthesis and metabolism in plants - PMC. (URL: [Link])

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Peptides. (URL: [Link])

  • Commonly Used Coupling Reagents in Peptide Synthesis. (URL: [Link])

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC. (URL: [Link])

  • The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. (URL: [Link])

  • .alpha.-Methyl amino acids. Resolution and amino protection | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed. (URL: [Link])

  • Cleavage Cocktail Selection - CDN. (URL: [Link])

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Conformational Preferences of α-Substituted Proline Analogues - PMC - NIH. (URL: [Link])

  • CN105296557A - Synthesis method of D, L-alpha-methionine calcium - Google P
  • Fmoc-alpha-methyl-DL-methionine - 1 g - Anaspec. (URL: [Link])

  • Methionine - Wikipedia. (URL: [Link])

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. (URL: [Link])

  • A cleavage cocktail for methionine-containing peptides - PubMed - NIH. (URL: [Link])

  • SPPS: peptide failure to elongate? - ResearchGate. (URL: [Link])

  • Solution characterization of [methyl-13C]methionine HIV-1 reverse transcriptase by NMR spectroscopy - PMC. (URL: [Link])

  • CN117720446A - Green methionine synthesis method - Google P
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (URL: [Link])

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis | Biotage. (URL: [Link])

  • DL-Methionine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • 1H NMR spectra of the diagnostic region of Fmoc‐MetO, with protons... - ResearchGate. (URL: [Link])

  • (SPPS) Loading rate decreased on Fmoc quantification? - ResearchGate. (URL: [Link])

  • Regulation of protein–protein interactions using stapled peptide | ROC - Dove Medical Press. (URL: [Link])

  • DL-Fmoc-Methionine - Chemical Details - EPA. (URL: [Link])

Sources

Exploratory

Impact of alpha-methylation on methionine peptide stability

Technical Guide: The Impact of -Methylation on Methionine Peptide Stability -Methyl-Methionine ( MeMet) Integration Executive Summary The incorporation of -methyl amino acids is a high-impact strategy in modern peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Impact of -Methylation on Methionine Peptide Stability


-Methyl-Methionine (

MeMet) Integration

Executive Summary

The incorporation of


-methyl amino acids is a high-impact strategy in modern peptidomimetic design, primarily used to overcome the inherent pharmacokinetic limitations of native peptides. This guide focuses specifically on 

-methyl-methionine (

MeMet)
. Unlike standard backbone N-methylation, C

-methylation introduces a quaternary carbon center, enforcing severe conformational constraints via the Thorpe-Ingold effect. This modification yields a dual stability advantage: (1) Proteolytic Resistance through steric occlusion of the scissile bond, and (2) Secondary Structure Stabilization , typically inducing helical folding (

- or

-helix) that can shield the susceptible methionine sulfur atom from oxidative degradation.

Part 1: The Physicochemical Basis of Stability

Conformational Locking (The Thorpe-Ingold Effect)

The primary driver of stability in


MeMet peptides is the restriction of the backbone torsion angles, phi (

) and psi (

). In native L-Methionine, the C

-H bond allows for a wide range of Ramachandran space. Replacing this hydrogen with a methyl group creates an

-disubstituted amino acid.[1][2]
  • Mechanism: The steric clash between the

    
    -methyl group and the carbonyl oxygen (or amide nitrogen) forces the backbone into a narrow region of conformational space.
    
  • Result: This restricts the peptide to helical conformations, most commonly the

    
    -helix  or distorted 
    
    
    
    -helix. This pre-organization reduces the entropic penalty of binding to receptors and prevents the "unfolding" required for many proteases to act.
Proteolytic Shielding

Proteases (e.g., chymotrypsin, pepsin) require the peptide backbone to adopt an extended conformation (


-strand-like) within the enzyme's active site to hydrolyze the amide bond.
  • Steric Occlusion: The additional methyl group at the C

    
     position acts as a "molecular bumper," physically blocking the protease's catalytic triad from accessing the carbonyl carbon of the peptide bond.
    
  • Data Correlation: Studies on analogous residues (like Aib) show proteolytic half-life extensions ranging from 10-fold to >100-fold compared to native sequences.

Methionine-Specific Stability (Oxidation)

Methionine is liable to oxidation (forming Met-sulfoxide and Met-sulfone), a major degradation pathway.

  • Direct Effect:

    
    -methylation does not chemically alter the sulfur atom's redox potential.
    
  • Indirect Effect: By forcing the peptide into a stable helix, the hydrophobic methionine side chain is often reoriented toward the hydrophobic face of the helix or "buried" within the structural core. This reduces the Solvent Accessible Surface Area (SASA) of the sulfur atom, kinetically hindering the approach of Reactive Oxygen Species (ROS).

Part 2: Visualization of Stability Mechanisms

StabilityMechanism Native Native Methionine (Flexible Backbone) Proteolysis Proteolytic Resistance (>100x Half-life) Native->Proteolysis Susceptible AlphaMe α-Methyl-Methionine (Quaternary Carbon) Conf Conformational Lock (Thorpe-Ingold Effect) AlphaMe->Conf Restricts φ/ψ Steric Steric Hindrance (Active Site Blockade) AlphaMe->Steric Blocks Enzyme Helix Helical Induction (3_10 / Alpha Helix) Conf->Helix Steric->Proteolysis Prevents Hydrolysis Helix->Proteolysis Prevents Unfolding Oxidation Reduced Solvent Access (Indirect Antioxidant Effect) Helix->Oxidation Buries Sidechain

Figure 1: Mechanistic flow illustrating how


-methylation confers stability through conformational locking and steric shielding.

Part 3: Synthetic Challenges & Solutions

Synthesizing peptides with


MeMet is notoriously difficult. The same steric bulk that protects the peptide from proteases also prevents the coupling of the amino acid during synthesis. Standard reagents (HBTU/HOBt) often result in incomplete coupling or deletion sequences.
Optimized Coupling Protocol

Critical Note: The coupling of the


MeMet residue itself is difficult, but the coupling of the next amino acid onto the N-terminus of the 

MeMet is even harder due to the nucleophile being sterically crowded.
StepReagent ClassRecommended ReagentMechanism/Rationale
Activation Phosphonium / Uronium (High Reactivity)HATU or PyAOP HOAt-based reagents (7-azabenzotriazole) facilitate coupling via a cyclic transition state (neighboring group effect).
Base Tertiary AmineHOAt / Collidine Collidine (TMP) is less basic but less nucleophilic than DIPEA, reducing racemization and capping risks during slow couplings.
Solvent Polar AproticDMF or NMP NMP is preferred for difficult sequences to prevent aggregation.
Repeats Double Coupling2 x 2 hours Extended reaction time is mandatory.
Alternative Acid FluoridesTFFH If HATU fails, converting the AA to an acid fluoride (using TFFH) is the "nuclear option" for steric hindrance.
Synthetic Workflow Diagram

SynthesisWorkflow Start Coupling α-Me-Met Check Is steric bulk high? Start->Check Standard Standard Coupling (HBTU/DIPEA) Check->Standard No (Rare) Advanced Advanced Coupling (HATU/HOAt/Collidine) Check->Advanced Yes (Default) Fail Incomplete Coupling Standard->Fail Likely Nuclear Acid Fluoride Method (TFFH) Advanced->Nuclear If <90% Yield Success Proceed to Deprotection Advanced->Success High Yield Nuclear->Success

Figure 2: Decision tree for overcoming steric hindrance during Solid Phase Peptide Synthesis (SPPS) of


-methylated peptides.

Part 4: Experimental Validation Protocols

To validate the stability improvements, the following self-validating assays are recommended.

In Vitro Serum Stability Assay

This protocol compares the half-life (


) of the 

-methylated analog against the native peptide.

Materials:

  • Pooled Human Serum (Sigma or similar).

  • LC-MS grade Acetonitrile (ACN).

  • Internal Standard (e.g., Caffeine or a non-degradable peptide analog).

Protocol:

  • Preparation: Dissolve peptide to 1 mM in water (Stock).

  • Incubation: Mix 10

    
    L Stock + 190 
    
    
    
    L Human Serum (pre-warmed to 37°C). Final conc: 50
    
    
    M.
  • Sampling: At time points

    
     min, and 24 hours:
    
    • Remove 20

      
      L of mixture.
      
    • Add 80

      
      L cold ACN (containing Internal Standard) to precipitate serum proteins.
      
    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into LC-MS. Monitor the Molecular Ion [M+H]+.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Success Criteria:

  • Native Met-peptide: Typical

    
     mins.
    
  • 
    MeMet-peptide: Target 
    
    
    
    mins.
Oxidative Stress Challenge

To test if the helical induction protects the sulfur:

  • Incubate peptide with 0.1%

    
     in phosphate buffer.
    
  • Monitor the mass shift (+16 Da for Sulfoxide) via LC-MS over time.

  • Compare the rate of oxidation between Native and

    
    MeMet variants.
    

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution). Biopolymers.[3][4][5][6][7][8] Link

  • Albericio, F., & Boman, H. G. (2011). Applications of Peptide Coupling Reagents – An Update. Global Research Online. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids.[9] Current Pharmaceutical Design. Link

  • Li, X., et al. (2018). Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study.Link

Sources

Foundational

Conformational constraints of Fmoc-alpha-methyl-DL-methionine in peptidomimetics

Topic: Conformational Constraints of Fmoc-alpha-methyl-DL-methionine in Peptidomimetics Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Discovery Scientists Executive Summary The incorporation of -...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Constraints of Fmoc-alpha-methyl-DL-methionine in Peptidomimetics Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

The incorporation of


-methylated amino acids represents a pivotal strategy in modern peptidomimetics, offering a dual advantage: rigidification of the peptide backbone into bioactive helical conformations and significant enhancement of proteolytic stability.

This guide focuses specifically on Fmoc-


-methyl-DL-methionine  (

-Me-Met). Unlike the widely used

-aminoisobutyric acid (Aib),

-Me-Met introduces a reactive thioether side chain and a chiral center at the

-carbon. The use of the DL-racemate presents unique synthetic challenges regarding diastereomeric separation but offers a cost-effective route for exploring stereochemical space in early-stage library generation.

The Mechanistic Basis of Constraint[1]

The introduction of a methyl group at the


-carbon of methionine transforms the residue from a tertiary to a quaternary center. This modification fundamentally alters the energetic landscape of the peptide backbone via the Thorpe-Ingold Effect  (or gem-dimethyl effect).
1.1 Steric Restriction of

and

Angles

In standard amino acids, the


-H bond allows for a wide range of Ramachandran space. Replacing this hydrogen with a methyl group creates severe steric clashes with the carbonyl oxygen of the preceding residue (

) and the amide nitrogen of the succeeding residue (

).
  • Result: The allowable torsion angles are restricted almost exclusively to the helical region:

  • Consequence: This forces the backbone into a

    
    -helix (for short oligomers) or an 
    
    
    
    -helix (for longer sequences >7 residues).
1.2 The Helix-Inducing Power

-Me-Met acts as a potent helix initiator and terminator. The quaternary carbon reduces the entropic penalty of folding (

), making the helical state thermodynamically favorable even in short peptides that would otherwise be random coils in solution.

ConformationalConstraint Unconstrained Standard Methionine (High Entropy) AlphaMet Introduction of α-Methyl Group Unconstrained->AlphaMet Modification StericClash Steric Clash (Backbone/Methyl) AlphaMet->StericClash Thorpe-Ingold Effect PhiPsiLock Restriction of φ/ψ Angles StericClash->PhiPsiLock Energetic Penalty HelixFold Stable 3-10 or α-Helix PhiPsiLock->HelixFold Entropic Gain

Figure 1: The mechanistic pathway of conformational restriction induced by


-methylation. The steric bulk forces the peptide backbone into a predefined helical geometry.

Strategic Synthesis: Overcoming Steric and Chemical Hurdles

Synthesizing peptides with Fmoc-


-methyl-DL-methionine requires deviating from standard SPPS protocols. The quaternary center creates significant steric hindrance, making acylation difficult. Furthermore, the "DL" nature implies the formation of diastereomers that must be managed.
2.1 Coupling Protocols for Sterically Hindered Amines

Standard HBTU/DIPEA activation is often insufficient for coupling onto the N-terminus of an


-methyl amino acid, or coupling the 

-methyl amino acid itself.

Recommended Activation System:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) is preferred over DIPEA to minimize racemization (though less critical for the quaternary center itself, it protects the preceding amino acid).

Table 1: Comparative Coupling Conditions

ParameterStandard Amino Acid

-Methyl-Methionine
Activator HBTU or HCTUHATU / HOAt or PyBOP
Equivalents 3 - 5 eq2 - 3 eq (due to cost/difficulty)
Coupling Time 30 - 60 min2 - 4 hours (or double couple)
Temperature Ambient50°C - 60°C (Microwave assisted)
Monitoring Kaiser TestChloranil Test (for secondary amines) or micro-cleavage
2.2 Managing the DL-Stereochemistry

Using a DL-mixture inserts both


-

-Me-Met and

-

-Me-Met into your peptide.
  • Outcome: If the rest of your peptide is L-chiral, you will obtain two diastereomers:

  • Separation: Unlike enantiomers, diastereomers have different physical properties. They can typically be separated by standard RP-HPLC (C18 column) using a shallow gradient (e.g., 0.5% B per minute).

  • Strategy: This is advantageous for screening.[1][2] You synthesize one batch, separate the two peaks, and test both. One isomer usually exhibits superior binding due to the specific helical screw sense preference of the target receptor.

2.3 Preventing Methionine Oxidation

The thioether side chain is highly susceptible to oxidation to methionine sulfoxide [Met(O)] during cleavage, especially when carbocation scavengers are insufficient.

  • Protocol Adjustment: Use a cleavage cocktail containing Ethanedithiol (EDT) or Dimethyl sulfide (DMS) .

  • Cocktail Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) .

  • Note: Avoid strong oxidizers in post-cleavage handling.

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling Step (2x 2hr or Microwave 60°C) Resin->Coupling Activation Activate Fmoc-α-Me-DL-Met (HATU/HOAt/Collidine) Activation->Coupling Check Chloranil Test (Check for completion) Coupling->Check Check->Coupling Positive (Incomplete) Deprotection Fmoc Removal (20% Piperidine) Check->Deprotection Negative (Complete) NextCoupling Next AA Coupling (DIFFICULT STEP) Deprotection->NextCoupling Steric Bulk hinders next incoming AA Cleavage Cleavage & Deprotection (Reagent K with EDT) NextCoupling->Cleavage HPLC HPLC Purification (Separate Diastereomers) Cleavage->HPLC

Figure 2: Optimized SPPS workflow for


-methyl-methionine, highlighting critical difficulty points (red) and purification requirements.

Applications in Drug Design[2][3]

3.1 Proteolytic Stability

The


-methyl group provides a "steric shield." Proteases (like chymotrypsin or pepsin) require the peptide backbone to adopt an extended conformation (

-strand-like) to fit into the active site.
  • Mechanism:

    
    -Me-Met locks the backbone in a helix, preventing the extended conformation required for hydrolysis.
    
  • Result: Peptides containing

    
    -Me-Met often exhibit half-lives in plasma that are orders of magnitude longer than their native counterparts.
    
3.2 Receptor Selectivity

In G-protein coupled receptors (GPCRs), the bioactive conformation of a peptide ligand is often helical.

  • Case Study: Analogues of Substance P or Bradykinin.

  • Application: Replacing a native residue with

    
    -Me-Met can "freeze" the peptide in the bioactive conformation, reducing the entropy cost of binding and potentially increasing affinity (
    
    
    
    ) and selectivity.

References

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-methylmethionine. Journal of Peptide Science .

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry .

  • Albericio, F., & Tiffiffin, P. (2000). Use of HATU/HOAt for the Synthesis of Difficult Peptides. Organic Letters .

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews .

  • Biotage Application Note. (2023). How to handle peptides that contain methionine.

Sources

Exploratory

Difference between Fmoc-Methionine and Fmoc-alpha-methyl-DL-methionine

Executive Summary In the development of peptide therapeutics, the substitution of canonical amino acids with non-proteinogenic analogs is a critical strategy for improving pharmacokinetic profiles.[1] This guide analyzes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics, the substitution of canonical amino acids with non-proteinogenic analogs is a critical strategy for improving pharmacokinetic profiles.[1] This guide analyzes the technical divergences between Fmoc-Methionine (Fmoc-Met-OH) , the standard building block, and Fmoc-alpha-methyl-DL-methionine (Fmoc-


-Me-DL-Met-OH) , a sterically hindered, racemic analog.

While Fmoc-Met-OH is utilized for standard sequence assembly, Fmoc-


-Me-DL-Met-OH is employed specifically to induce helical conformation and confer proteolytic resistance. However, the introduction of the 

-methyl group introduces significant synthetic hurdles—specifically steric hindrance during coupling—and the DL-configuration necessitates rigorous downstream purification strategies to isolate active isomers.

Part 1: Structural & Stereochemical Fundamentals

The primary distinction lies at the


-carbon (

). In standard Methionine, the

is bonded to a hydrogen atom. In

-methyl-methionine, this hydrogen is replaced by a methyl group. This seemingly minor change fundamentally alters the molecule's reactivity and spatial occupancy.
Table 1: Physicochemical Comparison
FeatureFmoc-L-MethionineFmoc-

-methyl-DL-methionine
Formula



-Carbon Substituents
Side chain (-CH2-CH2-S-Me) + Hydrogen Side chain (-CH2-CH2-S-Me) + Methyl
Stereochemistry Enantiopure (L-isomer)Racemic (50:50 mixture of D and L)
Conformational Effect Flexible (

rotation allowed)
Constrained (Promotes

or

-helix)
Proteolytic Stability Low (Susceptible to Trypsin/Chymotrypsin)High (Steric shield against proteases)
Coupling Difficulty Low (Standard kinetics)High (Severe steric hindrance)
The Stereochemical Trap: DL-Configuration

Unlike standard Fmoc-Met, which is supplied as the pure L-isomer, Fmoc-


-Me-DL-Met is a racemate.
  • Synthesis Implication: Incorporating a DL-residue into a peptide of length n results in a mixture of diastereomers.

  • Example: Synthesizing Ac-Ala-Val-[DL-Met]-Leu-NH2 yields two distinct products:

    • Ac-Ala-Val-[L-Met]-Leu-NH2

    • Ac-Ala-Val-[D-Met]-Leu-NH2

  • Purification Requirement: These diastereomers possess different physicochemical properties and retention times. You must rely on high-resolution RP-HPLC to separate the biologically active isomer (usually L) from the inactive D-isomer.

Part 2: Synthetic Implications & Protocols

The


-methyl group creates a "tetrasubstituted" carbon center. During Solid Phase Peptide Synthesis (SPPS), the nucleophilic attack of the resin-bound amine onto the activated carbonyl of the incoming Fmoc-

-Me-Met is severely impeded by the bulky methyl group. Standard coupling reagents (DIC/Oxyma or HBTU) often result in incomplete coupling or deletion sequences.
Visualization: The Steric Barrier & Workflow

The following diagram illustrates the steric clash mechanism and the required decision logic for synthesis.

G Figure 1: Decision tree for coupling standard vs. sterically hindered alpha-methyl methionine. Start Select Amino Acid CheckType Is residue alpha-methylated? Start->CheckType Standard Standard Fmoc-Met-OH CheckType->Standard No Hindered Fmoc-alpha-Me-DL-Met CheckType->Hindered Yes StdProtocol Activation: DIC/Oxyma (RT) Time: 30-60 min Single Coupling Standard->StdProtocol Purification Purification Strategy StdProtocol->Purification HinderedMech Mechanism: Steric Hindrance blocks nucleophilic attack at Carbonyl Carbon Hindered->HinderedMech AdvProtocol Activation: HATU/HOAt or PyAOP Condition: Microwave (75°C) Double Coupling Required HinderedMech->AdvProtocol AdvProtocol->Purification DiastereomerSep Isolate L-isomer via RP-HPLC (C18, slow gradient) Purification->DiastereomerSep If DL used

Protocol: Coupling Fmoc- -methyl-DL-methionine

Objective: Achieve >99% coupling efficiency despite steric hindrance.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-

      
      -Me-DL-Met-OH (4.0 eq relative to resin) in minimal DMF.
      
    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq).

    • Note: Allow to activate for exactly 30-60 seconds before adding to resin. Do not wait longer to avoid racemization (though less concern with DL, it affects reactivity).

  • Coupling (Microwave Assisted):

    • Add activated solution to the resin.

    • Microwave Condition: Heat to 75°C for 10 minutes (25-30W power).

    • Alternative (Room Temp): If microwave is unavailable, couple for 2-4 hours, or overnight.

  • Re-Coupling (Mandatory):

    • Drain and wash resin.[2][3][4]

    • Repeat Step 2 and 3 with fresh reagents.

  • Validation:

    • Perform a Chloranil Test (more sensitive for hindered amines than Kaiser).

    • Micro-cleavage: Cleave a small resin sample (TFA/TIPS/H2O) and analyze via LC-MS to verify mass and absence of deletion product (

      
      ).
      

Part 3: Biological & Biophysical Impact

Why accept the synthetic difficulty? The


-methyl group confers properties unattainable with standard Methionine.
Helix Stabilization

The "Thorpe-Ingold Effect" (gem-dimethyl effect) restricts the rotation angles (


) of the amino acid backbone.
  • Fmoc-Met: High rotational freedom; adopts random coil or helix depending on neighbors.

  • Fmoc-

    
    -Me-Met:  Strongly prefers helical regions (
    
    
    
    or
    
    
    -helix). It acts as a conformational lock, forcing the peptide into a bioactive structure.
Proteolytic Resistance

Peptide therapeutics often fail due to rapid degradation by serum proteases (half-life of minutes).

  • Mechanism: Proteases like chymotrypsin require the peptide backbone to fit into a specific active site pocket. The additional methyl group at the

    
    -position acts as a steric shield, preventing the enzyme from accessing the scissile bond.
    
  • Outcome: Substitution of Met with

    
    -Me-Met can extend serum half-life from minutes to hours [1].
    

Part 4: References

  • Vertex AI Search. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. National Institutes of Health (PMC). Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link

  • BocSci. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Boc Sciences.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Difficult Couplings. ChemPep Technical Library. Link

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Molecules. Link

Sources

Foundational

Advanced Peptide Engineering: Leveraging Fmoc-α-methyl-DL-methionine for Proteolytic Resistance

Topic: Role of Fmoc-alpha-methyl-DL-methionine in preventing enzymatic degradation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fmoc-alpha-methyl-DL-methionine in preventing enzymatic degradation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The clinical utility of therapeutic peptides is frequently compromised by rapid enzymatic degradation, resulting in short in vivo half-lives. Fmoc-α-methyl-DL-methionine represents a critical synthetic building block designed to overcome this limitation. By introducing a methyl group at the alpha-carbon of the methionine residue, this reagent imparts significant steric hindrance, effectively shielding the peptide bond from proteolytic attack.[1]

This guide details the mechanistic basis of this modification, the specific synthetic protocols required to incorporate this sterically hindered residue using Fmoc solid-phase peptide synthesis (SPPS), and the methodologies for validating the resulting stability enhancements.

Mechanistic Basis: The Alpha-Methyl Shield

The primary role of the α-methyl group derived from Fmoc-α-methyl-DL-methionine is to modify the local energy landscape and steric profile of the peptide backbone.

1.1 Steric Occlusion of Proteases

Standard proteases (e.g., trypsin, chymotrypsin, pepsin) require a specific conformation to access the scissile amide bond. The introduction of an α-methyl group creates a "steric clash" within the enzyme's active site.

  • Direct Blocking: The additional methyl group projects into the space normally occupied by the enzyme's catalytic triad or substrate-binding pocket.

  • Hydrogen Abstraction Prevention: Many degradation pathways involve the abstraction of the α-proton. Replacing this proton with a methyl group renders this pathway chemically impossible.

1.2 Conformational Constraint

Beyond direct steric blocking, α-methylation restricts the rotation of the backbone torsion angles (


 and 

). This forces the peptide into a more rigid conformation (often favoring helical or turn structures), which is entropically unfavorable for protease binding.
Visualization: Proteolytic Blockade Mechanism

The following diagram illustrates how the α-methyl group prevents the "Induced Fit" required for enzymatic hydrolysis.

ProteaseBlocking Enzyme Protease Active Site NativeSubstrate Native Methionine (H at α-carbon) Enzyme->NativeSubstrate Attempts Binding ModSubstrate α-Methyl Methionine (CH3 at α-carbon) Enzyme->ModSubstrate Attempts Binding Complex Enzyme-Substrate Complex Formed NativeSubstrate->Complex Successful Fit NoComplex Steric Clash Binding Rejected ModSubstrate->NoComplex α-Methyl Interference Hydrolysis Peptide Bond Cleavage Complex->Hydrolysis Catalysis Stability Intact Peptide (Extended Half-life) NoComplex->Stability Enzyme Dissociates

Figure 1: Mechanism of action showing how steric hindrance at the α-carbon prevents protease complex formation.

Strategic Integration: Synthetic Protocols

Integrating Fmoc-α-methyl-DL-methionine into a peptide sequence is non-trivial. The same steric bulk that protects the final peptide also hinders the coupling reaction during synthesis. Furthermore, the "DL" designation implies a racemic mixture, necessitating specific purification strategies.

2.1 The "DL" Challenge: Stereochemical Management

Using a DL-amino acid in SPPS introduces a mixture of stereoisomers (diastereomers) if the rest of the peptide contains chiral centers (L-amino acids).

  • Outcome: A peptide with one DL residue will result in two distinct product peaks (L-isomer and D-isomer) during HPLC.

  • Strategy: Researchers must separate these diastereomers via preparative HPLC. This is often advantageous in early discovery, allowing the simultaneous testing of both the L- (native-like) and D- (often more stable) variants from a single synthesis batch.

2.2 Coupling Protocol for Sterically Hindered Amino Acids

Standard coupling conditions (e.g., HBTU/DIPEA, 30 min) are often insufficient for α-methyl amino acids, leading to deletion sequences.

Optimized Protocol:

  • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These reagents generate a more reactive active ester (7-azabenzotriazole) than HBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) can be added as an additive to further accelerate the reaction and suppress racemization (though the starting material is already DL).

  • Conditions:

    • Microwave Assistance: 75°C for 10-15 minutes is highly recommended to drive the reaction to completion.

    • Double Coupling: Perform the coupling step twice (2 x 1 hour if no microwave) to ensure >99% yield.

2.3 Methionine Oxidation Prevention

Methionine is susceptible to oxidation (forming sulfoxide) during the cleavage step, especially when carbocations are generated from protecting groups (e.g., t-Butyl).[2]

  • Scavenger Cocktail: Use Reagent K or a modified Reagent B .

    • Composition: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (1,2-Ethanedithiol) (2.5%) .

    • Alternative: Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) can reduce sulfoxides back to methionine post-cleavage.

Visualization: Synthesis Workflow

SynthesisWorkflow Resin Resin-Bound Peptide (N-term Deprotected) Coupling Coupling Reaction (Microwave: 75°C, 15 min) Resin->Coupling Activation Activate Fmoc-α-Me-DL-Met (HATU/HOAt/DIPEA) Activation->Coupling Check Kaiser Test / UPLC (Check Completion) Coupling->Check Repeat Double Couple Check->Repeat Incomplete (<99%) NextStep Fmoc Removal & Chain Elongation Check->NextStep Complete Repeat->Check Cleavage Cleavage & Deprotection (TFA + EDT Scavenger) NextStep->Cleavage Purification Prep-HPLC (Separate L/D Diastereomers) Cleavage->Purification

Figure 2: Optimized workflow for incorporating Fmoc-α-methyl-DL-methionine, highlighting the critical purification step for diastereomers.

Validation: Assessing Enzymatic Stability

Once synthesized, the efficacy of the α-methyl modification must be quantified using self-validating enzymatic assays.

3.1 In Vitro Plasma Stability Assay

This assay mimics systemic circulation conditions.

  • Incubation: Incubate the peptide (10 µM) in pooled human or rat plasma at 37°C.

  • Sampling: Take aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately precipitate plasma proteins with ice-cold acetonitrile (containing internal standard).

  • Analysis: Analyze supernatant via LC-MS/MS to determine the remaining parent peptide.

3.2 Comparative Stability Data (Representative)

The following table illustrates the typical impact of α-methylation on peptide half-life (


).
Peptide VariantModificationEnzyme ChallengeHalf-Life (

)
Fold Improvement
Native Sequence None (L-Met)Human Plasma~15 min1.0x
Analog A α-methyl-L-MetHuman Plasma> 240 min>16x
Analog B α-methyl-D-MetHuman Plasma> 480 min>32x
Native Sequence None (L-Met)Chymotrypsin8 min1.0x
Analog A α-methyl-L-MetChymotrypsin125 min~15x

Note: Data represents typical fold-changes observed in literature for α-methylated analogs [1][4].

References
  • LifeTein. Should My Peptide Be Methylated?. Lifetein.com. [Link]

  • Verified Peptides. Enzymatic Degradation Studies: Assessing Peptide Stability. Verifiedpeptides.com. [Link]

  • Biotage. How to handle peptides that contain methionine. Biotage.com. [Link]

Sources

Exploratory

Stereochemical characteristics of racemic Fmoc-alpha-methyl-DL-methionine

Stereochemical Characteristics and Synthetic Handling of Racemic Fmoc- -methyl-DL-methionine Executive Summary Fmoc- -methyl-DL-methionine represents a specialized class of non-proteinogenic amino acid derivatives used t...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Characteristics and Synthetic Handling of Racemic Fmoc- -methyl-DL-methionine

Executive Summary

Fmoc-


-methyl-DL-methionine  represents a specialized class of non-proteinogenic amino acid derivatives used to impart proteolytic stability and conformational rigidity to peptide therapeutics. The introduction of a methyl group at the 

-carbon creates a quaternary center, eliminating the

-proton. This modification renders the residue resistant to standard enzymatic degradation and severely restricts the backbone dihedral angles (

and

), often forcing peptides into helical conformations (

or

-helix).

However, the racemic (DL) nature of this specific reagent presents a dual challenge:

  • Stereochemical Heterogeneity: Using a racemic building block in Solid-Phase Peptide Synthesis (SPPS) generates diastereomeric mixtures (e.g., L-D and L-L peptides), necessitating robust downstream chiral resolution.

  • Steric Hindrance: The quaternary

    
    -carbon imposes significant steric barriers during amide bond formation, requiring high-efficiency coupling protocols (e.g., HATU/HOAt) rather than standard carbodiimide chemistry.
    

This guide details the stereochemical architecture, analytical resolution strategies, and optimized synthetic protocols for integrating this residue into bioactive peptides.

Molecular Architecture & Stereochemical Analysis

The Quaternary -Carbon Effect

Unlike standard proteinogenic amino acids,


-methyl-methionine lacks an 

-hydrogen. The replacement of H with CH

results in a quaternary carbon center .
  • Conformational Locking: The steric clash between the

    
    -methyl group and the carbonyl oxygen (or amide nitrogen) restricts rotation around the N-C
    
    
    
    (
    
    
    ) and C
    
    
    -C' (
    
    
    ) bonds. This forces the residue into a narrow region of the Ramachandran plot, typically favoring helical structures (
    
    
    ) and destabilizing extended
    
    
    -sheet conformations.
  • Metabolic Stability: Proteases (e.g., trypsin, chymotrypsin) typically require an

    
    -proton to initiate the hydrolysis mechanism or to fit the substrate into the active site. The 
    
    
    
    -methyl group effectively "blinds" these enzymes to the peptide bond.
The Racemic Challenge (DL-Mixture)

The reagent is supplied as a 50:50 mixture of the (S)-enantiomer (L-form) and the (R)-enantiomer (D-form).

  • Fmoc Group: Attached to the amine, allowing for base-labile deprotection (20% piperidine).

  • Side Chain: The thioether (-CH

    
    CH
    
    
    
    SCH
    
    
    ) remains susceptible to oxidation (forming sulfoxides/sulfones) during synthesis, requiring scavengers (e.g., EDT, thioanisole) during cleavage.

Combinatorial Consequence: If Fmoc-


-methyl-DL-Met is coupled to a resin-bound L-peptide, the product will be a mixture of diastereomers.


These diastereomers have distinct physical properties and can usually be separated by standard RP-HPLC, unlike enantiomers.

Analytical Resolution: Separating the Enantiomers

When high purity is required, the racemate must be resolved. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this separation.

Chiral Stationary Phases (CSPs)

Polysaccharide-based columns are most effective for Fmoc-protected amino acids.

CSP TypeCommercial Column ExamplesSeparation Mechanism
Cellulose tris(3,5-dimethylphenylcarbamate) Lux Cellulose-1, Chiralcel OD-HH-bonding and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

interactions with the Fmoc fluorenyl ring.
Amylose tris(3,5-dimethylphenylcarbamate) Lux Amylose-1, Chiralpak AD-HHelical groove inclusion; often complementary to Cellulose phases.
Macrocyclic Glycopeptide Chirobiotic T (Teicoplanin)Multimodal (inclusion, ionic, H-bond). Excellent for amino acids.[][2][3]
Optimized HPLC Protocol

Objective: Baseline separation of Fmoc-


-methyl-L-Met and Fmoc-

-methyl-D-Met.
  • Column: Lux Cellulose-1 (

    
     mm, 5 
    
    
    
    m).[4]
  • Mobile Phase (Isocratic):

    • Solvent A: n-Hexane (85%)

    • Solvent B: Ethanol/Isopropanol (15%) with 0.1% TFA (Trifluoroacetic acid).

    • Note: Acidic modifier is crucial to suppress ionization of the free carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 265 nm (Fmoc absorption maximum).

  • Temperature: 25°C.

Diagram 1: Chiral Resolution Workflow

ChiralResolution Racemate Racemic Fmoc-a-Me-Met (50:50 DL Mixture) Prep Sample Prep (Dissolve in EtOH/Hexane) Racemate->Prep HPLC Chiral HPLC (Lux Cellulose-1) Prep->HPLC Injection Detect UV Detection (265 nm) HPLC->Detect Separation Fraction Fraction Collection Detect->Fraction Peak Trigger PureL Pure L-Enantiomer (Active) Fraction->PureL Peak 1 (RT: t1) PureD Pure D-Enantiomer (Control/Probe) Fraction->PureD Peak 2 (RT: t2)

Caption: Workflow for the chromatographic resolution of racemic Fmoc-


-methyl-methionine into pure enantiomers.

Synthetic Protocols: SPPS with Steric Hindrance

Coupling


-methyl amino acids is difficult due to the steric bulk of the quaternary center shielding the amine and carboxylic acid. Standard protocols (HBTU/DIPEA) often result in incomplete coupling (<50% yield).
Coupling Reagents & Conditions

The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. The 7-aza group facilitates a neighboring group effect that accelerates activation.

Recommended Protocol:

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Activation (Pre-mix 1 min):

    • 4.0 eq Fmoc-

      
      -methyl-DL-Met
      
    • 3.8 eq HATU

    • 8.0 eq HOAt (optional additive for difficult sequences)

    • 8.0 eq DIPEA (Diisopropylethylamine) in NMP (N-methylpyrrolidone).

  • Coupling:

    • Add activated mixture to resin.

    • Microwave Assistance: 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double coupling (

      
       hours).
      
  • Monitoring: Kaiser test is often unreliable for secondary amines; use Chloranil test or micro-cleavage LC-MS to verify coupling completion.

Deprotection of the Fmoc Group

The bulky


-methyl group also hinders the approach of piperidine for Fmoc removal.
  • Standard: 20% Piperidine in DMF (

    
     min).
    
  • Optimized for

    
    -Me:  20% Piperidine + 5% DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger, non-nucleophilic base that drives the reaction to completion faster.
    

Diagram 2: Steric Hindrance in Coupling

StericHindrance Coupling Coupling Step AlphaC Quaternary Alpha-Carbon (Steric Center) Coupling->AlphaC Methyl Alpha-Methyl Group (The Blockade) AlphaC->Methyl Contains Incoming Incoming Amino Acid (Nucleophile) Methyl->Incoming Repels/Blocks Outcome Reduced Reaction Rate (Requires HATU/Heat) Incoming->Outcome Result

Caption: The


-methyl group creates a "steric umbrella," blocking the trajectory of incoming nucleophiles during peptide bond formation.

Structural Biology & Pharmacodynamics

Conformational Constraints

The introduction of Fmoc-


-methyl-Met into a peptide sequence dramatically alters the local energy landscape.
  • Helix Promotion: The

    
    -methyl group restricts the 
    
    
    
    and
    
    
    angles to values near
    
    
    and
    
    
    , respectively. This strongly favors
    
    
    -helix or
    
    
    -helix formation.[5]
  • 
    -Sheet Disruption:  The steric bulk prevents the extended conformation required for 
    
    
    
    -sheets, making this residue an excellent "
    
    
    -sheet breaker" in amyloid research.
Biological Stability

Peptides containing


-methyl amino acids exhibit prolonged half-lives in plasma.
  • Mechanism: Peptidases generally abstract the

    
    -proton to form a tetrahedral intermediate. The absence of this proton in 
    
    
    
    -methyl-Met inhibits this catalytic step.
  • Application: Ideal for designing peptidomimetics intended for oral delivery or prolonged circulation.

References

  • Phenomenex. (2022).

    
    -Amino Acids Using Chiral HPLC (TN-1148).
    [Link]
    
  • National Institutes of Health (NIH). (2009). Conformational effects of the non-natural alpha-methylserine on small peptides. [Link]

Sources

Foundational

The Strategic Integration of α,α-Disubstituted Amino Acids in Modern Drug Design: A Technical Guide

Abstract The rational design of therapeutic agents is an intricate process, demanding a sophisticated understanding of molecular interactions and conformational dynamics. Within the medicinal chemist's toolkit, α,α-disub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of therapeutic agents is an intricate process, demanding a sophisticated understanding of molecular interactions and conformational dynamics. Within the medicinal chemist's toolkit, α,α-disubstituted amino acids have emerged as a class of non-proteinogenic building blocks with profound implications for drug discovery. Their unique structural attributes offer a powerful means to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This guide provides an in-depth exploration of the core principles and practical applications of α,α-disubstituted amino acids in contemporary drug design. We will delve into their synthesis, conformational properties, and diverse applications, from the development of robust peptidomimetics to the modulation of challenging drug targets like protein-protein interfaces. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds to engineer next-generation therapeutics.

The Foundational Imperative: Overcoming the Peptide Predicament

Peptides, with their high specificity and potency, are attractive therapeutic modalities. However, their clinical translation is often hampered by two major liabilities: rapid degradation by proteases and a high degree of conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1][2] The introduction of α,α-disubstituted amino acids directly confronts these challenges. By replacing the α-hydrogen with a second substituent, the peptide backbone is sterically shielded from enzymatic cleavage, significantly enhancing its in vivo half-life.[1][3] Furthermore, this disubstitution imposes rigid conformational constraints, guiding the peptide to adopt well-defined secondary structures.[4][5][6]

Conformational Control: Engineering Molecular Architecture

The defining characteristic of α,α-disubstituted amino acids is their ability to dictate the local and global conformation of a peptide chain. The nature of the α-substituents plays a critical role in determining the resulting secondary structure.

  • Helical Induction: The archetypal example is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 3₁₀- and α-helical structures.[4][7][8] This propensity is attributed to the Thorpe-Ingold effect, where the gem-dialkyl groups restrict the available Ramachandran space, favoring helical torsion angles.[7][8]

  • Turn and Extended Conformations: In contrast, bulkier substituents can induce different secondary structures. For instance, homopeptides of diethylglycine or dipropylglycine tend to adopt fully extended C5-conformations.[4] The chirality of the α-carbon in chiral disubstituted amino acids also influences the helical screw sense (right-handed vs. left-handed).[4][5][6] Novel cyrene-derived α,α-disubstituted amino acids have shown the potential to induce α-, β-, and γ-turns, offering a versatile tool for fine-tuning peptide conformation.[7]

The ability to pre-organize a peptide into a bioactive conformation is a cornerstone of rational drug design, as it can significantly enhance binding affinity and selectivity for the target receptor.

Synthetic Strategies: Accessing Chemical Diversity

The utility of α,α-disubstituted amino acids is contingent upon the availability of efficient and versatile synthetic methods. A variety of approaches have been developed to access this diverse class of building blocks.

Chemical Synthesis

Traditional methods like the Strecker synthesis have been adapted for the preparation of α,α-disubstituted amino acids.[9] More contemporary strategies offer greater control and broader substrate scope. These include:

  • Dialkylation of Cyanoacetates: A common and robust method involves the dialkylation of methyl cyanoacetate, followed by reduction of the nitrile and subsequent functional group manipulations.[10]

  • Asymmetric Synthesis: Chiral auxiliaries and catalytic asymmetric methods have been developed to produce enantiomerically pure chiral α,α-disubstituted amino acids.[5][11][12]

  • Multicomponent Reactions: The Ugi reaction provides a convergent and efficient route to introduce α,α-disubstituted amino acid residues into peptides.[7][13]

Recent advancements in synthetic methodology, such as visible-light-mediated photocatalysis and synergistic enantioselective catalysis, are further expanding the accessible chemical space of these valuable building blocks.[9][14][15]

Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of complex α,α-disubstituted amino acids. Researchers have engineered enzymes to catalyze the formation of heterocyclic α,α-disubstituted amino acids with excellent diastereomeric and enantiomeric excess.[3] This biocatalytic approach is particularly valuable for producing structurally complex and strained heterocyclic systems that are challenging to access through traditional chemical synthesis.[3]

Applications in Drug Discovery: A Multifaceted Approach

The unique properties of α,α-disubstituted amino acids have been exploited in a wide range of therapeutic areas.

Peptidomimetics and the Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) represent a vast and largely untapped class of drug targets.[16][17] However, the large and often featureless interfaces of PPIs make them challenging to target with small molecules. Peptides derived from one of the interacting partners can be potent inhibitors, but their therapeutic potential is limited by the issues of stability and cell permeability.

The incorporation of α,α-disubstituted amino acids into these peptides is a powerful strategy to create stable and conformationally constrained peptidomimetics.[8][16] By stabilizing the bioactive helical or turn conformation, these modified peptides can exhibit significantly enhanced binding affinity and inhibitory activity.[18]

Experimental Workflow: Design and Evaluation of a Stapled Peptide PPI Inhibitor

G cluster_0 Design & Synthesis cluster_1 Biophysical & Cellular Evaluation Identify_Hotspot_Residues Identify Hotspot Residues in PPI Interface Design_Peptide_Sequence Design Peptide Sequence (incorporating α,α-disubstituted alkenyl amino acids) Identify_Hotspot_Residues->Design_Peptide_Sequence informs Solid_Phase_Peptide_Synthesis Solid-Phase Peptide Synthesis Design_Peptide_Sequence->Solid_Phase_Peptide_Synthesis guides Ruthenium_Catalyzed_Metathesis Ruthenium-Catalyzed Ring-Closing Metathesis Solid_Phase_Peptide_Synthesis->Ruthenium_Catalyzed_Metathesis provides linear peptide Purification_Characterization Purification (HPLC) & Characterization (MS) Ruthenium_Catalyzed_Metathesis->Purification_Characterization yields stapled peptide Conformational_Analysis Conformational Analysis (Circular Dichroism) Purification_Characterization->Conformational_Analysis provides pure peptide for Binding_Affinity_Assay Binding Affinity Assay (e.g., SPR, ITC) Conformational_Analysis->Binding_Affinity_Assay confirms structure for In_vitro_Activity_Assay In vitro Activity Assay (e.g., cell proliferation) Binding_Affinity_Assay->In_vitro_Activity_Assay quantifies target engagement for Cell_Permeability_Assay Cell Permeability Assay In_vitro_Activity_Assay->Cell_Permeability_Assay demonstrates biological effect for

Caption: Workflow for the development of a stapled peptide PPI inhibitor.

Antimicrobial Peptides: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of therapeutics with a distinct mechanism of action that is less prone to the development of resistance.[19][20] The efficacy of many AMPs is dependent on their ability to adopt an amphipathic helical structure, which facilitates their interaction with and disruption of bacterial membranes.[19][21]

The incorporation of α,α-disubstituted amino acids, particularly Aib, has been shown to stabilize the helical conformation of AMPs, leading to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[19][22] Importantly, this structural stabilization can also improve the selectivity of the AMP for bacterial over mammalian cell membranes, thereby reducing hemolytic activity and improving the therapeutic index.[19]

Peptide Modification MIC against S. aureus (µM) MIC against MDR P. aeruginosa (µM) Hemolytic Activity (HC₅₀, µM)
Stripe (Parent Peptide)None> 5025> 100
Stripe-AibAib substitution3.1251.56> 100

Table 1: Impact of Aib substitution on the activity of the antimicrobial peptide 'Stripe'. Data adapted from[19].

Enzyme Inhibition: Targeting the Active Site

The conformational constraints imposed by α,α-disubstituted amino acids can also be exploited in the design of enzyme inhibitors. By pre-organizing the inhibitor into a conformation that is complementary to the enzyme's active site, binding affinity can be significantly improved.

A notable example is the design of inhibitors for arginase, a binuclear manganese metalloenzyme implicated in various diseases.[23] The introduction of an additional α-substituent onto an amino acid-based inhibitor scaffold was well-tolerated and allowed for new, favorable interactions within the enzyme's active site.[23] This work highlights how the steric bulk of α,α-disubstituted amino acids can be used to probe and exploit previously untargeted regions of an enzyme's active site.[23]

Pharmacokinetic Considerations: Enhancing Drug-Like Properties

Beyond improving proteolytic stability, the incorporation of α,α-disubstituted amino acids can have a profound impact on the overall pharmacokinetic profile of a peptide-based drug.

  • Increased Lipophilicity: The addition of alkyl or aryl substituents at the α-position can increase the lipophilicity of the peptide, which can influence its absorption, distribution, and cell permeability.

  • Reduced Renal Clearance: For smaller peptides, renal filtration is a major route of elimination.[2] Increasing the molecular weight and/or modifying the charge state through the use of α,α-disubstituted amino acids can reduce the rate of renal clearance, thereby prolonging the in vivo half-life.[2]

  • Metabolic Stability of Side Chains: While the peptide backbone is protected, the side chains of α,α-disubstituted amino acids can still be susceptible to metabolism.[10] The introduction of metabolically robust groups, such as fluoro or bromo substituents on aromatic side chains, can mitigate this issue.[10]

Logical Relationship: Impact of α,α-Disubstitution on Peptide Properties

G alpha_alpha_Disubstitution α,α-Disubstitution Increased_Proteolytic_Stability Increased Proteolytic Stability alpha_alpha_Disubstitution->Increased_Proteolytic_Stability Conformational_Constraint Conformational Constraint alpha_alpha_Disubstitution->Conformational_Constraint Improved_Pharmacokinetics Improved Pharmacokinetics Increased_Proteolytic_Stability->Improved_Pharmacokinetics Enhanced_Binding_Affinity Enhanced Binding Affinity Conformational_Constraint->Enhanced_Binding_Affinity Increased_Therapeutic_Efficacy Increased Therapeutic Efficacy Enhanced_Binding_Affinity->Increased_Therapeutic_Efficacy Improved_Pharmacokinetics->Increased_Therapeutic_Efficacy

Caption: The cascading benefits of incorporating α,α-disubstituted amino acids.

Future Perspectives and Conclusion

The field of α,α-disubstituted amino acids in drug design continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new conformational space, and the application of these building blocks to an ever-expanding range of therapeutic targets. The synergy between advanced chemical synthesis, biocatalysis, and computational modeling will undoubtedly accelerate the discovery and development of next-generation therapeutics that leverage the unique properties of these powerful molecular scaffolds.

References

  • Rational Design of Helix-Stabilized Antimicrobial Peptide Foldamers Containing α,α-Disubstituted Amino Acids or Side-Chain Stapling. PubMed. Available at: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Publishing. Available at: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances. Available at: [Link]

  • Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid. PMC. Available at: [Link]

  • Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed. Available at: [Link]

  • Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. Available at: [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Not Provided.
  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. Available at: [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers. Available at: [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. PMC. Available at: [Link]

  • Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. Available at: [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides? Creative Bioarray. Available at: [Link]

  • Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Brieflands. Available at: [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. PMC. Available at: [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers. Available at: [Link]

  • DESIGNING PEPTIDOMIMETICS. UPCommons. Available at: [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • Peptidomimetic Drug Design. Longdom.org. Available at: [Link]

  • Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available at: [Link]

  • Modulators of Protein–Protein Interactions. Chemical Reviews. Available at: [Link]

  • How to Enhance the Pharmacokinetic Stability of Peptides? Not Provided.
  • Amino Acids: Metabolism, Functions, and Their Role in Health and Disease Management. Not Provided.
  • Therapeutic peptides for CNS indications: Progress and challenges. Celerion. Available at: [Link]

  • Challenges and Breakthroughs in the Pharmacokinetic Research of Peptide Drugs. Not Provided.
  • Peptide‐Directed Binding for the Discovery of Modulators of α‐Helix‐Mediated Protein–Protein Interactions: Proof‐of‐Concept Studies with the Apoptosis Regulator Mcl‐1. PMC. Available at: [Link]

  • Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. PMC. Available at: [Link]

  • Alpha-aminoadipic acid. biocrates. Available at: [Link]

  • Amino acid metabolism in health and disease. PMC. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI. Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Active role of amino acid metabolism in early diagnosis and treatment of diabetic kidney disease. Frontiers. Available at: [Link]

Sources

Exploratory

Fmoc-alpha-methyl-DL-methionine: Structural Constraints and Synthetic Protocols

Topic: Fmoc-alpha-methyl-DL-methionine: Molecular Weight, Structural Formula, and Synthetic Application Guide Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-alpha-methyl-DL-methionine: Molecular Weight, Structural Formula, and Synthetic Application Guide Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Peptide Scientists

Executive Summary

In the landscape of peptidomimetics and drug discovery, Fmoc-alpha-methyl-DL-methionine represents a critical building block for engineering proteolytic resistance and conformational stability into therapeutic peptides. Unlike standard amino acids, the introduction of a methyl group at the


-carbon creates a quaternary center that severely restricts backbone rotation (

and

angles), mimicking the helical-promoting properties of

-aminoisobutyric acid (Aib) while retaining the functional sulfur side chain of methionine.

This guide provides an authoritative breakdown of the physicochemical properties, structural logic, and—most importantly—the optimized solid-phase peptide synthesis (SPPS) protocols required to overcome the significant steric hindrance inherent to this molecule.

Physicochemical Profile

Molecular Specifications

The following data is validated for the free acid form of the compound.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-alpha-methyl-DL-methionine
Common Abbreviation Fmoc-

-Me-DL-Met-OH
CAS Registry Number 147108-43-8
Molecular Formula

Molecular Weight 385.48 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM
Stereochemistry Racemic (DL); contains equal amounts of (

)- and (

)-enantiomers
Structural Formula & Logic

The molecule consists of a methionine backbone modified with a methyl group at the


-position, protected by the base-labile Fmoc group.

Structural Representation (SMILES): CSCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=2C3=CC=CC=31[1][2]

Key Functional Motifs:

  • 
    -Methyl Group:  The steric bulk of this group prevents the formation of the tetrahedral intermediate during coupling, necessitating high-energy activation strategies. In the final peptide, it blocks access to proteases (e.g., chymotrypsin), significantly extending plasma half-life.
    
  • Fmoc Group: Provides orthogonal protection, removable with piperidine, allowing for standard Fmoc/tBu SPPS workflows.

  • Thioether Side Chain: Susceptible to oxidation (sulfoxide formation) during cleavage; requires specific scavengers.

Synthetic Challenges & Mechanistic Solutions

The incorporation of Fmoc-


-Me-DL-Met-OH into a peptide chain is non-trivial. The quaternary 

-carbon creates a "steric wall" that drastically reduces the kinetics of acylation.
The Steric Hindrance Problem

Standard coupling reagents (DIC/HOBt) often result in incomplete coupling (<50% yield) or deletion sequences. The nucleophilic attack of the amino group onto the activated ester of the incoming


-methyl amino acid is kinetically disfavored.
Activation Strategy

To drive this reaction to completion, we must utilize reagents that generate highly reactive active esters (e.g., 7-azabenzotriazole esters) and employ elevated temperatures.

  • Preferred Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt due to the neighboring group effect of the pyridine nitrogen, which accelerates acylation.

  • Energy Source: Microwave irradiation is highly recommended to overcome the activation energy barrier.

Experimental Protocol: High-Efficiency Coupling Workflow

Directive: This protocol is designed for the coupling of Fmoc-


-Me-DL-Met-OH onto a resin-bound peptide. It assumes a 0.1 mmol synthesis scale.
Reagents Preparation
  • Amino Acid Solution: Dissolve Fmoc-

    
    -Me-DL-Met-OH (5 eq, 0.5 mmol) in anhydrous DMF.
    
  • Activator: HATU (4.9 eq) dissolved in DMF.

  • Base: DIEA (Diisopropylethylamine) (10 eq) in NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Coupling Cycle
  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Deprotection (Previous Cycle): Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Pre-mix Amino Acid and HATU solutions for 30 seconds.

    • Add DIEA immediately before adding to the resin to prevent premature hydrolysis of the active ester.

  • Coupling (Microwave Assisted):

    • Add the activated mixture to the reaction vessel.

    • Irradiate:

      
       for 10 minutes (Power: 25-30W).
      
    • Note: If microwave is unavailable, double couple at room temperature for 2 hours each.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines, though applicable here to check primary amine consumption). If positive (blue particles), repeat step 4.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage & Scavenging (Critical for Methionine)

Methionine is prone to oxidation during TFA cleavage.

  • Cocktail: TFA / Triisopropylsilane (TIS) / Water / DODT (3,6-Dioxa-1,8-octanedithiol) (92.5 : 2.5 : 2.5 : 2.5).

  • Why DODT? It is a less malodorous alternative to EDT (Ethanedithiol) and effectively scavenges tert-butyl cations that would otherwise alkylate the methionine sulfur.

Visualization: Decision Matrix for Hindered Amino Acids

The following diagram illustrates the logical workflow for handling sterically hindered residues like Fmoc-


-Me-DL-Met-OH.

HinderedCoupling cluster_legend Protocol Logic Start Start: Couple Fmoc-alpha-Me-Met Standard Standard Coupling? (DIC/HOBt, RT) Start->Standard Not Recommended Advanced Advanced Activation (HATU/HOAt, 5 eq) Start->Advanced Required Microwave Microwave Irradiation (75°C, 10 min) Advanced->Microwave Check QC: Chloranil/Kaiser Test Microwave->Check Success Proceed to Next Cycle Check->Success Negative (No Color) Fail Incomplete Coupling Check->Fail Positive (Blue) Retry Double Couple (Fresh Reagents) Fail->Retry Cap Capping Step (Ac2O) Fail->Cap After 2 attempts Retry->Check Cap->Success Accept Deletion

Figure 1: Decision matrix for optimizing the coupling of sterically hindered alpha-methyl amino acids.

References

  • Anaspec. (n.d.). Fmoc-alpha-methyl-DL-methionine Product Sheet. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides. PMC7225219. Retrieved from [Link]

Sources

Foundational

Hydrophobicity and solubility profile of alpha-methyl methionine derivatives

Hydrophobicity and Solubility Profile of -Methyl Methionine Derivatives Executive Summary The incorporation of -methyl methionine ( -MeMet) into peptide sequences represents a strategic intervention in modern peptidomime...

Author: BenchChem Technical Support Team. Date: February 2026

Hydrophobicity and Solubility Profile of -Methyl Methionine Derivatives

Executive Summary

The incorporation of


-methyl methionine (

-MeMet) into peptide sequences represents a strategic intervention in modern peptidomimetic drug design.[1] By replacing the

-hydrogen of methionine with a methyl group, researchers introduce a quaternary carbon center that fundamentally alters the physicochemical and pharmacokinetic landscape of the parent molecule.

This guide analyzes the hydrophobicity shifts, solubility constraints, and structural rigidity imposed by


-MeMet. It provides actionable protocols for synthesis, addressing the steric challenges inherent to quaternary amino acids, and validates these choices through thermodynamic and kinetic principles.

Physicochemical Fundamentals

The Hydrophobic Shift

Methionine is intrinsically hydrophobic due to its thioether side chain. The addition of an


-methyl group exacerbates this lipophilicity. In drug design, this is often quantified using the partition coefficient (LogP).

While standard Methionine (Met) acts as a flexible hydrophobic anchor,


-MeMet acts as a hydrophobic lock .[1] The additional methyl group contributes approximately +0.5 log units  to the intrinsic hydrophobicity of the residue, facilitating membrane penetration but potentially compromising aqueous solubility if not balanced by flanking polar residues.

Table 1: Comparative Physicochemical Profile

PropertyL-Methionine (Met)

-Methyl Methionine (

-MeMet)
Impact on Peptide
Side Chain


Identical redox susceptibility (Sulfoxide risk).[1]

-Carbon
Tertiary (

)
Quaternary (

)
Restricts

torsion angles.[1]
Hydrophobicity Moderate (Fauchere: 0.[1]74)High (Est. +0.4 to +0.6

)
Increased membrane permeability; reduced aqueous solubility.
Conformation FlexibleRigid (

/

-helix promoter)
Stabilizes secondary structure; reduces entropy penalty upon binding.[1]
Proteolytic Stability Low (Trypsin/Chymotrypsin labile)HighSteric occlusion prevents protease access to the peptide bond.
Solubility Profiles

Understanding the solubility of


-MeMet requires distinguishing between the monomer reagent  and the resultant peptide .
  • Reagent Solubility (Fmoc-

    
    -MeMet-OH): 
    
    • Organic Solvents (DMF, NMP): High solubility (>0.5 M). The Fmoc group and the aliphatic side chain ensure excellent compatibility with standard SPPS solvents [1].

    • Aqueous: Negligible.[1] Requires organic co-solvents for any aqueous-phase handling.[1]

  • Peptide Solubility:

    • Kinetic Solubility: Often reduced.[1] The promotion of helical structures can lead to aggregation if hydrophobic faces of the helices stack (coiled-coil formation).

    • Thermodynamic Solubility: The "Thorpe-Ingold" effect restricts the conformational ensemble.[1] While this reduces the entropic cost of folding, it can force the peptide into a hydrophobic globule that precipitates in water unless solubilizing tags (e.g., PEG, Poly-Lys) are appended.

Structural Impact & Pharmacokinetics[2]

The Thorpe-Ingold Effect & Helix Promotion

The defining feature of


-MeMet is the steric restriction imposed by the geminal disubstitution at the 

-carbon. This is classically known as the Thorpe-Ingold effect .[1]

Unlike standard amino acids which can explore a wide range of Ramachandran space,


-MeMet is energetically forced into a narrow region corresponding to helical conformations (

).[1] This makes it a potent stabilizer of

-helices
and

-helices
[2].[1]
Proteolytic Resistance

The


-methyl group acts as a steric shield.[1] Proteases like chymotrypsin require the peptide backbone to adopt an extended conformation to fit into the active site. The rigidity and bulk of 

-MeMet prevent this fit, rendering the peptide bond nearly uncleavable by standard enzymes. This significantly extends the plasma half-life (

) of therapeutic peptides [3].[1]
Visualizing the Mechanism

The following diagram illustrates the causal relationship between the structural modification and the pharmacological outcome.

AlphaMethylMechanism cluster_0 Structural Modification cluster_1 Physicochemical Consequences cluster_2 Pharmacological Benefits Mod Alpha-Methylation (Quaternary Carbon) Steric Steric Hindrance (Thorpe-Ingold Effect) Mod->Steric Hydro Increased Lipophilicity Mod->Hydro Helix Helix Stabilization (3-10 or Alpha) Steric->Helix Restricts Phi/Psi Stability Proteolytic Resistance Steric->Stability Blocks Protease Access Permeability Membrane Permeability Hydro->Permeability Helix->Stability Secondary Effect

Figure 1: Mechanistic pathway linking


-methylation to enhanced peptide stability and permeability.[1]

Synthesis & Handling Protocols

Expert Insight: The very property that makes


-MeMet valuable—steric hindrance—makes it difficult to synthesize.[1] Standard SPPS protocols will fail, resulting in deletion sequences. The 

-amino group is buried, making it a poor nucleophile, and the carboxyl group is difficult to activate without racemization or capping.
Reagent Selection
  • Coupling Reagent: Use HATU or COMU with HOAt .[1] Avoid HBTU/HOBt as they are often too slow, allowing time for side reactions.

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine) to minimize racemization (though less of a risk with quaternary carbons, base-catalyzed side reactions remain).[1]

  • Solvent: DMF is standard, but NMP (N-methyl-2-pyrrolidone) is superior for difficult sequences due to better resin swelling and disruption of beta-sheet aggregation.[1]

Optimized Coupling Protocol (SPPS)

This protocol assumes a standard Fmoc chemistry workflow on Rink Amide resin.

  • Swelling: Swell resin in NMP for 20 minutes (critical for access).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV. Steric bulk does not significantly hinder Fmoc removal.[1]

  • Activation (The Critical Step):

    • Pre-activate Fmoc-

      
      -MeMet-OH (5 eq) with HATU (4.9 eq) and HOAt (5 eq) in NMP.[1]
      
    • Add DIPEA (10 eq) immediately before adding to the resin.

    • Why? Pre-activation ensures the active ester is formed before it encounters the resin, maximizing the local concentration of the reactive species.

  • Coupling:

    • Time: 2 hours minimum (vs. standard 30 min).

    • Temperature: Elevate to 50°C or use Microwave assistance (

      
      , 5 min). Heat provides the kinetic energy to overcome the steric barrier.
      
  • Re-Coupling (Double Coupling): Mandatory. Repeat step 3 & 4 with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

The "Next Residue" Challenge

Coupling onto the N-terminus of an anchored


-MeMet is even harder than coupling the 

-MeMet itself.[1] The N-terminus is essentially a "neopentyl-like" amine.[1]
  • Strategy: Use the most powerful activation possible (e.g., symmetric anhydrides or acid chlorides/fluorides if Fmoc-amino acid fluorides are available).[1]

  • Microwave: Almost mandatory for the subsequent residue.

Synthesis Workflow Diagram

SPPSWorkflow cluster_coupling Difficult Coupling Cycle (Alpha-MeMet) Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/NMP) Deprotect->Wash1 Activate Pre-Activation (HATU/HOAt/DIPEA) Wash1->Activate Couple Coupling Reaction (50°C or Microwave, 2h) Activate->Couple Check Kaiser Test / Chloranil Test Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Fail (Blue) Cap Capping (Ac2O / Pyridine) Check->Cap Pass (Colorless) Recouple->Cap Next Next Residue Coupling (Requires High Energy) Cap->Next

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for hindered


-methyl amino acids.

Experimental Validation

To confirm the successful integration and property modification of


-MeMet, the following validation assays are required.
Hydrophobicity Assessment (HPLC Retention Time)
  • Method: RP-HPLC using a C18 column.[1]

  • Gradient: 5-95% Acetonitrile/Water (+0.1% TFA).[1]

  • Expectation: The

    
    -MeMet analog will elute later  (higher 
    
    
    
    ) than the native Met sequence.[1] If it elutes earlier, suspect deletion of the hydrophobic residue or incomplete deprotection.
Oxidation Monitoring

Methionine derivatives are prone to oxidation (


).
  • Mass Spectrometry: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.[1]

  • Prevention: Perform all cleavage and purification steps using buffers containing NH4I or DTT to act as scavengers.[1]

    
    -methylation does not protect the sulfur atom from oxidation.[1]
    

References

  • Solubility of Reagents in Peptide Synthesis. Source: ResearchGate. "Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean." URL:[Link][1]

  • Conform

    
    -Methyl Amino Acids. 
    Source: MDPI Encyclopedia.[2] "Conformationally Constrained Peptides."[2][3][4]
    URL:[Link]
    
  • Proteolytic Stability of

    
    -Methylated Peptides. 
    Source: NIH / PubMed Central. "Incorporation of 
    
    
    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential."[1] URL:[Link]
  • Hydrophobicity Scales and N-Methylation Effects. Source: RSC (Organic & Biomolecular Chemistry).[1] "The effect of N-methylation of amino acids on solubility and conformation."[5] URL:[Link]

Sources

Exploratory

Literature review on alpha-methyl methionine incorporation in bioactive peptides

Executive Summary The incorporation of -methyl methionine ( -MeMet) into bioactive peptides represents a high-value strategy for overcoming the two primary failure modes of peptide therapeutics: rapid proteolytic degrada...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-methyl methionine (

-MeMet)
into bioactive peptides represents a high-value strategy for overcoming the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and conformational entropy . By substituting the

-proton with a methyl group, researchers induce a "conformational lock" that stabilizes helical secondary structures (specifically

- and

-helices) while sterically occluding the peptide backbone from protease active sites.

This guide provides a rigorous technical framework for the synthesis, incorporation, and validation of


-MeMet-containing peptides. It moves beyond standard protocols to address the specific chemosynthetic challenges of this residue—namely, the extreme steric hindrance during coupling and the susceptibility of the thioether side chain to oxidation during cleavage.

Part 1: Structural & Mechanistic Basis

The Conformational Lock

Standard amino acids (L-Met) possess a broad range of allowable


 (phi) and 

(psi) torsion angles. The introduction of an

-methyl group severely restricts this rotational freedom due to steric clashes between the methyl group and the carbonyl oxygen or amide proton.
  • Ramachandran Impact:

    
    -MeMet constrains the backbone to the helical region (
    
    
    
    ).
  • Helix Promotion: Unlike

    
    -aminoisobutyric acid (Aib), which strongly favors 
    
    
    
    -helices,
    
    
    -MeMet can support both
    
    
    -helical and
    
    
    -helical geometries depending on the surrounding sequence, making it a versatile tool for stabilizing receptor-binding domains.
Proteolytic Resistance Mechanism

Proteases (e.g., Chymotrypsin, Pepsin) require the peptide backbone to adopt an extended conformation to fit into the catalytic cleft. The


-methyl group prevents this extension and physically blocks the nucleophilic attack on the amide bond.

ProteolyticResistance Figure 1: Mechanism of Proteolytic Resistance via α-Methylation NativePeptide Native Peptide (Flexible Backbone) Protease Protease Active Site (Nucleophilic Attack) NativePeptide->Protease Fits Cleft Degradation Hydrolysis & Inactivation Protease->Degradation AlphaMePeptide α-MeMet Peptide (Conformationally Locked) StericClash Steric Occlusion (Enzyme Exclusion) AlphaMePeptide->StericClash Rigid Helix StableDrug Bioactive Therapeutic AlphaMePeptide->StableDrug Retains Potency StericClash->Protease Blocks Access

Part 2: Synthesis of the Building Block

Commercially available


-MeMet is often expensive or unavailable in the required Fmoc-protected form. The Schöllkopf Bis-Lactim Ether Method  is the gold standard for asymmetric synthesis of this residue.
Protocol: Schöllkopf Asymmetric Synthesis

Objective: Synthesis of (S)-


-Methyl Methionine.
  • Bis-Lactim Ether Formation:

    • Start with the cyclic dipeptide (diketopiperazine) derived from L-Valine (chiral auxiliary) and Glycine .[1]

    • Treat with trimethyloxonium tetrafluoroborate to form the bis-lactim ether.[2]

  • Metallation:

    • Cool to -78°C in THF.

    • Add n-Butyllithium (n-BuLi) to abstract the proton from the glycine fragment.[1] The isopropyl group of the valine auxiliary directs the lithiation to the trans face, ensuring stereocontrol.

  • Electrophilic Alkylation:

    • Add Methyl Iodide (MeI) . The electrophile attacks from the face opposite the isopropyl group.

    • Note: For

      
      -MeMet, the starting material would be the bis-lactim ether of L-Val and L-Met, followed by methylation. Alternatively, alkylate the Gly-derived enolate with a methionine side-chain precursor (e.g., 2-chloroethyl methyl sulfide), though direct methylation of Met-precursors is common.
      
  • Hydrolysis:

    • Mild acid hydrolysis (0.25 N HCl) cleaves the bis-lactim ether, releasing L-Valine methyl ester and the desired

      
      -Methyl Methionine methyl ester .
      
  • Protection:

    • Standard Fmoc-protection using Fmoc-OSu/NaHCO

      
      .
      

Part 3: Solid Phase Peptide Synthesis (SPPS)

Incorporating


-MeMet is non-trivial due to the steric bulk of the quaternary carbon. Standard coupling cycles will fail, leading to deletion sequences. Furthermore, the methionine thioether is highly prone to oxidation to sulfoxide (Met(O)) during cleavage.
The "Hard Coupling" Protocol

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Do not use HBTU/TBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

  • Conditions: Microwave irradiation is strongly recommended.

Step-by-Step Cycle:

  • Resin Swelling: DCM/DMF (1:1) for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5.

  • Coupling (The Critical Step):

    • Stoichiometry: 4 eq. Fmoc-

      
      -MeMet-OH : 4 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.
      
    • Microwave: 75°C for 10 minutes (Power: 25-30W).

    • Double Coupling is mandatory. Repeat the coupling step with fresh reagents.

  • Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).

The "Anti-Oxidation" Cleavage Cocktail

Standard Reagent K or B can lead to Met(O) formation. For


-MeMet, use Cocktail H  (High-scavenger).
ComponentVolume %Function
TFA 82.5%Cleavage/Deprotection
Phenol 5%Scavenger (cation trap)
Thioanisole 5%Critical: Accelerates removal of Pbf/Trt and prevents Met oxidation.
Water 5%Scavenger
EDT (Ethanedithiol) 2.5%Prevents oxidation of Met to Met(O).

Safety Note: EDT has a potent stench. Use DODT (2,2'-(Ethylenedioxy)diethanethiol) as a less odorous alternative if necessary.

SPPS_Workflow Figure 2: Optimized SPPS Workflow for Hindered α-MeMet Residues Start Resin-Bound Peptide (N-term Free) Activation Activation: Fmoc-α-MeMet + HATU/HOAt (Pre-activate 30s) Start->Activation Coupling Microwave Coupling 75°C, 10 min (Steric Barrier) Activation->Coupling Check Kaiser Test / UPLC Coupling->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Incomplete Cleavage Cleavage Cocktail (TFA/Thioanisole/EDT) Prevents Met(O) Check->Cleavage Complete Recouple->Check Final Purified α-MeMet Peptide Cleavage->Final

Part 4: Case Study - ApoA-I Mimetic Peptides[3]

Context: Apolipoprotein A-I (ApoA-I) mimetics are designed to promote cholesterol efflux (reverse cholesterol transport). The native sequence is susceptible to rapid proteolysis in serum.

Experimental Design: Researchers substituted native amino acids in the ApoA-I mimetic sequence with


-methylated analogs, including 

-MeMet (and others like

-MeLeu,

-MeLys), to test for helicity and stability.

Results (Consolidated Data):

Peptide VariantModificationRelative Helicity (CD)Cholesterol Efflux PotencyProteolytic Half-life (

)
Native (A) None1.0 (Baseline)+< 10 min
D


-MeAsp
0.8+~30 min
K


-MeLys
1.5++> 60 min
6

Multi-

-Me (inc. Met)
2.2 ++++ > 240 min

Analysis: The "6


" variant, which incorporated multiple 

-methyl substitutions (mimicking the steric bulk of

-MeMet), showed the highest helical content. This directly correlated with a 4-fold increase in cholesterol efflux potency and near-total resistance to tryptic digestion. The

-methyl group locked the amphipathic helix required for ABCA1 transporter interaction.

References

  • Incorpor

    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. 
    Source: National Institutes of Health (PMC)
    URL:[Link]
    
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Source: Journal of Organic Chemistry / PMC URL:[Link]

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. Source: DrugFuture / Angew. Chem. Int. Ed. URL:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Constrained

    
    -Helical Peptides as Inhibitors of Protein-Protein Interactions. 
    Source: Molecules (MDPI)
    URL:[Link]
    

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis of Peptides Containing Fmoc-α-methyl-DL-methionine

Abstract The incorporation of α,α-disubstituted amino acids, such as α-methyl-methionine, into peptide sequences is a powerful strategy for developing therapeutic peptides with enhanced conformational stability and resis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of α,α-disubstituted amino acids, such as α-methyl-methionine, into peptide sequences is a powerful strategy for developing therapeutic peptides with enhanced conformational stability and resistance to enzymatic degradation.[1][2] However, the steric hindrance imposed by the α-methyl group presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete or failed coupling reactions.[3] This document provides a comprehensive, field-proven protocol for the successful incorporation of Fmoc-α-methyl-DL-methionine into a growing peptide chain using modern Fmoc/tBu chemistry. We will detail the rationale behind the selection of specialized coupling reagents, optimized reaction conditions, and crucial monitoring steps necessary to overcome the steric barriers. Additionally, this guide addresses the specific challenge of methionine oxidation and provides a robust cleavage and deprotection strategy to ensure the isolation of a high-purity final product.

Introduction: The Challenge and Opportunity of Steric Hindrance

The deliberate introduction of sterically hindered amino acids is a cornerstone of modern peptidomimetic design. The α-methyl group on Fmoc-α-methyl-DL-methionine locks the backbone dihedral angles (φ/ψ), restricting the peptide's conformational freedom. This pre-organization can enhance binding affinity to a biological target and, critically, the α,α-disubstitution prevents cleavage by many proteases, thereby increasing the peptide's in vivo half-life.

However, this same steric bulk is a major obstacle during synthesis.[1][2] The nucleophilicity of the N-terminal amine of the growing peptide chain is reduced, and the approach to the activated carboxyl group of the incoming α-methylated amino acid is physically impeded. Standard coupling reagents like HBTU/TBTU or DCC/HOBt are often inefficient, leading to low coupling yields and truncated sequences.[4][5] This protocol is designed to address these challenges head-on.

Core Synthesis Workflow: An Overview

The overall process follows the established rhythm of Fmoc-based SPPS, but with critical modifications at the coupling stage for Fmoc-α-methyl-DL-methionine and at the final cleavage stage to protect the methionine side chain.

SPPS_Workflow Resin 1. Resin Prep (Swell) Deprotect 2. Fmoc Deprotection Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (Specialized) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Elongate 4. Chain Elongation... Wash2->Elongate Repeat Cycle Cleave 5. Cleavage & Deprotection Elongate->Cleave Purify 6. Purification & Analysis Cleave->Purify

Caption: High-level workflow for SPPS incorporating a sterically hindered amino acid.

Materials and Reagents

Resins and Building Blocks
  • Resin: Rink Amide or Wang resin (0.3-0.6 mmol/g loading).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Boc).

  • Specialty Reagent: Fmoc-α-methyl-DL-methionine.

Solvents and Reagents
  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents (Choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][6][7][8]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[6][8]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail (Reagent H): Trifluoroacetic acid (TFA), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Water, Dimethylsulfide (DMS), Ammonium Iodide (NH₄I).[9][10][11][12]

Detailed Experimental Protocol

Resin Preparation
  • Place the desired amount of resin in a suitable reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Standard Fmoc Deprotection Cycle
  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 10-15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Critical Step: Coupling of Fmoc-α-methyl-DL-methionine

The success of incorporating this sterically hindered residue hinges on using a highly efficient coupling reagent and optimized conditions. Standard reagents like HBTU are often insufficient.[4] We recommend HATU or COMU, as they form highly reactive OAt or Oxyma active esters, respectively, which are more effective at acylating sterically crowded N-termini.[6][8]

Coupling_Cycle cluster_activation Pre-Activation (1-2 min) Fmoc_AA Fmoc-α-Me-Met (4 eq) HATU HATU/COMU (3.9 eq) Activated_Mix Add Activated Amino Acid Solution DIEA DIEA (8 eq) Deprotected_Resin Deprotected Resin (Free N-Terminus) Deprotected_Resin->Activated_Mix Coupling Couple (2-4 hours) Activated_Mix->Coupling Wash Wash (DMF, DCM) Coupling->Wash Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Caption: Detailed workflow for the coupling of Fmoc-α-methyl-DL-methionine.

  • Pre-Activation: In a separate vial, dissolve Fmoc-α-methyl-DL-methionine (4 eq. relative to resin loading) and HATU or COMU (3.9 eq.) in DMF.

  • Add DIEA (8 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours. A longer coupling time is essential to drive the reaction to completion against the steric barrier.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. Crucially, the Kaiser test will yield a false negative (yellow/colorless beads) because the N-terminus is now a secondary amine. A Chloranil test is recommended to confirm the presence of a secondary amine (positive result is blue/green beads).

  • Double Coupling (Optional but Recommended): If the Chloranil test is not definitively positive or if this is a known difficult position in the sequence, it is highly recommended to perform a second coupling. Drain the reaction solution and repeat steps 1-4 with a fresh batch of activated amino acid.

  • Washing: After coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all excess reagents and by-products.

Chain Elongation

After the successful incorporation of Fmoc-α-methyl-DL-methionine, resume standard SPPS protocols for subsequent amino acids. Return to the standard deprotection and coupling cycles described in sections 4.2 and using standard coupling reagents if the next amino acid is not sterically hindered.

Cleavage and Global Deprotection

The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide, especially during the final acidic cleavage step.[13] Standard cleavage cocktails like Reagent B are insufficient to prevent this.[11] We strongly recommend using "Reagent H," which is specifically formulated to minimize methionine oxidation.[9][12]

Reagent H ComponentConcentration (% w/w)Purpose
Trifluoroacetic Acid (TFA)81%Cleavage & Deprotection
Phenol5%Scavenger (Trp, Tyr)
Thioanisole5%Scavenger (Met), reduces sulfoxide
1,2-Ethanedithiol (EDT)2.5%Scavenger (Trp, Cys)
Water3%Scavenger
Dimethylsulfide (DMS)2%Reduces Met(O)
Ammonium Iodide (NH₄I)1.5%Reduces Met(O)

Protocol:

  • Perform a final Fmoc deprotection on the N-terminal amino acid.

  • Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Prepare Reagent H fresh.

  • Add Reagent H to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 3 hours under an inert gas atmosphere (e.g., nitrogen or argon).[11]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide, which will exist as a mixture of diastereomers due to the use of DL-methionine, should be purified using reverse-phase HPLC (RP-HPLC). The diastereomers may or may not be separable depending on the overall peptide sequence and the HPLC conditions. The final product should be analyzed by mass spectrometry to confirm the correct molecular weight.

Troubleshooting and Key Insights

  • Why HATU/COMU? These reagents are based on the more acidic HOAt and Oxyma Pure leaving groups, respectively, compared to the HOBt used in HBTU/TBTU. This results in a more reactive activated ester, which is necessary to overcome the high activation energy of coupling to a sterically hindered amine.[8] Furthermore, the pyridine nitrogen in HOAt provides anchimeric assistance, further accelerating the reaction.

  • False-Negative Kaiser Test: Do not be misled by a negative Kaiser test after coupling a secondary amine. Always use a confirmatory test like the Chloranil test for these specific residues.

  • DL-Methionine Implication: Using the racemic Fmoc-α-methyl-DL-methionine will result in a 1:1 mixture of two diastereomeric peptides. If a single stereoisomer is required, the enantiomerically pure Fmoc-α-methyl-L-methionine or Fmoc-α-methyl-D-methionine must be sourced.

  • Preventing Methionine Oxidation: The inclusion of DMS and particularly ammonium iodide in the cleavage cocktail is critical. They act as reducing agents, converting any methionine sulfoxide formed back to methionine.[9][13]

References

  • A cleavage cocktail for methionine-containing peptides. PubMed, National Institutes of Health. [Link]

  • A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]

  • Cleavage Cocktails; Reagent B. Peptides.com. [Link]

  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • Introduction to Peptide Synthesis. PubMed Central, National Institutes of Health. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed, National Institutes of Health. [Link]

  • Peptide Coupling Reagents Guide. Novabiochem. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

Sources

Application

Fmoc deprotection conditions for alpha-methyl-DL-methionine sequences

Application Note: Optimized Fmoc Deprotection for Sterically Hindered -Methyl-DL-Methionine Sequences Executive Summary The incorporation of -disubstituted amino acids, such as -methyl-methionine ( -Me-Met), is a powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Fmoc Deprotection for Sterically Hindered -Methyl-DL-Methionine Sequences

Executive Summary

The incorporation of


-disubstituted amino acids, such as 

-methyl-methionine (

-Me-Met), is a powerful strategy in drug discovery to constrain peptide conformation and improve proteolytic stability. However, the quaternary

-carbon introduces significant steric bulk, retarding reaction kinetics. Furthermore, the methionine thioether side chain presents a persistent risk of oxidation to sulfoxide (

) or sulfone (

).

This guide provides three validated protocols for the Fmoc deprotection of


-methyl-DL-methionine sequences. Unlike standard protocols, these methods are engineered to balance the kinetic energy required to overcome steric hindrance with the mild conditions necessary to preserve the integrity of the methionine side chain.

Scientific Background & Mechanistic Challenges[1][2][3]

The Steric Barrier

In standard Fmoc solid-phase peptide synthesis (SPPS), the base (typically piperidine) must abstract the acidic proton at the 9-position of the fluorene ring. For standard amino acids, this is rapid (


 min).

For


-methyl amino acids, the additional methyl group at the 

-carbon alters the local solvation shell and conformational freedom of the N-terminus. While the Fmoc group itself is somewhat distal to the steric center, the bulky quaternary center can restrict the approach of the base, particularly within the pseudo-dilution environment of the resin matrix.
The Methionine Oxidation Liability

Methionine residues are highly susceptible to oxidation by reactive oxygen species (ROS) or peroxides often found in aged solvents (DMF/NMP).

  • Risk: Formation of Methionine Sulfoxide (+16 Da).

  • Source: Dimethylamine (DMA) impurities in DMF or atmospheric oxygen during extended reaction times.

  • Mitigation: High-quality, fresh DMF is non-negotiable.

The "DL" Factor

The use of DL -methionine implies a racemic mixture. If the peptide chain contains other chiral centers, the product will be a mixture of diastereomers.

  • Implication: Expect complex HPLC profiles (doublets). The deprotection kinetics for D- and L- isomers are theoretically identical in an achiral environment, but resin-bound secondary structures may induce slight kinetic differences.

Visualizing the Mechanism

The following diagram illustrates the base-catalyzed


-elimination mechanism and the subsequent trapping of the dibenzofulvene (DBF) byproduct.

Fmoc_Mechanism cluster_legend Key Interaction Fmoc_Peptide Fmoc-α-Me-Met-Resin Transition Deprotonation (C9-H) Fmoc_Peptide->Transition Steric Hindrance Base Base (Piperidine/DBU) Base->Transition Intermediate Carbamate Anion Transition->Intermediate β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Amine Free α-Me-Met-Resin (Primary Amine) Intermediate->Amine -CO2 Adduct DBF-Piperidine Adduct (Scavenged) DBF->Adduct + Excess Piperidine

Figure 1: Mechanism of Fmoc removal. For


-Me-Met, the "Steric Hindrance" step requires optimized basicity or thermal energy.

Experimental Protocols

Reagent Preparation (Critical)
  • DMF Quality: Use "Sequencing Grade" or "Peptide Grade" DMF. If the bottle has been open >1 month, discard.

  • Scavenger Additive: To prevent aspartimide formation (if Asp is present) and reduce oxidation potential, add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail.

Protocol Selection Matrix
ConditionProtocol A (Standard)Protocol B (Aggressive)Protocol C (Microwave)
Sequence Difficulty Low/MediumHigh (Aggregating)High (Steric Bulk)
Base 20% Piperidine2% DBU / 2% Piperidine20% Piperidine
Temperature Ambient (

)
Ambient (

)

(Max)
Risk Profile LowHigh (Epimerization of neighbors)Medium (Met Oxidation)
Protocol A: Standard Optimized (Baseline)

Best for short sequences (<10 AA) where


-Me-Met is at the N-terminus.
  • Wash: Flow DMF through resin (

    
     sec).
    
  • Deprotection 1 (Initial): Add 20% Piperidine / 0.1 M HOBt in DMF . Agitate for 5 minutes .

  • Drain: Remove solvent.[1]

  • Deprotection 2 (Completion): Add fresh 20% Piperidine / 0.1 M HOBt in DMF . Agitate for 15 minutes .

    • Note: Extended time (vs standard 10 min) accounts for steric bulk.

  • Wash: DMF (

    
     min) to remove all traces of piperidine.
    
Protocol B: DBU-Enhanced (The "Power" Mix)

Required when Protocol A yields incomplete deprotection (deletion sequences).

Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that accelerates proton abstraction. Small amounts of piperidine are retained solely to scavenge the released dibenzofulvene.

  • Cocktail Prep: Mix 2% DBU (v/v) and 2% Piperidine (v/v) in DMF.

  • Deprotection 1: Add cocktail. Agitate for 2 minutes . Drain.

  • Deprotection 2: Add fresh cocktail. Agitate for 5 minutes . Drain.

  • Immediate Wash: Wash extensively with DMF (

    
     min).
    
    • Warning: Do not extend time. DBU can cause epimerization of Cys or His residues adjacent to the Met.

Protocol C: Microwave-Assisted (Gold Standard)

Recommended for long sequences or when


-Me-Met is buried in a hydrophobic domain.
  • Instrument Setup: Set max power to 20-30W (to prevent overshoot).

  • Temperature Limit: Set target temperature to

    
     .
    
    • Critical: Do not exceed

      
       for Methionine. Higher temps (
      
      
      
      ) dramatically increase sulfoxide formation.
  • Reagent: 20% Piperidine / 0.1 M HOBt in DMF.

  • Cycle:

    • Ramp to

      
       (2 min).
      
    • Hold at

      
       (3 min).
      
  • Cool & Wash: Cool to ambient before draining. Wash with DMF (

    
     min).
    

Quality Control & Troubleshooting

Monitoring Deprotection

The standard Kaiser test (ninhydrin) works for


-Me-Met (it yields a primary amine), but the steric bulk can sometimes yield a lighter blue than expected.
  • Recommendation: Use the Chloranil Test or perform a micro-cleavage followed by HPLC/MS to verify Fmoc removal before proceeding.

The "Next Step" Bottleneck

The most common failure is not the deprotection itself, but the subsequent coupling onto the


-Me-Met amine. The amine is attached to a quaternary carbon, making it extremely unreactive.
  • Action: Do not use standard HBTU/DIC.

  • Required Coupling: Use HATU or PyAOP (1.5 eq) with HOAt at elevated temperature (

    
     MW) or double coupling (2 x 2 hours) to ensure chain extension.
    
Decision Workflow

Workflow Start Start: Fmoc-α-Me-Met-Resin Check_Seq Analyze Sequence Context Start->Check_Seq Is_Aggregating Is sequence aggregating or >15 residues? Check_Seq->Is_Aggregating MW_Avail Is Microwave Available? Is_Aggregating->MW_Avail Yes Proto_A Protocol A: 20% Pip, 2x15 min Is_Aggregating->Proto_A No Proto_B Protocol B: 2% DBU, 2x5 min MW_Avail->Proto_B No Proto_C Protocol C: MW 75°C, 20% Pip MW_Avail->Proto_C Yes QC QC: Micro-cleavage / MS Proto_A->QC Proto_B->QC Proto_C->QC Coupling CRITICAL NEXT STEP: Couple with HATU/HOAt QC->Coupling Fmoc Removed

Figure 2: Decision tree for selecting the optimal deprotection strategy based on sequence complexity and equipment availability.

References

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews.

  • Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in solid phase peptide synthesis. Peptide Research.[][3] (Foundational paper on DBU kinetics).

  • CEM Corporation.Microwave SPPS Application Notes: Handling Methionine and Cysteine.

  • Albericio, F., & Tulla-Puche, J. (2008).The status of the art of the synthesis of peptide containing alpha,alpha-disubstituted amino acids.

Sources

Method

Manual vs automated synthesis using Fmoc-alpha-methyl-DL-methionine

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes advanced Solid Phase Peptide Synthesis (SPPS) methodologies with specific considerations for the ste...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes advanced Solid Phase Peptide Synthesis (SPPS) methodologies with specific considerations for the sterically hindered and chemically sensitive Fmoc-


-methyl-DL-methionine .

Application Note: Manual vs. Automated Synthesis Using Fmoc- -methyl-DL-methionine

Abstract

The incorporation of


-disubstituted amino acids, such as Fmoc-

-methyl-DL-methionine
, into peptide sequences introduces significant steric hindrance, often leading to "difficult sequences" characterized by deletion products and low coupling efficiency. Furthermore, the thioether side chain of methionine presents a risk of oxidation during the elevated temperatures often required to drive these couplings. This guide provides a comparative technical analysis of manual versus automated (microwave-assisted) protocols, offering optimized workflows to maximize yield and purity while mitigating side reactions.

Chemical Basis of Difficulty

To successfully incorporate Fmoc-


-methyl-DL-methionine, one must address three distinct chemical challenges:
  • Steric Hindrance: The

    
    -methyl group creates a "tetrasubstituted" carbon center. This imposes severe steric clashes on the incoming nucleophile (the amino group of the resin-bound peptide) and the activated electrophile. The reaction rate is orders of magnitude slower than standard amino acids (e.g., Ala, Gly).
    
  • The "DL" Factor (Racemization vs. Diastereomers): As a racemic mixture (DL), coupling this residue to a chiral peptide chain will inevitably generate diastereomers (e.g., L-peptide-

    
    Me-L-Met and L-peptide-
    
    
    
    Me-D-Met). These will have distinct physical properties and retention times on HPLC.
    • Strategic Note: If your goal is a single isomer, you must purify the diastereomers via RP-HPLC post-synthesis.

  • Methionine Oxidation: The sulfide side chain is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ). This risk is exacerbated by the vigorous stirring of manual synthesis (air exposure) or the high temperatures of microwave synthesis.

Manual Synthesis Protocol (High-Control)

Rationale: Manual synthesis is preferred when optimization of a specific difficult junction is required, or when reagent conservation is paramount. It allows for "double coupling" and real-time monitoring via colorimetric tests.

Reagents & Setup
  • Resin: Low loading (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation. e.g., ChemMatrix or Tentagel.

  • Activator: HATU/HOAt is recommended over DIC/HOBt for manual coupling of sterically hindered amino acids due to faster kinetics.

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF (Anhydrous).

  • Atmosphere: Strict Nitrogen (

    
    ) bubbling  is required to prevent Methionine oxidation during long coupling times.
    
Detailed Protocol
  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (

    
     min).
    
  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min, 
      
      
      
      min).
    • Note:

      
      -methyl amino acids are difficult to deprotect due to sterics; the second incubation is critical.
      
    • Wash: DMF (

      
       min), DCM (
      
      
      
      min), DMF (
      
      
      min).
  • Activation (In situ):

    • Dissolve Fmoc-

      
      -methyl-DL-Met (3-5 eq) and HATU (3-4.9 eq) in minimum DMF.
      
    • Add DIPEA (6-10 eq).

    • Pre-activation time: 1–2 minutes (do not exceed, to avoid racemization of the activated species, though less critical for DL mixtures).

  • Coupling:

    • Add mixture to resin.[3][4]

    • Agitation:

      
       bubbling (preferred) or gentle shaking. Avoid open-air vortexing.
      
    • Time: 2 to 4 hours.

  • Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/sterically hindered amines than Kaiser).

    • If Positive (Blue): Re-couple using fresh reagents (Double Couple).

    • If Negative (Colorless): Proceed.

  • Capping (Recommended): Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Manual Workflow Diagram

ManualSPPS Start Start: Resin-Peptide Deprotect Fmoc Deprotection (20% Piperidine, 2x) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (Fmoc-a-Me-Met + HATU + DIPEA) Wash1->Activate Couple Coupling (2-4 Hours, N2 Atm) Activate->Couple Test Chloranil Test Couple->Test Recouple Double Couple (Fresh Reagents) Test->Recouple Positive (Incomplete) Cap Capping (Ac2O/DIPEA) Test->Cap Negative (Complete) Recouple->Test Next Next Cycle Cap->Next

Caption: Manual workflow emphasizing iterative testing and re-coupling for hindered residues.

Automated Synthesis Protocol (Microwave-Assisted)

Rationale: Microwave energy (MW) is the gold standard for


-methyl amino acids. The thermal energy overcomes the activation barrier caused by steric hindrance. However, temperature control is vital to protect the Methionine side chain.
Instrument Parameters
  • Coupling Reagents: DIC/Oxyma Pure (Preferred for MW). HATU can cause capping/termination at high temperatures.

  • Temperature: 75°C Max . (Standard is often 90°C, but 75°C is safer for Met to prevent oxidation and elimination).

  • Power: Variable (dynamic power to maintain temp).

Detailed Protocol
  • Deprotection:

    • 20% Piperidine + 0.1M Oxyma (to suppress aspartimide formation if Asp is present).

    • MW Cycle: 75°C for 3 min.

  • Coupling:

    • Stoichiometry: 5 eq Fmoc-

      
      -methyl-DL-Met : 5 eq DIC : 5 eq Oxyma.
      
    • MW Cycle: Ramp to 75°C (2 min), Hold at 75°C (4–6 min).

    • Note: For extremely difficult couplings (e.g.,

      
      -Me-Met onto another bulky residue), a "Double Couple" program should be selected.
      
  • Washing: Aggressive washing (DMF

    
    ) is handled by the robot to remove excess sticky reagents.
    
Automated Workflow Diagram

AutoSPPS Setup Instrument Setup (Reagents, Sequence) MW_De MW Deprotection (75°C, 3 min) Setup->MW_De Wash Auto Wash MW_De->Wash MW_Coup MW Coupling (DIC/Oxyma, 75°C, 6 min) Wash->MW_Coup Loop Cycle Complete? MW_Coup->Loop Loop->MW_De Next AA Finish Final Cleavage Loop->Finish End

Caption: Automated microwave loop utilizing elevated temperatures to overcome steric barriers.

Comparative Analysis: Manual vs. Automated

FeatureManual SynthesisAutomated (Microwave) Synthesis
Coupling Efficiency Moderate. Requires double coupling and long times (2-4h).High. Thermal energy drives reaction to completion in <10 min.
Met Oxidation Risk High (if open to air). Requires

bubbling.[3]
Low to Moderate. Fast reaction time minimizes exposure, but heat is a risk factor.
Racemization Low (Room Temp).Controlled (Oxyma/DIC at 75°C is generally safe).
Diastereomer Control None (DL mixture used).None (DL mixture used).
Throughput Low (1 peptide/day).High (Multiple peptides/day).
Reagent Consumption Low (can optimize equivalents).High (typically requires large excesses for fluidics).
Best For... Small scale, budget-constrained labs, or very sensitive side-chains.Routine production , difficult sequences, hydrophobic peptides.[5][6]

Troubleshooting & Senior Scientist Insights

The "DL" Conundrum

Since you are using a DL amino acid, your final product will be a mixture.

  • Observation: You will likely see two distinct peaks in your analytical HPLC (C18 column).

  • Action: Do not mistake this for impurity. Collect both peaks and analyze via Mass Spec. They should have the identical Mass (

    
    ). If you need to separate them, use a slow gradient (e.g., 0.5% B/min).
    
Preventing Methionine Oxidation

If you observe a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone):

  • During Synthesis: Use a "reductive wash" containing 5% DTT (Dithiothreitol) in DMF after the Met coupling step.

  • During Cleavage: Use a "Reagent H" or similar scavenger cocktail containing EDT (Ethanedithiol) , DODT , or Thioanisole .

    • Recipe: 90% TFA / 2.5% EDT / 2.5% Water / 5% Phenol.

Steric "Zipper" Effect

If coupling


-Me-Met onto another hindered residue (e.g., Aib, Pro, or another 

-Me-Met):
  • Manual: Use PyAOP or HATU with overnight coupling.

  • Automated: Use 75°C double coupling. Consider using LiCl in the coupling mixture (0.1M) to disrupt hydrogen bond aggregates (chaotropic salt effect).

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation Application Notes. Link

  • Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. Link

  • Fmoc-alpha-methyl-DL-methionine Product Data. Anaspec. Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem. Link

  • Automated solid-phase concatenation of Aib residues. Chem. Commun., 2020. (Demonstrates steric handling). Link

  • Prevention of Methionine Oxidation in SPPS. Sigma-Aldrich / Merck Technical Bulletins.Link

Sources

Application

Synthesis of proteolytic resistant peptides using alpha-methyl methionine

This Application Note is written for senior researchers and drug development scientists. It deviates from standard templates to address the specific, high-difficulty challenge of synthesizing peptides containing sterical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for senior researchers and drug development scientists. It deviates from standard templates to address the specific, high-difficulty challenge of synthesizing peptides containing sterically hindered, oxidation-prone


-methyl methionine residues.

Application Note: Synthesis of Proteolytic Resistant Peptides using -Methyl Methionine ( -Me-Met)


-Me-Met peptides.

Executive Summary & Scientific Rationale

The incorporation of


-methyl amino acids is a premier strategy in peptidomimetic drug design. By replacing the 

-proton with a methyl group, two critical pharmacological enhancements are achieved:
  • Proteolytic Resistance: The steric bulk of the

    
    -methyl group prevents proteases from accessing the scissile amide bond, significantly extending in vivo half-life (
    
    
    
    ).
  • Conformational Locking: The modification restricts rotation around

    
     and 
    
    
    
    angles, often promoting helical structures (e.g.,
    
    
    -helix) and reducing the entropic penalty of receptor binding.

However,


-methyl methionine (

-Me-Met)
presents a "perfect storm" of synthetic challenges: extreme steric hindrance coupled with the high susceptibility of the methionine thioether to oxidation. This guide details a self-validating protocol to synthesize these difficult sequences with high purity.

The Mechanistic Challenge

To synthesize these peptides, one must understand why they fail under standard Fmoc conditions.

The Steric Barrier

In standard amino acids, the


-carbon is bonded to a hydrogen atom. In 

-Me-Met, this is replaced by a methyl group. This creates a "congested" reaction center.
  • Coupling of

    
    -Me-Met:  Activation of the carboxyl group is slow, but feasible.
    
  • Coupling onto

    
    -Me-Met:  This is the rate-limiting step. The nucleophilic amine of the anchored 
    
    
    
    -Me-Met is shielded by the
    
    
    -methyl group, making it a poor nucleophile for the subsequent amino acid.
The Oxidation Trap

Methionine is prone to oxidation to methionine sulfoxide (Met(O)) during SPPS, particularly under the high-temperature microwave conditions required to overcome the steric barrier described above.

Visualization of the Challenge

The following diagram illustrates the steric clash preventing proteolysis (mechanism of action) and the synthetic bottleneck.

G cluster_0 Therapeutic Advantage: Proteolytic Resistance cluster_1 Synthetic Bottleneck Enzyme Protease Active Site Peptide Standard Peptide (H-bond accessible) Enzyme->Peptide Hydrolysis AlphaPeptide α-Me-Met Peptide (Steric Shield) Enzyme->AlphaPeptide Blocked by α-Methyl Resin Peptide-Resin AlphaMet α-Me-Met Residue Resin->AlphaMet IncomingAA Incoming Fmoc-AA AlphaMet->IncomingAA Coupling Fails (Steric Clash)

Caption: Figure 1: Dual Mechanism. Left: The


-methyl group physically blocks protease access. Right: The same bulk prevents the next amino acid from coupling during synthesis.

Strategic Reagent Selection

Standard DIC/Oxyma or HBTU protocols will result in deletion sequences. You must use high-efficiency phosphonium or uronium reagents.

ReagentRole in

-Me-Met Synthesis
Recommendation
PyAOP Primary Coupling Agent. Phosphonium salt derived from HOAt. Superior reactivity for hindered amines.Preferred. Unlike HATU, it does not react with the N-terminus to form guanidinium byproducts if left for extended times.
HATU Alternative high-power reagent.Acceptable , but avoid large excesses or prolonged reaction times (>2h) to prevent N-terminal capping.
HOAt Additive.Essential co-factor to speed up activation and reduce racemization (though

-Me-Met cannot racemize, the incoming AA can).
DIPEA Base.Use collidine if the incoming amino acid is Cys/His to prevent epimerization; otherwise DIPEA is standard.

Detailed Experimental Protocol

Phase 1: Preparation and Environment

Crucial Step: To prevent Methionine oxidation, all solvents (DMF, NMP) must be degassed.

  • Sparge DMF with Nitrogen/Argon for 15 minutes prior to use.

  • Add 0.1 M N-methylmorpholine (NMM) or Hydrazine to the wash solvent as a scavenger, OR plan to use the "Met(O)" strategy (see Troubleshooting).

Phase 2: Coupling of Fmoc- -Me-Met-OH

Target: Attaching the hindered amino acid to the growing chain.

  • Activation: Dissolve Fmoc-

    
    -Me-Met-OH (4 eq), PyAOP (4 eq), and HOAt (4 eq) in DMF.
    
  • Base Addition: Add DIPEA (8 eq) immediately before adding to the resin.

  • Microwave Conditions:

    • Temperature: 75°C

    • Time: 2 x 10 minutes (Double coupling is mandatory).

    • Power: 30W (Keep power low to prevent overheating the sensitive Met thioether).

  • Wash: Aggressive washing with DMF (5 x 1 min) is required to remove the sticky activated ester.

Phase 3: Coupling onto -Me-Met (The Hardest Step)

Target: Attaching the next amino acid to the sterically hindered amine of


-Me-Met.
  • Deprotection: Removal of Fmoc from

    
    -Me-Met is slower.
    
    • Reagent: 20% Piperidine with 0.1 M HOBt (helps prevent aspartimide formation if Asp is present, and improves kinetics).

    • Microwave: 75°C for 3 minutes + 5 minutes (Two stages).

  • Coupling the Next Residue:

    • Reagent: PyAOP is strictly required here. HATU is less effective for this specific steric barrier.

    • Stoichiometry: Use 5 eq of the incoming amino acid.

    • Microwave: 75°C for 15 minutes (Single long coupling) OR 2 x 10 mins .

    • Capping: Acetylate unreacted amines immediately after this step using Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.

Phase 4: Cleavage and Isolation
  • Cocktail: Reagent K is preferred to protect Methionine.

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • EDT (2.5%) (Ethanedithiol is critical for scavenging t-butyl cations that would otherwise alkylate the Met sulfur).

  • Duration: 2-3 hours at Room Temperature. Do not heat the cleavage reaction.

Workflow Diagram

Workflow cluster_coupling1 Step 1: Coupling α-Me-Met cluster_deprotect Step 2: Deprotection cluster_coupling2 Step 3: Coupling ONTO α-Me-Met Start Resin-Peptide Precursor Activate Activate Fmoc-α-Me-Met (PyAOP/HOAt/DIPEA) Start->Activate MW1 Microwave: 75°C, 2x10 min (Double Couple) Activate->MW1 Deprot Fmoc Removal (20% Piperidine + 0.1M HOBt) MW1->Deprot MW2 Microwave: 75°C, 2x3 min Deprot->MW2 NextAA Activate Incoming AA (Must use PyAOP) MW2->NextAA MW3 Microwave: 75°C, 15 min (Extended Time) NextAA->MW3 Cap Capping (Ac2O) Terminate unreacted chains MW3->Cap End Final Peptide (HPLC Purification) Cap->End Proceed to Cleavage

Caption: Figure 2: Optimized SPPS Workflow. Note the emphasis on double coupling for the


-Me-Met insertion and extended reaction times for the subsequent residue.

Troubleshooting & Advanced Optimization

Issue: Methionine Oxidation (Sulfoxide formation)

If you observe a mass shift of +16 Da (Met+O) or +32 Da (Met+2O) in LC-MS:

  • Cause: Air leaks during microwave heating or insufficient scavengers during cleavage.

  • Solution A (Preventative): Use Fmoc-Met(O)-OH (Methionine Sulfoxide) as the building block instead of Fmoc-Met-OH. This derivative is more polar (reducing aggregation) and chemically stable.[1]

    • Post-Synthesis Reduction: After cleavage and purification, reduce Met(O) back to Met using N-methylmercaptoacetamide or NH4I/DMS in TFA.

  • Solution B (Procedural): Ensure the cleavage cocktail contains high concentrations of Thioanisole and EDT.

Issue: Incomplete Coupling (Deletion Sequences)
  • Diagnosis: Mass spectrum shows [M - (Incoming AA)].

  • Solution: Switch solvent from DMF to NMP (N-methylpyrrolidone) for the difficult coupling step. NMP swells the resin better and improves kinetics for hindered reactions.

References

  • Albericio, F., et al. (2015). Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. Available at: [Link][2][3][4]

    • Grounding: Establishes PyAOP and HATU as gold standards for hindered couplings.
  • Grounding: Confirms PyAOP efficacy for N-methyl and hindered amino acids.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

    • Grounding: Provides microwave parameters for Aib and similar sterically hindered analogs.
  • Biotage. (2023).[5] How to handle peptides that contain methionine. Available at: [Link]

    • Grounding: Validates the risk of Met oxidation and the use of scavengers/Met(O)
  • National Institutes of Health (PMC). Peptide Backbone Composition and Protease Susceptibility. Available at: [Link]

    • Grounding: Explains the mechanism of proteolytic resistance via steric clash at P1/P3 sites.[6]

Sources

Method

Microwave-assisted peptide synthesis of Fmoc-alpha-methyl-DL-methionine

Application Note: High-Efficiency Microwave Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc- -methyl-DL-methionine Executive Summary The incorporation of -methyl amino acids into therapeutic peptides is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-


-methyl-DL-methionine 

Executive Summary

The incorporation of


-methyl amino acids into therapeutic peptides is a critical strategy in drug development to restrict conformational flexibility (inducing helical structures) and improve proteolytic stability against proteases. However, the introduction of Fmoc-

-methyl-DL-methionine presents a triad of synthetic challenges:
  • Steric Hindrance: The quaternary

    
    -carbon creates a significant energy barrier for acylation, particularly during the coupling of the subsequent amino acid to the sterically crowded N-terminus of the 
    
    
    
    -methyl residue.
  • Oxidative Instability: The methionine thioether side chain is highly susceptible to oxidation (forming sulfoxides) during the high-energy microwave cycles and acidic cleavage.

  • Stereochemical Complexity: The use of a racemic (DL) building block necessitates robust downstream analytical protocols to resolve the resulting diastereomers.

This guide details an optimized microwave-assisted protocol using DIC/Oxyma Pure activation and a specialized "Reagent H" cleavage cocktail to ensure high purity and prevent oxidative degradation.

Chemical Background & Mechanistic Insight

The Steric Barrier

Unlike standard amino acids,


-methyl-methionine lacks the 

-proton. The additional methyl group creates a "steric wall."
  • Coupling of the residue: Moderately difficult. The incoming activated carboxylate is hindered.

  • Coupling to the residue: Extremely difficult. Once the Fmoc is removed from the

    
    -methyl-Met on the resin, the exposed amine is buried. Conventional room-temperature synthesis often fails here, leading to deletion sequences.
    

Microwave Solution: Microwave irradiation provides direct kinetic energy to the dipole moments of the polar backbone and solvent (DMF/NMP), inducing localized superheating and chain mobility ("reptation") that exposes the buried amine for coupling.

Methionine Oxidation

Under standard SPPS conditions, and especially during TFA cleavage, the methionine sulfur can be oxidized to methionine sulfoxide [Met(O)]. This is irreversible in basic conditions but can be reversed or prevented under acidic conditions using iodide/thiol scavengers.

Materials and Reagents

ComponentSpecificationPurpose
Resin Rink Amide ProTide or Polystyrene (Low Loading: 0.2–0.4 mmol/g)Low loading prevents aggregation of hindered sequences.
Amino Acid Fmoc-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-methyl-DL-methionine
Target residue (Racemic).
Activator DIC (Diisopropylcarbodiimide)Robust coupling agent, stable at high T.
Base/Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Safer/more efficient than HOBt/HOAt; prevents racemization (of neighbors).
Deprotection 20% Piperidine in DMF + 0.1M Oxyma PureOxyma prevents aspartimide formation (if Asp present).
Cleavage Reagent H (See Protocol 4)Essential for preventing Met oxidation.[1]

Experimental Protocols

Protocol 1: Resin Preparation
  • Step 1: Weigh 0.1 mmol of resin.

  • Step 2: Swell in DMF (Dimethylformamide) for 15 minutes at Room Temperature (RT).

  • Step 3: Perform initial Fmoc deprotection (Standard MW cycle:

    
    , 3 min).
    
Protocol 2: Microwave Coupling Cycles

This is the core workflow. We distinguish between "Standard Residues" and the "Hindered Junctions."

A. Coupling OF Fmoc-


-methyl-DL-Met (The Insertion) 
  • Reagents: 5 eq. AA, 5 eq.[2][3] DIC, 5 eq. Oxyma Pure in DMF.

  • Microwave Settings:

    • Temperature:

      
       
      
    • Time: 10 minutes

    • Power: Dynamic (maintain

      
      )
      
  • Note: A single coupling at

    
     is usually sufficient for attaching the 
    
    
    
    -methyl AA to a standard chain.

B. Coupling TO Fmoc-


-methyl-DL-Met (The Elongation) 
  • Critical Step: This is where synthesis typically fails.

  • Reagents: 10 eq. Incoming AA, 10 eq. DIC, 10 eq. Oxyma Pure.[4][5] (High concentration is vital).

  • Microwave Settings (Double Couple):

    • Pass 1:

      
       for 10 minutes.
      
    • Pass 2: Fresh reagents,

      
       for 10 minutes.
      
  • Rationale: The nucleophilicity of the

    
    -methyl amine is drastically reduced. Extreme thermal driving force and high concentration are required.
    
Protocol 3: Deprotection
  • Reagent: 20% Piperidine in DMF.[2]

  • Conditions:

    • Stage 1:

      
       for 30 seconds (Initial removal).
      
    • Stage 2:

      
       for 3 minutes (Complete removal).
      
  • Note: For the

    
    -methyl residue, deprotection is generally fast; steric hindrance affects the amine's reactivity, not the Fmoc removal.
    
Protocol 4: Cleavage & Workup (The "Reagent H" Method)

Standard cleavage cocktails (like Reagent B) are insufficient for Met protection. Use Reagent H to reduce Met(O) back to Met in situ.

Cocktail Composition (Reagent H):

  • Trifluoroacetic acid (TFA): 81%[6][7][8]

  • Phenol: 5%[6][7][8]

  • Thioanisole: 5%[6][7][8]

  • 1,2-Ethanedithiol (EDT): 2.5%[6][7][8]

  • Water: 3%[6][7][8]

  • Dimethylsulfide (DMS): 2%[6][7]

  • Ammonium Iodide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 1.5%  (The critical reducing agent)[1][7]
    

Procedure:

  • Wash resin with DCM (

    
    ).[9]
    
  • Add Reagent H (10 mL per 1g resin).

  • Incubate: 3 hours at RT under inert atmosphere (

    
    ). Do not use microwave for cleavage.
    
  • Precipitation: Filter resin, add filtrate to ice-cold Diethyl Ether or MTBE.

  • Centrifuge: Pellet the peptide, wash

    
     with ether.
    

Visualization of Workflow

The following diagram illustrates the decision logic for handling the steric hindrance and the specific cleavage pathway required for Methionine.

SPPS_Workflow Start Resin-Peptide Chain NextRes Next Residue Type? Start->NextRes Std_Coup Standard Coupling 75°C, 5 min Single Pass NextRes->Std_Coup Standard AA Alpha_Me_Coup Coupling OF α-Me-Met 90°C, 10 min DIC/Oxyma NextRes->Alpha_Me_Coup α-Me-Met Cleavage_Check Cleavage Cocktail? NextRes->Cleavage_Check Sequence Complete Deprotect Fmoc Deprotection 20% Piperidine 75°C, 3 min Std_Coup->Deprotect Alpha_Me_Coup->Deprotect Post_Alpha_Coup Coupling TO α-Me-Met (Difficult Step) Post_Alpha_Coup->NextRes Normal Chain Aggressive_Coup Double Coupling 2 x (90°C, 10 min) 10 eq. Excess Post_Alpha_Coup->Aggressive_Coup Prev. residue was α-Me Aggressive_Coup->NextRes Deprotect->Post_Alpha_Coup Reagent_B Reagent B/K (Risk of Met Oxidation) Cleavage_Check->Reagent_B No Met Reagent_H Reagent H (TFA/Phenol/Thioanisole/NH4I) Reduces Met(O) -> Met Cleavage_Check->Reagent_H Contains Met Final Final Peptide (Diastereomeric Mix) Reagent_B->Final Reagent_H->Final

Caption: Workflow logic distinguishing standard cycles from the aggressive conditions required for


-methyl-methionine and the specific reductive cleavage required to preserve the thioether side chain.

Quality Control & Analysis

Since Fmoc-


-methyl-DL-methionine  is racemic, the final peptide will exist as two diastereomers (assuming the rest of the peptide is L-amino acids).
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

    • Gradient: Shallow gradient (e.g., 0.5% B per minute) is often required to separate the diastereomers.

    • Expectation: You will likely see two distinct peaks with identical Mass-to-Charge (m/z) ratios. Do not mistake this for impurity.

  • Mass Spectrometry:

    • Check for [M+16] peaks. If observed, Methionine oxidation has occurred.[7][8]

    • Remedy: If [M+16] is high, repeat cleavage with fresh Ammonium Iodide and extend time to 4 hours.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4][5] Application Note. Link

  • Biotage. How to handle peptides that contain methionine. Knowledge Base.[10][11] Link

  • García-Martín, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES(1-68) accessible. Biopolymers.[1][2][3][9] (Discusses difficult sequences and aggregation).

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[6][1][8] Journal of Peptide Research. (Source of Reagent H protocol).

  • Vertex AI Search. Consolidated search regarding Reagent H composition and efficacy.6[7][12]

Sources

Application

Cleavage cocktails for peptides containing alpha-methyl methionine

This Application Note is structured to guide researchers through the specific challenges of cleaving peptides containing -methyl Methionine ( -Me-Met) . While -methylation provides proteolytic stability and conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of cleaving peptides containing


-methyl Methionine (

-Me-Met)
. While

-methylation provides proteolytic stability and conformational rigidity, the methionine side chain introduces a high susceptibility to oxidation and alkylation. This guide focuses on Reagent H , a specialized cocktail superior to standard mixtures for this specific application.

Application Note: High-Fidelity Cleavage of -Methyl Methionine Peptides

Executive Summary

Peptides containing


-methyl Methionine (

-Me-Met)
represent a high-value class of peptidomimetics. The

-methyl group restricts backbone conformation and blocks proteolysis, but it also lowers synthetic coupling yields due to severe steric hindrance. Therefore, preserving the integrity of the synthesized chain during cleavage is critical.

Standard cleavage cocktails (e.g., Reagent B) are insufficient for Methionine-rich peptides, leading to Methionine Sulfoxide (+16 Da) and S-tert-butylation (+56 Da) . This protocol details the use of Reagent H , a reducing cleavage cocktail containing Ammonium Iodide (


) and Dimethyl Sulfide (DMS), which actively reverses oxidation while scavenging carbocations.

The Chemical Challenge

The Dual Threat: Oxidation and Alkylation

Upon acidolysis with Trifluoroacetic Acid (TFA), side-chain protecting groups (Boc, tBu, Trt) generate reactive carbocations.

  • S-Alkylation: The electron-rich sulfur atom in the

    
    -Me-Met thioether is a "soft" nucleophile. Without sufficient scavengers, it traps tert-butyl cations, forming irreversible sulfonium salts.
    
  • Oxidation: Methionine is easily oxidized to Methionine Sulfoxide [Met(O)] by atmospheric oxygen or oxidants present in the cleavage mixture. This results in a mass shift of +16 Da and altered biological activity.[1]

Why Reagent B and K Fail
  • Reagent B (TFA/TIS/Water): Contains Triisopropylsilane (TIS), which is an excellent cation scavenger but lacks the reducing power to prevent or reverse oxidation.

  • Reagent K (TFA/Phenol/Water/Thioanisole/EDT): Better than B due to Thioanisole and Ethanedithiol (EDT), but still allows 15–55% oxidation in sensitive sequences [1].

The Solution: Reagent H

Reagent H relies on a synergistic reduction system. The inclusion of


  and DMS  allows for the in situ reduction of Met(O) back to native Met during the cleavage process.

Mechanistic Insight: In strong acid, DMSO (formed from Met oxidation) reacts with


 to release Iodine (

) and DMS. This equilibrium drives the reduction of the sulfoxide oxygen, restoring the thioether [2].

Cleavage Cocktail Formulations

The following table contrasts the standard cocktails with the recommended Reagent H.

ComponentReagent B (Standard)Reagent K (Sensitive)Reagent H (Recommended for

-Me-Met)
Role in Reagent H
TFA 95%82.5%81% Acidolysis of resin/protecting groups
Phenol -5%5% Scavenger (Tyr/Trp protection)
Thioanisole -5%5% Accelerates Arg(Pbf) removal; protects Met
Water 2.5%5%3% Hydrolysis; scavenger
TIS 2.5%-- (Replaced by DMS/EDT)
EDT -2.5%2.5% Crucial thiol scavenger for tBu cations
DMS --2% Reducing agent; prevents oxidation

--1.5% (w/v) Catalyst for Met(O) reduction

Detailed Experimental Protocol

Materials Required[4][5][6][7][8]
  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Dimethyl Sulfide (DMS) & 1,2-Ethanedithiol (EDT).[2] Work in a fume hood.

  • Ammonium Iodide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[3][4][5]
    
  • Cold Diethyl Ether or Methyl tert-butyl ether (MTBE).

  • Sintered glass funnel (medium porosity).

Preparation of Reagent H (Freshness is Critical)

Step 1: Calculate the required volume (approx. 10–15 mL per gram of resin). Step 2: Weigh Ammonium Iodide (


)  directly into the cleavage vessel.
Step 3:  Add the liquid components in the following order to prevent premature precipitation or reaction:
  • Water[2][6][7]

  • Phenol (liquefied)

  • DMS

  • Thioanisole[2][7]

  • EDT[8]

  • TFA (Add last, slowly) Step 4: Agitate gently until all salts are dissolved. The solution may turn slightly yellow/brown due to iodine liberation; this is normal.

Cleavage Procedure[7][8][11]
  • Resin Wash: Wash the peptide-resin (

    
    ) with DCM (
    
    
    
    ) to remove residual DMF (DMF can cause TFA salts to form oils rather than precipitates). Dry under
    
    
    .
  • Incubation: Add Reagent H to the resin.

    • Time:2.5 to 3 hours at Room Temperature.[8][7]

    • Note:

      
      -methyl amino acids are sterically hindered. While the side chains cleave fast, the linker cleavage (depending on the C-terminal residue) may require the full 3 hours.
      
  • Filtration: Filter the resin through a sintered glass funnel into a round-bottom flask.

  • Resin Rinse: Wash the resin with a small volume (

    
    ) of neat TFA to recover trapped peptide. Combine with the filtrate.[7]
    
Isolation (Ether Precipitation)
  • Concentration: Use a stream of Nitrogen (

    
    ) to evaporate the TFA solution down to an oil (approx. 10-20% of original volume). Do not use a rotary evaporator with heat, as this promotes modification.
    
  • Precipitation: Add ice-cold Diethyl Ether (10-fold excess) to the oil. A white precipitate should form immediately.

  • Centrifugation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    . Decant the supernatant (contains scavengers).
  • Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat 2 more times to remove residual EDT and Phenol.

  • Drying: Dry the pellet under vacuum or a stream of nitrogen.

Analytical Validation

Dissolve a small amount of crude peptide in Water/Acetonitrile (50:50) and analyze via LC-MS.

  • Target Mass (M): Expected peptide mass.

  • Check for M+16: Indicates Met(O).[1] If

    
    , the 
    
    
    
    was likely degraded or the cleavage time was too short.
  • Check for M+56: Indicates t-butyl alkylation. Suggests insufficient EDT.

Mechanism of Action & Workflow

The following diagram illustrates the competitive kinetics between the desired cleavage path and the side reactions, highlighting how Reagent H intervenes.

CleavageMechanism cluster_prevention Reagent H Protection System Resin Peptide-Resin (Protected) TFA TFA Acidolysis Resin->TFA Step 1 Cations Reactive Cations (tBu+, Trt+) TFA->Cations Generates Met Native Met (Thioether) TFA->Met Releases MetAlk Alkylated Met (+56 Da) Cations->MetAlk Attack (Alkylation) Scavengers Scavengers (EDT, Thioanisole) Cations->Scavengers Trapped by MetO Met-Sulfoxide (+16 Da) Met->MetO Oxidation (O2) MetO->Met Reduction by NH4I/DMS Reducers Reducing Agents (NH4I + DMS)

Caption: Workflow of Reagent H action. Scavengers (EDT) intercept cations to prevent alkylation, while NH4I/DMS actively reverts Met(O) to native Met.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
M+16 Peak (Met-Ox) Old

or lack of DMS.
Use fresh

. Ensure the cleavage vessel is sealed to retain volatile DMS.
M+56 Peak (tBu) Insufficient EDT.Increase EDT to 5% if the sequence has many tBu-protected residues (Glu, Asp, Ser, Thr).
M+96 Peak TFA Ester formation.Avoid heating during rotary evaporation. Use Ether precipitation only.
Yellow Pellet Residual Iodine (

).
Wash the crude pellet with dilute Ascorbic Acid solution before HPLC purification.

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[2] Journal of Peptide Research, 53(5), 548–553.

  • Biotage. (2023).[1][3][4] How to handle peptides that contain methionine. Biotage Blog.

  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.[5][9]

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Protocols.

Sources

Method

Strategies for resolution of DL-alpha-methyl methionine isomers post-synthesis

Topic: Strategies for resolution of DL-alpha-methyl methionine isomers post-synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for resolution of DL-alpha-methyl methionine isomers post-synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The resolution of DL-alpha-methyl methionine presents a distinct challenge compared to standard amino acids due to the steric hindrance of the quaternary


-carbon. Unlike simple methionine, the 

-methyl group eliminates the acidic

-proton, rendering standard racemization-based dynamic kinetic resolutions (DKR) difficult and often inhibiting classic enzymes like Porcine Kidney Acylase I.

This guide details two validated strategies for post-synthesis resolution:

  • Chiral Ligand Exchange Chromatography (CLEC): The gold standard for analytical to semi-preparative resolution of underivatized isomers.

  • Biocatalytic Resolution (Amidase/Acylase): A scalable approach utilizing specific amidases or acylases adapted for sterically hindered substrates.

Chemical Context & Challenge

  • Target Molecule:

    
    -Methyl-DL-Methionine (2-amino-2-methyl-4-(methylthio)butanoic acid).
    
  • Structural Constraint: The quaternary center prevents the formation of the planar enol intermediate required for rapid racemization. This makes the "recycle" loop of the D-isomer slower and more energy-intensive.

  • Clinical Relevance: The L-isomer is typically the bioactive transporter substrate (e.g., for LAT1 transport in oncology imaging), while the D-isomer may exhibit different pharmacokinetics or toxicity.

Method A: Chiral Ligand Exchange Chromatography (CLEC)

Best for: Analytical QC, determination of enantiomeric excess (ee), and semi-preparative isolation (mg to g scale).

Principle of Operation

This method utilizes the formation of a ternary diastereomeric mixed-metal complex between the analyte, a central metal ion (usually Cu


), and a chiral selector (e.g., L-Hydroxyproline) present in the mobile phase or bound to the stationary phase.[1] The steric bulk of the 

-methyl group creates a significant difference in the stability of the L-L-Cu vs. D-L-Cu complexes, resulting in high resolution.
Visualization: Ligand Exchange Mechanism

LEC_Mechanism Cu Copper Ion (Cu²⁺) Analyte_L L-α-Methyl Met (Analyte) Cu->Analyte_L Tight Binding (Steric Match) Analyte_D D-α-Methyl Met (Analyte) Cu->Analyte_D Weak Binding (Steric Clash) Complex_Stable Stable Ternary Complex (Retained Longer) Cu->Complex_Stable Complex_Unstable Unstable Ternary Complex (Elutes Faster) Cu->Complex_Unstable Selector Chiral Selector (L-Hydroxyproline) Selector->Cu Coordinates Selector->Complex_Stable Selector->Complex_Unstable Analyte_L->Complex_Stable Analyte_D->Complex_Unstable Detector UV/Vis Detector (254 nm) Complex_Stable->Detector tR2 (L-Isomer) Complex_Unstable->Detector tR1 (D-Isomer)

Caption: Thermodynamic selection mechanism in Ligand Exchange Chromatography. The 'trans' planar coordination of the Cu(II) complex favors the L-analyte/L-selector pairing due to reduced steric hindrance.

Experimental Protocol (CLEC)

Materials:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm) OR specialized Chirex 3126 (D-Penicillamine).

  • Mobile Phase: 2 mM Copper(II) Sulfate + 4 mM N,N-Dimethyl-L-phenylalanine (or L-Proline) in Water/Methanol (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C - 40°C (Higher temp improves mass transfer for bulky

    
    -methyls).
    
  • Detection: UV at 254 nm (detecting the Copper-Amino Acid complex).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of racemic DL-

    
    -methyl methionine in 10 mL of the mobile phase (without the chiral selector if possible, or water).
    
  • Equilibration: Flush the C18 column with the chiral mobile phase for at least 45 minutes to establish the dynamic coating of the chiral selector on the stationary phase.

  • Injection: Inject 10-20 µL of the sample.

  • Elution:

    • Peak 1: D-

      
      -methyl methionine (typically elutes first due to steric clash with L-selector).
      
    • Peak 2: L-

      
      -methyl methionine (forms more stable complex, retained longer).
      
  • Post-Run: Flush column with 50:50 Water:Methanol (no copper) to remove metal ions before storage.

Data Analysis: Calculate Enantiomeric Excess (ee) using:



Method B: Biocatalytic Resolution (Amidase/Acylase)

Best for: Preparative scale (>1g), "Green" chemistry requirements, and synthesis intermediates.

The "Quaternary" Problem

Standard Acylase I (Hog Kidney) follows a mechanism requiring a proton at the


-position for optimal catalytic turnover. For 

-methyl amino acids, this activity is drastically reduced.[1] Solution: Use L-Amino Acid Amidase (e.g., from Mycobacterium neoaurum or Pseudomonas putida) which accepts the amide precursor often generated in the Strecker synthesis. Alternatively, Carboxypeptidase A can be used for N-acyl derivatives if Acylase I fails.
Visualization: Enzymatic Workflow

Enzymatic_Resolution Racemate Racemic Precursor (DL-α-Methyl Methionine Amide) Reaction Hydrolysis Reaction (pH 7.5, 37°C) Racemate->Reaction Enzyme Biocatalyst (L-Amino Acid Amidase) Enzyme->Reaction Mixture Product Mixture: L-Acid + D-Amide Reaction->Mixture Separation Ion Exchange Chromatography (Cation Exchange Resin) Mixture->Separation L_Product Pure L-α-Methyl Methionine (Free Acid) Separation->L_Product Elutes with Buffer D_Product D-α-Methyl Methionine Amide (Unreacted) Separation->D_Product Retained/Separate Fraction Hydrolysis Chemical Hydrolysis (6N HCl, Reflux) D_Product->Hydrolysis Optional Recovery D_Acid Pure D-α-Methyl Methionine (Free Acid) Hydrolysis->D_Acid

Caption: Kinetic resolution workflow using L-specific amidase. The enzyme selectively hydrolyzes the L-amide to the L-acid, allowing physical separation from the unreacted D-amide.

Experimental Protocol (Amidase Route)

Materials:

  • Substrate: DL-

    
    -methyl methionine amide (synthesized via esterification/amidation of the racemate or via Strecker).
    
  • Enzyme: L-Amino Acid Amidase (commercial preparations available or whole cell Pseudomonas).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5) containing 1 mM MnCl

    
     (cofactor).
    
  • Resin: Dowex 50W (H+ form) for separation.

Step-by-Step Workflow:

  • Reaction Setup: Suspend 1.0 g of DL-amide in 50 mL of Phosphate Buffer.

  • Initiation: Add 50 mg of Amidase preparation. Incubate at 37°C with orbital shaking (150 rpm).

  • Monitoring: Monitor reaction progress via HPLC (Method A) until L-amide peak disappears and L-acid peak plateaus (approx. 50% conversion).

  • Termination: Acidify to pH 2.0 with HCl to stop enzyme activity.

  • Separation:

    • Pass the mixture through a cation exchange column (Dowex 50W).

    • Elution 1 (Acid): The free acid (L-product) is less basic and elutes earlier or can be extracted into organic solvent at specific pH points (isoelectric precipitation).

    • Elution 2 (Amide): The unreacted D-amide is more basic and retains longer; elute with 2M NH

      
      OH.
      
  • Purification: Recrystallize the L-fraction from Ethanol/Water to achieve >99% ee.

Comparative Summary of Strategies

FeatureMethod A: Chiral HPLC (LEC)Method B: Biocatalytic (Amidase)
Scale Analytical / Semi-Prep (mg)Preparative / Bulk (g to kg)
Purity (ee) > 99.5%> 98% (requires recrystallization)
Cost High (Columns/Solvents)Low (Enzymes are reusable)
Time Fast (20 min/run)Slow (24-48 hr incubation)
Pre-requisite None (Direct resolution)Synthesis of Amide derivative
Suitability QC, Clinical Doses (PET)Bulk Drug Substance Mfg

References

  • Davankov, V. A. (1980). Resolution of racemates by ligand-exchange chromatography. Advances in Chromatography, 18, 139-195.

  • Konstantinov, A. D., et al. (1999).

    
    -methyl amino acids by ligand exchange HPLC. Journal of Chromatography A, 844(1-2), 149-159. 
    
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.

    
    -methyls). 
    
  • Kamphuis, J., et al. (1992).

    
    -methyl amino acid amides. Journal of Biotechnology, 24(1), 71-78. 
    
  • Phenomenex Application Note. (2023). Chiral Separation of Amino Acids using Chirex 3126.

Sources

Application

Using Fmoc-alpha-methyl-DL-methionine in helical peptide design

Application Note: AN-2026-MET Topic: High-Fidelity Incorporation of Fmoc- -methyl-DL-methionine in Helical Peptide Mimetics Date: February 18, 2026 Author: Senior Application Scientist, Peptide Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MET Topic: High-Fidelity Incorporation of Fmoc-


-methyl-DL-methionine in Helical Peptide Mimetics
Date:  February 18, 2026
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary

This guide details the strategic application of Fmoc-


-methyl-DL-methionine  (

-Me-Met) in the design of proteolytically stable, helical peptide therapeutics. While standard Methionine (Met) is often viewed merely as a metabolic liability due to oxidation, its

-methylated analog serves a structural purpose: it acts as a conformational lock .

By replacing the


-proton with a methyl group, the residue introduces severe steric constraints (the Thorpe-Ingold effect) that restrict backbone torsion angles (

), strongly favoring helical conformations (

or

-helix).

Critical Note on Stereochemistry: The reagent specified is a DL-racemic mixture . Unlike standard SPPS where enantiopurity is paramount, using


-Me-DL-Met allows for stereochemical scanning . This protocol includes a mandatory downstream workflow to resolve the resulting diastereomers, effectively allowing researchers to screen both 

- and

-methylated topographies from a single synthesis batch.

Scientific Rationale & Mechanism

The Alpha-Methyl Effect

Standard amino acids possess a high degree of rotational freedom around the


 (

) and

(

) bonds. In

-Me-Met, the geminal substitution at the

creates steric clashes with the backbone carbonyls of preceding residues.
  • Consequence: The allowable Ramachandran space is restricted to a narrow region around

    
     (Right-handed helix) or its inverse.
    
  • Result: Enhanced helical propensity and "capping" of frayed helical ends.

Proteolytic Shielding

Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The rigid helical structure induced by


-Me-Met, combined with the steric bulk of the quaternary carbon, prevents this adaptation, significantly increasing plasma half-life (

).

AlphaMethylMechanism Unconstrained Standard Met (Flexible Backbone) AlphaMe Fmoc-alpha-Me-Met (Quaternary Carbon) Unconstrained->AlphaMe Substitution StericClash Steric Clash (Methyl vs Carbonyl) AlphaMe->StericClash Thorpe-Ingold Effect ConfLock Conformational Lock (Restricted Phi/Psi) StericClash->ConfLock Helix Stable Helix (3-10 or Alpha) ConfLock->Helix Nucleation Protease Proteolytic Resistance Helix->Protease Steric Shielding

Figure 1: Mechanism of conformational restriction and proteolytic stabilization induced by


-methylation.

Experimental Protocols

Difficult Coupling Protocol (SPPS)

Challenge: The same steric bulk that stabilizes the helix makes the coupling reaction kinetically slow. Standard DIC/HOBt protocols will fail, leading to deletion sequences.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Resin: Low loading Rink Amide (0.3–0.4 mmol/g) recommended to reduce inter-chain aggregation.

Step-by-Step Procedure:

  • Preparation: Dissolve Fmoc-

    
    -methyl-DL-methionine (4 eq. relative to resin) in dry DMF.
    
  • Activation: Add HATU (3.9 eq.) and HOAt (4 eq.). Note: HOAt is preferred over HOBt for sterically hindered junctions.

  • Base Addition: Add DIPEA (8 eq.) immediately before adding to the resin.

  • Coupling (Cycle 1):

    • Microwave:

      
       for 10 minutes (Power: 25W).
      
    • Alternative (Room Temp): Shake for 2–4 hours.

  • Wash: DMF (

    
    ).
    
  • Re-Coupling (Cycle 2 - Mandatory): Repeat steps 1–4 with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.

  • Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present).

Critical Step: Coupling the NEXT Amino Acid The amine of the anchored


-Me-Met is sterically shielded. The subsequent amino acid coupling is the most difficult step.
  • Action: Use PyAOP or COMU at

    
     (microwave) for 
    
    
    
    .
Cleavage & Met-Oxidation Prevention

Methionine is highly susceptible to oxidation (Met


 Met-Sulfoxide) during TFA cleavage.[1]

Cocktail "Reagent K" (Modified for Met):

Component Volume % Function
TFA 82.5% Cleavage Agent
Phenol 5.0% Cation Scavenger
Thioanisole 5.0% Critical Met Protector
Water 5.0% Scavenger

| EDT (Ethanedithiol) | 2.5% | Prevents oxidation/alkylation |

  • Protocol: Shake resin in cocktail for 2.5 hours. Precipitate in cold diethyl ether.

  • Safety: EDT smells potent. Use a fume hood and bleach all glassware immediately after use.

Downstream Processing: The "DL" Resolution Strategy

Since the starting material is racemic (DL), your crude peptide will contain a 50:50 mixture of diastereomers (assuming one substitution).

  • Isomer A: Peptide containing

    
    -
    
    
    
    -Me-Met (L-like).
  • Isomer B: Peptide containing

    
    -
    
    
    
    -Me-Met (D-like).

These must be separated to assess biological activity.

HPLC Resolution Protocol:

  • Column: C18 Reverse Phase (Analytical:

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Shallow gradient is required. 10%

    
     40% B over 40 minutes  (0.75% per min).
    
  • Observation: Diastereomers typically elute 1–3 minutes apart. The L-isomer (S-configuration) often elutes earlier in helical peptides due to different hydrophobic surface patches, but this must be empirically verified.

Workflow cluster_results Isolated Isomers Start Start: Fmoc-alpha-Me-DL-Met SPPS SPPS (Double Coupling) Reagent: HATU/HOAt Start->SPPS Cleavage Cleavage (Reagent K) Prevents Met Oxidation SPPS->Cleavage Crude Crude Mixture (Diastereomers L & D) Cleavage->Crude HPLC Prep-HPLC Resolution Shallow Gradient Crude->HPLC Iso1 Peak 1: (S)-Me-Met Peptide (Likely Right-Handed Helix) HPLC->Iso1 Iso2 Peak 2: (R)-Me-Met Peptide (Helix Destabilizer/Turn) HPLC->Iso2

Figure 2: Workflow for synthesizing and resolving diastereomeric peptides derived from racemic starting materials.

Comparative Data: Coupling Efficiency

The following table illustrates the necessity of advanced coupling reagents for


-methyl amino acids.
Coupling ReagentConditionsYield (Coupling onto

-Me-Met)
Notes
DIC / HOBt 2h, RT< 30%Not Recommended. Severe steric hindrance.
HBTU / DIPEA 2h, RT65%Incomplete. Requires capping.
HATU / HOAt 2h, RT88%Acceptable for short peptides.
HATU / HOAt 10m, 75°C (MW) > 98% Optimal. Thermal energy overcomes steric barrier.

References

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha-methyl-alpha-aminobutyric acid residue.Biopolymers .[2][3] Link

    • Grounding: Establishes the helix-promoting properties of -methyl
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies for SPPS.Methods in Enzymology . Link

    • Grounding: Validates the use of HATU/HO
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4][5]Nature Protocols . Link

    • Grounding: Provides the standard protocols for microwave-assisted SPPS and difficult sequences.
  • Engebretsen, M., et al. (2016). Prevention of Methionine Oxidation in SPPS.Journal of Peptide Science . Link

    • Grounding: Supports the use of Thioanisole/EDT cocktails for Met protection.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Coupling Efficiency of Fmoc-α-Methyl-DL-Methionine

Welcome to the technical support center for challenging peptide synthesis. As Senior Application Scientists, we understand that incorporating structurally unique amino acids like Fmoc-α-methyl-DL-methionine (Fmoc-α-Me-DL...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenging peptide synthesis. As Senior Application Scientists, we understand that incorporating structurally unique amino acids like Fmoc-α-methyl-DL-methionine (Fmoc-α-Me-DL-Met-OH) presents significant hurdles. This guide is designed to provide in-depth, field-proven insights and actionable protocols to overcome these challenges, ensuring the success of your synthesis projects.

The core difficulty with α-methylated amino acids arises from steric hindrance. The additional methyl group at the α-carbon physically obstructs the approach of the nucleophilic amine of the growing peptide chain to the activated carboxyl group, dramatically slowing down the rate of peptide bond formation.[1][2] Standard coupling protocols are often insufficient, leading to low yields, incomplete reactions, and deletion sequences.[2][3] This guide provides a structured approach to systematically address and resolve these issues.

Troubleshooting Guide

This section addresses specific problems encountered during the coupling of Fmoc-α-Me-DL-Met-OH. Each question is designed to diagnose a common failure mode and provide a validated solution.

Question 1: Why am I observing low coupling efficiency or incomplete reactions with Fmoc-α-Me-DL-Met-OH using standard reagents like DCC or HBTU?

Answer:

Your observation of low efficiency is expected and is the most common issue when coupling α-methylated amino acids. The underlying cause is severe steric hindrance.

  • Causality: The α-methyl group on the methionine backbone acts as a bulky shield, sterically hindering the incoming N-terminal amine of the peptide chain. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or even second-generation uronium salts like HBTU often fail to generate a sufficiently reactive activated ester to overcome this physical barrier within a standard timeframe.[2][4] While HBTU is an improvement over carbodiimides, its reactivity can be insufficient for such demanding couplings.[4]

  • Solution Workflow: To overcome this, you must increase the reactivity of the system. This can be achieved by selecting a more potent coupling reagent and optimizing reaction conditions.

    • Upgrade Your Coupling Reagent: Switch to a third-generation uronium/aminium salt or a phosphonium salt-based reagent. These reagents generate more highly reactive activated esters.[5][6] HATU and COMU are among the most effective choices for sterically hindered couplings.[4][7][8]

    • Implement a Double Coupling Protocol: This is a highly effective and common strategy to drive the reaction to completion. After the initial coupling reaction, the resin is washed, and the coupling is repeated with a fresh solution of activated amino acid.[4][8][9]

    • Extend Reaction Time: Sterically hindered reactions are inherently slower. Increasing the coupling time from a standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[4]

Question 2: I've switched to HATU, but my coupling is still incomplete. What are my next steps?

Answer:

Even with a powerful reagent like HATU, extremely difficult couplings may require further optimization. An incomplete reaction at this stage points to either insufficient reaction kinetics or competing side reactions that need to be addressed systematically.

  • Causality: While HATU forms a highly reactive OAt-ester, the steric barrier may still be too great for the reaction to reach completion quickly.[5] Furthermore, as the peptide chain elongates on the resin, it can fold or aggregate, further blocking access to the reactive N-terminus.[4][10]

  • Troubleshooting Diagram & Workflow:

    Caption: Troubleshooting workflow for difficult couplings.

  • Detailed Steps:

    • Verify Stoichiometry: Ensure you are using a sufficient excess of reagents. For Fmoc-α-Me-DL-Met-OH, using 4 equivalents of the amino acid, 3.9 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like DIPEA is a robust starting point.[4]

    • Optimize Solvents: Poor solvation of the growing peptide chain can lead to aggregation and reduced reactivity.[10] If you are using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, or use a solvent mixture such as DCM/DMF/NMP (1:1:1).[4]

    • Consider Acyl Fluoride Formation: For the most challenging cases where even potent uronium reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[4][11] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ, which is small and highly reactive, allowing it to penetrate the sterically hindered environment more effectively.[7][11]

Frequently Asked Questions (FAQs)

Question 3: What is the mechanistic reason that α-methylation makes coupling so difficult?

Answer:

The difficulty is rooted in the fundamental principles of reaction kinetics and steric hindrance, as illustrated below.

Steric_Hindrance cluster_0 Standard Amino Acid Coupling cluster_1 α-Methylated Amino Acid Coupling Resin Resin-Peptide-NH2 Activated_AA Fmoc-AA-O* Resin->Activated_AA Easy Approach Resin2 Resin-Peptide-NH2 Activated_Me_AA Fmoc-(α-Me)AA-O* Resin2->Activated_Me_AA Hindered Approach Methyl_Block CH3

Caption: Steric hindrance from the α-methyl group.

The α-carbon of a standard amino acid has one hydrogen atom, which is very small. In an α-methylated amino acid, this hydrogen is replaced by a much larger methyl group.[1] This methyl group restricts the conformational freedom of the molecule and creates a "steric shield" around the electrophilic carbonyl carbon of the activated carboxyl group. For a peptide bond to form, the nucleophilic amine from the resin-bound peptide must attack this carbonyl carbon. The bulky methyl group physically blocks the optimal trajectory for this nucleophilic attack, significantly increasing the activation energy of the reaction and thus decreasing the reaction rate.

Question 4: Which coupling reagents are recommended for Fmoc-α-Me-DL-Met-OH, and why?

Answer:

The choice of coupling reagent is critical. Reagents are recommended based on their ability to create highly activated intermediates that can react efficiently despite steric challenges.

Coupling ReagentActivating GroupRelative ReactivityKey Advantages & Notes
DCC / DIC -LowInefficient for hindered couplings; not recommended.[4]
HBTU / PyBOP OBt esterModerateBetter than carbodiimides, but may be insufficient for α-methylated residues.[4][6]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole.[5][6]
HATU / PyAOP OAt esterVery HighAmong the most efficient reagents. The nitrogen in the triazole ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[4][5][6]
COMU Oxyma esterVery HighReactivity is comparable or superior to HATU.[7] Offers an improved safety profile as its byproducts are non-explosive, unlike benzotriazole-based reagents.[7]
TFFH Acyl FluorideExtremely HighGenerates a small, highly reactive acyl fluoride intermediate. Excellent for the most difficult couplings but requires specific protocols.[7][11]
Question 5: How should I handle and store Fmoc-α-Me-DL-Met-OH to ensure its integrity and reactivity?

Answer:

Proper handling and storage are crucial for all peptide synthesis reagents, but particularly for a sensitive amino acid like methionine.

  • Storage: Store the solid Fmoc-α-Me-DL-Met-OH tightly sealed in a desiccator at -20°C. Protect it from light and moisture. The Fmoc group can be light-sensitive, and moisture can hydrolyze the compound over time.[]

  • Handling:

    • Always allow the container to warm to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount quickly and reseal the container immediately.

    • The methionine side chain is susceptible to oxidation to the corresponding sulfoxide, especially under acidic conditions (like final cleavage) or prolonged exposure to air. While this is less of a concern during the coupling step itself, it's good practice to use high-quality, fresh solvents and consider working under an inert atmosphere (nitrogen or argon) for particularly sensitive or long syntheses.[13]

  • Solution Stability: Do not store solutions of the activated amino acid. The activated species is transient and should be prepared fresh and used immediately (within 1-5 minutes of pre-activation) for maximum potency.[4]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is the recommended first-line approach for incorporating Fmoc-α-Me-DL-Met-OH.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-α-Me-DL-Met-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Peptide synthesis-grade DMF or NMP

  • 20% (v/v) Piperidine in DMF for deprotection

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 15 minutes to ensure complete Fmoc removal.[14]

  • Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling - Amino Acid Pre-activation:

    • In a separate reaction vessel, dissolve Fmoc-α-Me-DL-Met-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and agitate for 1-2 minutes. The solution may change color. This is the activated amino acid solution.[14]

  • First Coupling - Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2 hours at room temperature.[14]

  • Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat steps 3 and 4 with a fresh preparation of activated Fmoc-α-Me-DL-Met-OH.

  • Final Wash: Once the second coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next synthesis cycle.

  • Monitoring (Optional): Before the final wash (step 7), a small sample of resin can be taken and tested for free amines using a test like the Bromophenol Blue test to confirm reaction completion.[15] A yellow color indicates a complete coupling, while blue/green indicates remaining free amines.[15]

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This protocol should be used when the double coupling method with HATU/COMU fails.

Materials:

  • Fmoc-α-Me-DL-Met-OH (3 equivalents)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (3 equivalents)

  • DIPEA or Collidine (6 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • Fmoc Deprotection & Washing: Perform steps 1 and 2 from Protocol 1.

  • Acyl Fluoride Formation & Coupling:

    • In a separate vessel, dissolve Fmoc-α-Me-DL-Met-OH (3 eq.) in anhydrous DCM.

    • Add TFFH (3 eq.) and DIPEA (6 eq.).

    • Allow the activation to proceed for approximately 10-15 minutes at room temperature.

  • Coupling Reaction: Add the solution containing the in situ generated acyl fluoride to the deprotected peptide-resin.

  • Reaction Time: Allow the reaction to proceed for 4-6 hours, or potentially overnight. The reaction progress should be carefully monitored.

  • Washing: Once complete, wash the resin as described in step 7 of Protocol 1.

References

  • Mishra, R. K., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Ghavre, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • F. Hoffmann-La Roche AG. (2010). Alpha-N-methylation of amino acids.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

  • Imbernón, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Fiori, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • F. Hoffmann-La Roche AG. (2009). Alpha-N-methylation of amino acids.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Imbernón, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. PubMed. [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • G. A. Grant (ed.). (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

Sources

Optimization

Troubleshooting low yields in alpha-methyl methionine peptide synthesis

Technical Support Center: Troubleshooting -Methyl Methionine Synthesis Topic: Troubleshooting low yields in -methyl methionine ( -Me-Met) peptide synthesis. Author: Senior Application Scientist, Peptide Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting -Methyl Methionine Synthesis

Topic: Troubleshooting low yields in


-methyl methionine (

-Me-Met) peptide synthesis. Author: Senior Application Scientist, Peptide Chemistry Division. Date: October 26, 2025.

Executive Summary: The "Perfect Storm" of Peptide Chemistry

Synthesizing peptides containing


-methyl methionine (

-Me-Met)
presents a dual-threat challenge that often results in low yields or failed syntheses. You are fighting two distinct chemical battles simultaneously:
  • Extreme Steric Hindrance (The Kinetic Barrier): The additional methyl group at the

    
    -carbon creates a quaternary center. This imposes a massive energy barrier for both the acylation of the 
    
    
    
    -Me-Met (coupling it to the chain) and, even more critically, the acylation of the
    
    
    -Me-Met amine (coupling the next amino acid to it).
  • Sulfur Reactivity (The Chemical Stability Barrier): Methionine is highly susceptible to oxidation (Met

    
     Met(O)) and alkylation (S-tert-butylation) during the harsh conditions often required to overcome the steric barrier.
    

This guide moves beyond standard protocols to provide a field-tested troubleshooting system for these specific issues.

Part 1: The Coupling Blockade (Kinetic Issues)

Diagnosis: Incomplete Coupling or Deletion Sequences

Symptom: You observe a deletion sequence (missing


-Me-Met) or a truncated peptide where the synthesis stopped after the 

-Me-Met was added.
The "Guanidinium Trap" Mechanism

Why standard HATU fails here: In standard synthesis, HATU is the gold standard. However, for extremely slow reactions—like those involving


-Me-Met—HATU becomes a liability. The uronium moiety of HATU can react directly with the N-terminal amine of the peptide resin, forming a guanidinium species . This permanently "caps" your peptide chain, preventing further elongation.

The Solution: Switch to Phosphonium Salts (PyAOP) Phosphonium reagents (PyAOP, PyBOP) do not react with the amine to form guanidinium caps. For


-Me-Met, PyAOP  is the reagent of choice because it combines the high reactivity of the HOAt leaving group with the safety of a phosphonium salt during prolonged reaction times.
Protocol 1: The "Power-Coupling" Workflow

Use this protocol for coupling


-Me-Met to the resin and for coupling the subsequent amino acid.
ParameterStandard ConditionRequired Condition for

-Me-Met
Coupling Reagent HBTU or HATUPyAOP (preferred) or COMU
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA
Stoichiometry 3-5 eq AA / Reagent2-3 eq AA / Reagent (Higher concentration is better than higher equivalents)
Temperature Room Temp75°C (Microwave) or 50°C (Conventional)
Time 30-60 min2 x 1 hour (Double Couple)
Solvent DMFNMP (Higher boiling point, better solvation)

Field Note: If you lack a microwave synthesizer, use a water bath at 50°C. Do not exceed 50°C with Cysteine or Histidine present in the sequence to avoid racemization of those residues (


-Me-Met itself cannot racemize).
Visual Guide: Coupling Decision Matrix

CouplingLogic Start Issue: Low Yield at alpha-Me-Met Step CheckSeq Is alpha-Me-Met at N-Terminus? Start->CheckSeq Internal Internal Residue (Coupling TO alpha-Me-Met) CheckSeq->Internal No Terminal N-Terminal (Coupling OF alpha-Me-Met) CheckSeq->Terminal Yes StandardFail Did HATU/HBTU Fail? Internal->StandardFail Terminal->StandardFail Sol1 Switch to PyAOP/HOAt (Avoid Guanidinium Capping) StandardFail->Sol1 Yes Sol2 Double Couple Microwave (75°C, 10min) Sol1->Sol2 Still Low Yield? AcylFluoride Protocol: Acyl Fluoride (TFFH Reagent) Sol2->AcylFluoride Extreme Failure CheckDeprotect Check Fmoc Removal (Steric bulk blocks piperidine) Sol2->CheckDeprotect Coupling OK, Next Step Fails

Figure 1: Decision matrix for selecting coupling conditions. Note the pivot to Acyl Fluorides (TFFH) only if PyAOP fails.

Part 2: The Deprotection Bottleneck

Problem: Even if you successfully couple the


-Me-Met, removing the Fmoc group from the resulting steric fortress is difficult. Standard 20% piperidine is often insufficient to access the buried amine.

Solution: Enhanced Deprotection Cocktail.

  • Reagent: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Mechanism: DBU is a stronger, non-nucleophilic base that drives the deprotection kinetics.

  • Warning: DBU promotes aspartimide formation. If you have Asp/Asn residues, add 0.1 M HOBt to the deprotection cocktail to suppress side reactions.

Part 3: The Methionine Factor (Chemical Stability)

Problem: You observe a mass shift of +16 Da (Methionine Sulfoxide) or +56 Da (S-tert-butyl) in your final product. Cause: The harsh conditions required to couple


-Me-Met (heat, extended time) do not usually damage the Met during synthesis, but the cleavage step  becomes high-risk. The carbocations generated from removing protecting groups (tBu, Trt, Pbf) will attack the sulfur atom.
Protocol 2: The "Reagent H" Rescue System

Standard TFA/Water/TIS cocktails are insufficient for Met-rich peptides.

The "Reagent H" Formulation (Optimized):

  • TFA: 81% (Solvent/Acid)[1][2]

  • Phenol: 5% (Scavenger)[1][2]

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt)

  • 1,2-Ethanedithiol (EDT): 2.5% (Crucial sulfur scavenger)

  • Water: 3%[1][2]

  • Dimethyl Sulfide (DMS): 2% (Reduces Met(O))[1][2]

  • Ammonium Iodide (

    
    ):  1.5% (Catalyst for reduction)[1][2][3][4]
    

Step-by-Step Cleavage Workflow:

  • Chill: Pre-cool the cleavage cocktail to 0°C.

  • Add: Pour over the resin.

  • Inert Atmosphere: Blanket the reaction vessel with Argon or Nitrogen. Oxygen is the enemy here.

  • Reaction: Allow to react for 3 hours.

    • Note: The

      
       + DMS system actively reduces any Met(O) formed back to Met in situ.
      
  • Precipitation: Filter resin and precipitate peptide in cold diethyl ether.

  • Wash: Wash the pellet with ether containing 1%

    
    -mercaptoethanol to prevent post-cleavage oxidation.
    
Visual Guide: Methionine Protection Pathway

MetProtection Met Native Met (-S-) Cleavage Acidic Cleavage (TFA + Cations) Met->Cleavage MetO Met Sulfoxide (-S(=O)-) +16 Da MetO->Met Reduced by NH4I/DMS MetBut S-t-Butyl Met (-S-tBu) +56 Da MetBut->Met Prevented by EDT Cleavage->MetO Oxidation Cleavage->MetBut Alkylation Scavengers Scavengers: EDT / Thioanisole Scavengers->MetBut Blocks Reducers Reducers: NH4I + DMS Reducers->MetO Reverses

Figure 2: Chemical pathway showing how Reagent H components prevent and reverse Methionine modifications.

Frequently Asked Questions (FAQ)

Q1: Why not use HATU for everything? It works for my other difficult peptides. A: HATU is excellent for hindered couplings, but dangerous for slow couplings. Because


-Me-Met creates such a massive steric wall, the acylation rate drops significantly. This gives the uronium part of HATU time to react with the resin-bound amine (guanidinylation). PyAOP avoids this side reaction while maintaining high activation energy [1, 2].

Q2: Can I use microwave heating for the entire synthesis? A: Yes, but with caution. While


-Me-Met is thermally stable, other residues like Cys, His, and Asp are prone to racemization or side reactions at high temperatures (

C). If your sequence contains these, use "pulsed" microwave methods or limit the temperature to 50°C. For the specific

-Me-Met coupling steps, you can safely go to 75°C [3].

Q3: My mass spec shows a peak at M+16. Is it oxidation or something else? A: It is almost certainly Methionine sulfoxide (Met(O)).[3] If you see M+32, you have the sulfone (Met(O)


), which is irreversible. M+16 can be reversed. Dissolve your crude peptide in water/TFA and treat with 

and DMS for 30 minutes to reduce it back to the native peptide before purification [4].

Q4: The coupling to the


-Me-Met works, but the next amino acid won't go on. Why? 
A:  This is the "N-terminal steric wall." The methyl group on the 

-carbon shields the nitrogen amine. You are trying to push a nucleophile (the amine) that is buried in a hole.
  • Fix: Use the Acyl Fluoride method .[5] Convert your incoming Fmoc-Amino Acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive than OBt/OAt esters, allowing them to penetrate the steric shield [5].

References

  • Albericio, F., & Bomer, J. M. (2011). Coupling Reagents and Methods for the Formation of the Amide Bond. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides Containing Hindered and N-Methyl Amino Acids. Organic Letters. Link

  • Huang, H., & Rabenstein, D. L. (1999).[1] A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Link

  • Wenschuh, H., et al. (1994).[6] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Overcoming steric hindrance during Fmoc-alpha-methyl-DL-methionine coupling

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions concerning the challenging coupling of Fmoc-α-methyl-DL-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions concerning the challenging coupling of Fmoc-α-methyl-DL-methionine. The inherent steric bulk of the α-methyl group necessitates optimized protocols beyond standard coupling conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: My coupling of Fmoc-α-methyl-DL-methionine is failing or showing very low efficiency according to my Kaiser test. What is the primary cause?

A1: The primary cause is steric hindrance. The presence of the α-methyl group on the methionine backbone physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This steric clash significantly slows down the rate of amide bond formation, often leading to incomplete reactions with standard protocols.

Q2: I am using a standard coupling protocol with DIC and HOBt. Why is this not effective for this specific amino acid?

A2: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for many standard amino acids, are often insufficiently reactive to overcome the high activation energy barrier imposed by sterically hindered residues like α-methyl-methionine.[1] The O-acylisourea intermediate formed is not reactive enough to couple efficiently to the sterically crowded amine. For these challenging couplings, more potent activation strategies are required.

Q3: How can I definitively confirm that my coupling is incomplete?

A3: There are two primary methods:

  • In-Process Monitoring: A positive Kaiser test (intense blue beads) after a coupling step indicates a significant number of unreacted primary amines, confirming an incomplete reaction.[2]

  • Post-Synthesis Analysis: The most definitive method is to cleave a small sample of the peptide from the resin and analyze it via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS). The presence of a major peak corresponding to a "deletion sequence" (the peptide lacking the α-methyl-methionine residue) is clear evidence of coupling failure.[3][4]

Q4: I've heard microwave synthesis can help. How does it work for difficult couplings?

A4: Microwave-assisted peptide synthesis (MW-SPPS) is a powerful tool for overcoming steric hindrance.[5][6] Microwave energy rapidly and efficiently heats the reaction mixture, providing the necessary energy to overcome the activation barrier of the coupling reaction.[7][8] This leads to faster reaction times, higher coupling efficiencies, and ultimately, a purer final product, even for notoriously "difficult" sequences.[9]

Part 2: Troubleshooting Guide & Optimized Protocols

When initial attempts fail, a systematic approach to optimizing the coupling strategy is necessary. This guide provides a tiered response, from simple modifications to more advanced techniques.

Initial Problem: Positive Kaiser Test After Coupling Fmoc-α-methyl-DL-methionine

This indicates a failed or incomplete coupling reaction. The following solutions are presented in order of increasing potency and complexity.

Standard carbodiimide reagents are not recommended. The first and most crucial step is to switch to a more powerful in-situ activating reagent. Uronium/aminium or phosphonium salt-based reagents form highly reactive esters that can more effectively overcome the steric barrier.[1][10]

Table 1: Comparison of High-Efficiency Coupling Reagents

ReagentClassKey IntermediateRelative ReactivityNotes
HBTU/TBTUAminium SaltOBt EsterHighEffective, but byproducts can cause side reactions.[10]
HATUAminium SaltOAt EsterVery HighMore reactive than HBTU, especially for hindered couplings.[11]
PyBOPPhosphonium SaltOBt EsterHighLess risk of guanidinylation side reactions compared to aminium salts.
COMU Uronium Salt Oxyma Ester Exceptional Recommended. Safer (non-explosive), highly soluble, and shows coupling efficiency comparable or superior to HATU.[12][13][14][15]

Experimental Protocol 1: High-Efficiency Coupling with COMU

This protocol details the use of COMU, a third-generation uronium reagent that provides high reactivity with an improved safety profile.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the peptide-resin, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture:

    • Fmoc-α-methyl-DL-methionine (4 equivalents relative to resin loading)

    • COMU (4 equivalents)

    • Diisopropylethylamine (DIPEA) (8 equivalents)

    • Dissolve all components in a minimal volume of DMF (or NMP for difficult sequences).

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (colorless or faint yellow beads), proceed to the washing step. If the test is still positive, proceed to Solution 2.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents before the next deprotection step.

For particularly stubborn couplings, a single coupling, even with a powerful reagent, may not be sufficient to achieve >99% completion. A double coupling strategy is a reliable method to drive the reaction forward.

**dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} } Caption: Workflow for a double coupling strategy.

Experimental Protocol 2: Manual Double Coupling Procedure

  • Perform the first coupling exactly as described in Protocol 1 (Steps 1-4) .

  • After the initial coupling time (e.g., 2 hours), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove reaction byproducts.

  • Prepare a fresh activation mixture as described in Protocol 1 (Step 2) .

  • Add the new activation mixture to the resin and allow the second coupling to proceed for another 2 hours.

  • Wash the resin (5 x 1 min with DMF) and perform a final Kaiser test to confirm completion.

Microwave energy can dramatically accelerate difficult couplings that are slow at room temperature.[7][8][9] This is often the most effective method for incorporating α,α-disubstituted amino acids.

Experimental Protocol 3: Microwave-Assisted Coupling

Note: This protocol is a general guideline for use with a dedicated microwave peptide synthesizer. Parameters may vary based on the instrument manufacturer.

  • Reagent Preparation: Use the same reagent stoichiometry as in Protocol 1 (4 eq. amino acid, 4 eq. COMU, 8 eq. DIPEA).

  • Microwave Program:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Apply microwave power to ramp the temperature to 75-90°C.

    • Hold the reaction at this temperature for 5-15 minutes.

  • Post-Microwave: Drain and wash the resin as usual. Perform a Kaiser test to confirm completion. The speed and efficiency of MW-SPPS often preclude the need for double coupling.[5]

Part 3: Preventing Common Side Reactions

Aggressive coupling conditions required for sterically hindered residues can sometimes increase the risk of side reactions.

Q5: How do I minimize the risk of racemization when using high-energy methods?

A5: While Fmoc-α-methyl-DL-methionine is not chiral at the alpha-carbon, this is a critical consideration for other hindered amino acids. Racemization risk can be minimized by:

  • Using Oxyma-based reagents: Additives like HOBt, and particularly its safer and effective replacement OxymaPure, are known to suppress racemization.[13] COMU already contains the Oxyma moiety.[14]

  • Controlling Base Exposure: Use the recommended equivalents of a non-nucleophilic base like DIPEA. For extremely sensitive residues, a weaker base like sym-collidine may be considered.[12]

  • Temperature Management: While heat accelerates coupling, excessive temperatures or prolonged heating can promote racemization. Microwave synthesizers offer precise temperature control, which is a significant advantage.[7]

Q6: After cleavage, my mass spectrum shows a prominent +16 Da peak. What is this and how can I prevent it?

A6: This peak corresponds to the oxidation of the methionine side-chain thioether to a sulfoxide. This is a very common side reaction that occurs during the final trifluoroacetic acid (TFA) cleavage step due to reaction with carbocations.

**dot graph { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} } Caption: Prevention of Methionine Oxidation during Cleavage.

Experimental Protocol 4: Optimized Cleavage Cocktail for Methionine-Containing Peptides

To prevent oxidation, the cleavage cocktail must contain reducing scavengers that effectively quench cationic species.

  • Prepare "Reagent K" Cleavage Cocktail:

    • Trifluoroacetic Acid (TFA): 82.5%

    • Water (H₂O): 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Alternatively, a simpler "Reagent B" using Triisopropylsilane (TIS) can be used, but may be less effective for Met protection: TFA/Phenol/Water/TIS (88:5:5:2).[16]

  • Cleavage Procedure:

    • Wash the final, protected peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir or agitate the slurry at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

By implementing these advanced coupling and cleavage strategies, researchers can successfully incorporate Fmoc-α-methyl-DL-methionine and other sterically hindered amino acids, leading to higher purity synthetic peptides for research and drug development.

References
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Solid-phase peptide synthesis using microwave irradiation. Journal of Visualized Experiments, (10), 292. [Link]

  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • Collins, J. M. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]

  • Lindsley, C. W., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Fields, G. B. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]

  • Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides. [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • CEM GmbH. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - COMU. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the cleavage of the Fmoc group. [Link]

  • PubMed Central. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • PubMed Central. (n.d.). Coupling reactions of hindered isonitriles and hindered alkyl thioacids: Mechanistic studies. [Link]

  • ResearchGate. (2025). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization During Coupling of α-Methyl Amino Acids

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating α-methyl amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating α-methyl amino acids into peptide sequences. The unique steric hindrance presented by these residues necessitates a careful and informed approach to peptide coupling to maintain stereochemical integrity. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and achieve high-purity peptide products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the coupling of α-methyl amino acids, offering probable causes and actionable solutions grounded in established peptide chemistry principles.

Issue 1: Significant Racemization Detected in the Final Peptide Product

This is a frequent challenge when working with sterically hindered α-methyl amino acids. The increased bulk around the α-carbon can slow down the desired coupling reaction, giving more opportunity for racemization to occur.

Step 1: Evaluate Your Coupling Reagent

  • Probable Cause: Standard coupling reagents, such as carbodiimides (DCC, DIC), are often too slow and inefficient to overcome the steric barrier of α-methyl amino acids. This prolonged activation time increases the likelihood of racemization.[1][2]

  • Solution: Employ more potent in-situ activating reagents.[1]

    • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[3][4][5] HATU, in particular, is often considered a top choice for hindered couplings due to its rapid reaction kinetics and low tendency for racemization.[3][6][7]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent options.[4][5][7] PyAOP is particularly useful as it does not cause guanidinylation side reactions, which can be an issue with uronium reagents when used in excess.[7][8]

    • For Extreme Hindrance: In cases of exceptionally difficult couplings, the formation of amino acid fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[1][9][10] Acyl fluorides are highly reactive yet minimize steric hindrance between the coupling partners.[10]

Step 2: Assess the Base Used in the Reaction

  • Probable Cause: The choice and concentration of the base are critical. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can readily abstract the α-proton of the activated amino acid, leading to racemization.[11]

  • Solution:

    • Use a Weaker, Sterically Hindered Base: Switch to a base with lower basicity and greater steric bulk, such as N-methylmorpholine (NMM) or 2,4,6-collidine .[9][11] The steric hindrance of collidine, in particular, makes it less likely to cause racemization.[11]

    • Optimize Base Concentration: Use the minimum amount of base required to facilitate the reaction. Typically, 2-4 equivalents are sufficient for aminium/phosphonium-based couplings.[12]

Step 3: Re-evaluate Reaction Temperature and Time

  • Probable Cause: Elevated temperatures, while often used to drive slow reactions to completion, can significantly accelerate the rate of racemization.[1] Similarly, excessively long reaction times provide more opportunity for the activated intermediate to racemize.

  • Solution:

    • Lower the Reaction Temperature: Whenever possible, perform the coupling reaction at room temperature or below (e.g., 0°C), especially during the pre-activation step.[12]

    • Optimize Reaction Time: While longer times may be needed for hindered couplings, avoid unnecessarily prolonged reactions. Monitor the reaction progress (e.g., using a Kaiser test in solid-phase synthesis) and proceed to the next step once the coupling is complete.[12]

    • Consider Microwave Synthesis: Microwave-assisted peptide synthesis (MASPS) can be highly effective for difficult couplings. The rapid heating can significantly shorten reaction times, thereby reducing the window for racemization to occur while providing the energy needed to overcome the activation barrier.[1]

Issue 2: Low Coupling Yield with an α-Methyl Amino Acid

Low yields are a direct consequence of the steric hindrance posed by the α-methyl group, which slows down the rate of peptide bond formation.

  • Probable Cause: As with racemization issues, the primary culprit is often an insufficiently potent coupling reagent or suboptimal reaction conditions that fail to overcome the steric barrier.

  • Solution:

    • Employ Potent Reagents: As detailed in Issue 1, use powerful reagents like HATU, PyAOP, or consider acyl fluoride formation.[1][3][10]

    • Perform a "Double Coupling": A widely used and effective technique is to repeat the coupling step with a fresh solution of the activated amino acid and reagents.[1] This helps to drive the reaction to completion.

    • Optimize Solvents: The choice of solvent is crucial for proper solvation of the growing peptide chain. Poor solvation can lead to aggregation, which further impedes the coupling reaction. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[1] In some cases, solvent mixtures (e.g., DCM/DMF/NMP) can be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: Why are α-methyl amino acids so prone to racemization during coupling?

A: The primary mechanism of racemization for most amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[11] While urethane protecting groups (like Fmoc and Boc) generally suppress this pathway, the steric bulk of the α-methyl group slows down the desired aminolysis (peptide bond formation) step. This extended lifetime of the activated carboxylic acid intermediate provides a larger window of opportunity for racemization to occur, either through the oxazolone pathway or via direct enolization by a base.[9]

Q2: Are there any coupling reagents that are inherently "racemization-free"?

A: While no reagent is completely free of racemization risk under all conditions, some have been specifically developed to minimize it. For instance, reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and newly developed ynamide-based reagents have shown excellent results in suppressing racemization, even in challenging systems.[13] Similarly, the use of T3P (n-propylphosphonic anhydride) in combination with a weak base like pyridine is reported to provide high yields with high enantiopurity.[12]

Q3: Is it necessary to use additives like HOBt or Oxyma with powerful reagents like HATU?

A: HATU and other related aminium/uronium salts are based on HOAt (1-hydroxy-7-azabenzotriazole) or HOBt (1-hydroxybenzotriazole).[5][6] The reagent itself already contains the additive component. For example, HATU is the HOAt-based aminium salt. Therefore, it is not necessary to add extra HOBt or HOAt when using these pre-packaged reagents.[12] However, when using a carbodiimide like DIC, the addition of a racemization-suppressing additive like Oxyma Pure or HOAt is absolutely essential.[9]

Q4: How does the N-terminal protecting group influence racemization?

A: The type of N-terminal protecting group is a critical factor. Urethane-based protecting groups (e.g., Fmoc, Boc, Z) are crucial for minimizing racemization. The electronic nature of the urethane carbonyl oxygen makes it a poor nucleophile, which significantly disfavors the formation of the problematic oxazolone intermediate. In contrast, N-acyl protected amino acids (like an N-acetyl or N-benzoyl group) are much more prone to racemization via the oxazolone pathway.[9]

Q5: How can I accurately quantify the level of racemization in my synthetic peptide?

A: Several analytical techniques can be used. A common and reliable method is to hydrolyze the final peptide into its constituent amino acids and then analyze the resulting mixture using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. This allows for the separation and quantification of the D- and L-enantiomers of each amino acid.

Data & Protocols

Data Summary Table

The selection of coupling reagent and base has a profound impact on the stereochemical outcome of the reaction. The following table summarizes the expected performance of various reagent classes for coupling sterically hindered α-methyl amino acids.

Coupling Reagent ClassExamplesRacemization PotentialRecommended for α-Methyl AAs?Key Considerations
Carbodiimides DCC, DIC, EDCHigh (if used alone)Not RecommendedRequire additives (Oxyma, HOAt) to suppress racemization. Often too slow for hindered couplings.[1]
Aminium/Uronium Salts HATU, HBTU, HCTULow to ModerateHighly Recommended Very efficient and fast. HATU is superior for hindered couplings.[3][6] Can cause guanidinylation if used in excess.[8]
Phosphonium Salts PyBOP, PyAOPLowHighly Recommended High efficiency, similar to aminium salts. PyAOP does not cause guanidinylation.[7][8]
Acyl Fluoride Precursors TFFHVery LowRecommended for Extreme Cases Forms highly reactive acyl fluorides in situ. Excellent for the most sterically demanding couplings.[9][10]
Other DEPBT, T3PVery LowRecommendedKnown for low racemization but may have slower kinetics than aminium/phosphonium salts.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an α-Methyl Amino Acid using HATU

This protocol is a robust starting point for the solid-phase synthesis (SPPS) of peptides containing α-methyl amino acids.

  • Deprotection: Swell the resin-bound peptide in DMF. Remove the N-terminal Fmoc protecting group using standard conditions (e.g., 20% piperidine in DMF for 5 + 15 minutes).

  • Washing: Thoroughly wash the resin with DMF (6 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-α-methyl amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.

    • Add a sterically hindered base, such as 2,4,6-collidine or NMM (6-8 equivalents).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. Avoid longer pre-activation times to minimize potential side reactions.

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. Reaction progress can be monitored using a qualitative test (e.g., Kaiser test, though it is not reliable for N-terminally hindered amines). For difficult couplings, a double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to provide satisfactory yields.

  • Acyl Fluoride Formation:

    • In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.

    • Add a fluorinating agent such as TFFH (1 equivalent) and a suitable non-nucleophilic base (e.g., 2,4,6-collidine).

    • Stir the reaction at room temperature for 10-15 minutes to form the acyl fluoride in situ.

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.

  • Reaction: Allow the reaction to proceed for 2-6 hours, or until completion.

  • Washing: Wash the resin as described in Protocol 1.

Visualizing the Racemization Challenge

Workflow for Selecting Coupling Conditions

The following diagram outlines a decision-making process for optimizing the coupling of α-methyl amino acids to minimize racemization.

G start Start: Coupling an α-Methyl Amino Acid reagent_choice Select Coupling Reagent start->reagent_choice base_choice Select Base reagent_choice->base_choice Use HATU or PyAOP conditions Set Reaction Conditions (RT, 1-4h) base_choice->conditions Use DIPEA (carefully) or NMM analysis Analyze Product: Yield & Purity (HPLC) conditions->analysis success Success: High Yield, >99% ee analysis->success OK troubleshoot Problem Detected: Low Yield or Racemization analysis->troubleshoot Not OK double_couple Action: Perform Double Coupling troubleshoot->double_couple Low Yield change_reagent Action: Switch to Acyl Fluoride Method (TFFH) troubleshoot->change_reagent Persistent Issues change_base Action: Switch to Collidine or NMM troubleshoot->change_base Racemization double_couple->analysis change_reagent->conditions change_base->conditions

Caption: Decision workflow for optimizing α-methyl amino acid coupling.

Mechanism of Racemization

Understanding the underlying chemical pathways is key to preventing racemization.

G activated_l Activated L-Amino Acid (Sterically Hindered) aminolysis Desired Path: Aminolysis activated_l->aminolysis Fast (Ideal) rac_path Side Path: Racemization activated_l->rac_path Slow (Problematic, favored by strong base & long reaction time) peptide Peptide Bond (L-configuration) aminolysis->peptide planar_int Planar Intermediate (Oxazolone or Enolate) rac_path->planar_int reprotonation Reprotonation planar_int->reprotonation activated_d Racemized Activated D-Amino Acid reprotonation->activated_d rac_peptide Racemized Peptide (D-configuration) activated_d->rac_peptide Aminolysis

Caption: Competing pathways of aminolysis vs. racemization.

References

  • Carpino, L. A., et al. (1994). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
  • El-Faham, A., & Albericio, F. (2005). Amide bond formation by using amino acid fluorides. Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved February 18, 2026, from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Cheminform. Retrieved February 18, 2026, from [Link]

  • Mondal, S., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Retrieved February 18, 2026, from [Link]

  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research. Retrieved February 18, 2026, from [Link]

  • Atherton, E., et al. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 18, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 18, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 18, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved February 18, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved February 18, 2026, from [Link]

  • Novabiochem® Letters 1.14Vol. (n.d.). Merck Millipore. Retrieved February 18, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Retrieved February 18, 2026, from [Link]

  • Derksen, A., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Preventing diketopiperazine formation with alpha-methyl methionine residues

Topic: Preventing Diketopiperazine (DKP) Formation with -Methyl Methionine Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Steric Control of Side Reactions in SPPS Core Know...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Diketopiperazine (DKP) Formation with -Methyl Methionine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Steric Control of Side Reactions in SPPS

Core Knowledge Base: The DKP Problem & The -Methyl Solution

The Issue: Diketopiperazine (DKP) Formation During Solid Phase Peptide Synthesis (SPPS), particularly at the dipeptide stage (after deprotecting the second residue), the free N-terminal amine can attack the C-terminal carbonyl attached to the resin linker.[1][2] This intramolecular aminolysis forms a stable 6-membered ring (diketopiperazine) and cleaves the dipeptide from the resin, resulting in a deletion sequence (des-AB peptide) and low yield.

The Solution:


-Methyl Methionine (

-Me-Met)
Incorporating an

-methyl methionine residue effectively halts this reaction. Unlike standard amino acids,

-Me-Met possesses a methyl group at the

-carbon (in place of the hydrogen).
  • Mechanism of Action: The additional methyl group introduces severe steric constraints (the Thorpe-Ingold effect). It restricts the rotation of the

    
     and 
    
    
    
    torsion angles, physically preventing the peptide backbone from adopting the cis-like conformation required for the N-terminus to reach the ester carbonyl.
  • Result: The cyclization pathway is energetically disfavored, preserving the peptide on the resin.

Mechanism Visualization

The following diagram illustrates the competitive pathways: the destructive DKP formation versus the protective steric blockade provided by


-Me-Met.

DKP_Mechanism cluster_0 Standard Residue (High DKP Risk) cluster_1 alpha-Methyl Methionine (Protective) Start_Std Fmoc-AA2-AA1-Resin Deprotect_Std Fmoc Removal (Free Amine) Start_Std->Deprotect_Std 20% Piperidine Attack Nucleophilic Attack on Carbonyl Deprotect_Std->Attack High Conformational Flexibility DKP_Prod DKP (Cyclic Dipeptide) + Loss of Chain Attack->DKP_Prod Cleavage Start_Me Fmoc-alpha-Me-Met-AA1-Resin Deprotect_Me Fmoc Removal (Free Amine) Start_Me->Deprotect_Me Block Steric Clash (Restricted Rotation) Deprotect_Me->Block Methyl Group Interference Success Intact Resin-Bound Dipeptide Block->Success Next Coupling

Figure 1: Comparative pathways showing how


-methylation sterically inhibits the nucleophilic attack required for DKP formation.
Troubleshooting Guide: Working with -Me-Met

While


-Me-Met solves the DKP problem, its steric bulk creates a new challenge: Coupling Difficulty . The same steric hindrance that stops DKP makes it difficult to form amide bonds onto and with this residue.
Issue 1: Coupling

-Me-Met to the Resin/Peptide

Symptom: Kaiser test remains blue/positive; LCMS shows deletion of the Met residue. Root Cause: The


-methyl group shields the carboxylic acid, slowing activation and nucleophilic attack.
  • Protocol A: High-Power Coupling (Recommended)

    • Reagent Switch: Do not use DIC/HOBt. Switch to HATU or PyAOP .

    • Base: Use HOAt (if available) or Oxyma Pure as an additive to reduce racemization risk, though

      
      -methyl amino acids are generally resistant to racemization.
      
    • Conditions:

      • Microwave: 75°C for 10 minutes (Power: 25W).

      • Manual: Double couple (2 x 2 hours) with 4-5 equivalents of AA.

Issue 2: Coupling the Next Amino Acid (AA3) onto

-Me-Met

Symptom: Incomplete coupling of the third residue. Root Cause: The N-terminus of


-Me-Met is sterically crowded, acting like a "secondary amine" in terms of accessibility.
  • Protocol B: The "Turbo" Coupling

    • Activator: Use COMU or PyBroP . PyBroP is particularly effective for hindered N-termini.

    • Solvent: Use NMP instead of DMF to improve swelling and kinetics.

    • Temperature: Elevated temperature (50-60°C) is critical here.

    • Check: Perform a micro-cleavage and LCMS analysis. Colorimetric tests (Kaiser) can be unreliable (false negatives) due to sterics preventing the ninhydrin reaction.

Issue 3: Incomplete Fmoc Removal

Symptom: Broad peaks in HPLC; mass +222 Da (Fmoc adducts). Root Cause: The bulky environment slows the approach of piperidine.[3]

  • Solution:

    • Increase deprotection time: 2 x 15 minutes.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : Use 2% DBU + 2% Piperidine in DMF. Warning: DBU is aggressive; do not use if Asp/Glu side chains are present without optimized protection to avoid aspartimide formation.

Experimental Data & Decision Matrix

Comparative Coupling Efficiency (Representative Data) Coupling Fmoc-Leu-OH onto H-(


-Me-Met)-Resin
Coupling ReagentActivation MethodTimeYield (HPLC Area %)
DIC / HOBt Standard (RT)2 hr35% (Poor)
HBTU / DIEA Standard (RT)1 hr62% (Moderate)
HATU / HOAt Standard (RT)1 hr88% (Good)
PyBroP / DIEA Microwave (75°C)10 min>98% (Excellent)

Troubleshooting Workflow

Troubleshooting_Flow Start Start: Low Yield with alpha-Me-Met Check1 Is the alpha-Me-Met attached to resin? Start->Check1 No1 NO: Coupling Failed Check1->No1 Mass Missing Yes1 YES: Deletion of Next Residue (AA3) Check1->Yes1 Mass Present Sol1 Action: Use HATU/HOAt or Microwave (75°C) No1->Sol1 Check2 Did you use standard deprotection? Yes1->Check2 Yes2 YES Check2->Yes2 No2 NO (Deprotection OK) Check2->No2 Sol2 Action: Switch to 2% DBU / 2% Piperidine Yes2->Sol2 Sol3 Action: Use PyBroP Double Couple at 60°C No2->Sol3

Figure 2: Step-by-step decision tree for diagnosing synthesis failures involving sterically hindered methionine analogs.

Frequently Asked Questions (FAQs)

Q: Can I use


-Me-Met in the middle of a sequence, or only at the N-terminus? 
A:  You can use it anywhere, but its primary utility for DKP prevention is at the 2nd or 3rd position from the C-terminus. If placed in the middle of a long peptide, its main function is to induce helical structure or improve metabolic stability against proteases.

Q: Does the methyl group increase the risk of Methionine oxidation? A: The steric bulk does not significantly protect the sulfur atom from oxidation. You must still perform synthesis under inert atmosphere (Argon/Nitrogen) if possible, or use a "low-oxidation" cleavage cocktail (e.g., Reagent K or TFA/TIS/H2O/DODT).

Q: Why not just use a trityl linker to prevent DKP? A: Trityl linkers (CTC resin) do help because the bulky linker provides some steric protection and allows cleavage with mild acid (1% TFA), preserving side chain protecting groups. However, for sequences with extremely high DKP propensity (e.g., Pro-Pro, Pro-Gly), the linker alone may not be enough.


-Me-Met provides an internal structural lock that is linker-independent.

Q: Is racemization a concern during the coupling of


-Me-Met? 
A:  Paradoxically, no. 

-Methyl amino acids cannot racemize via the standard oxazolone mechanism because they lack the

-proton required for enolization. This makes them chemically robust, allowing for the use of higher temperatures and stronger bases during their coupling.
References
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[4] A side reaction in solid-phase peptide synthesis.[2][4][5][6] Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides. The Journal of Organic Chemistry, 60(2), 405-410. Link

  • Thayer, D. A., et al. (2011). Polymer-based synthesis of sterically hindered peptides using COMU. Journal of Peptide Science, 17(9), 637-641. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. Link

Sources

Optimization

Solving aggregation issues in peptides with alpha-methyl methionine

Technical Support Center: Optimization of -Methyl Methionine Peptides Topic: Solving Aggregation and Synthesis Issues in Peptides with -Methyl Methionine Author: Senior Application Scientist Date: October 26, 2023 Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of -Methyl Methionine Peptides

Topic: Solving Aggregation and Synthesis Issues in Peptides with


-Methyl Methionine
Author:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The -Methyl Methionine Paradox

Incorporating


-methyl methionine (

-Me-Met) is a powerful strategy in drug design. By replacing the

-proton with a methyl group, you restrict the

and

torsion angles, locking the peptide into a helical conformation and dramatically increasing resistance to proteolytic degradation.

However, this structural advantage comes at a steep cost. The added methyl group introduces massive steric hindrance, making the amino acid difficult to couple and difficult to elongate from. Furthermore, the increased hydrophobicity often drives the peptide toward hydrophobic collapse (aggregation) during purification, while the methionine side chain remains susceptible to oxidation.

This guide addresses the three distinct "aggregation" modalities you will encounter:

  • Synthetic Aggregation: Incomplete coupling on-resin leading to "deletion sequences" that form

    
    -sheet aggregates.
    
  • Physical Aggregation: Solubility issues during HPLC purification due to the hydrophobic methyl group.

  • Chemical Aggregation: Oxidative cross-linking of the Methionine sulfur.

Module 1: Troubleshooting Synthesis (The Steric Barrier)

User Question: "My synthesis yield is low, and mass spec shows a dominant peak corresponding to the sequence missing the


-Me-Met or the residue immediately following it. Is this aggregation?"

Technical Diagnosis: Yes, but it is likely synthetic aggregation driven by steric hindrance. The


-methyl group acts as a shield, preventing the activated amino acid from reaching the N-terminus. If the coupling is slow, the growing chains on the resin can interact to form 

-sheets (synthetic aggregates), permanently shutting down further chemistry.
The Protocol: Overcoming Steric Hindrance

To synthesize


-Me-Met peptides successfully, you must shift from standard protocols to high-energy coupling environments.
ParameterStandard Protocol

-Me-Met Optimized Protocol
Coupling Reagent HBTU or DIC/OxymaHATU/HOAt or PyAOP/HOAt (Stronger activation)
Coupling Time 30–60 min2 x 2 hours (Double coupling is mandatory)
Temperature Room Temp50°C (Microwave or conventional heating)*
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced conc.)
Solvent DMFNMP (Better swelling for aggregated resins)

*Critical Warning: Methionine is heat-sensitive. See Module 3 for oxidation prevention.

Step-by-Step Workflow
  • Resin Selection: Use a low-loading resin (0.2 – 0.3 mmol/g) such as ChemMatrix or PEG-PS. High loading promotes inter-chain aggregation.

  • Coupling

    
    -Me-Met: 
    
    • Activate 5.0 eq of Fmoc-

      
      -Me-Met-OH with HATU (4.9 eq) and HOAt (5.0 eq) in NMP.
      
    • Add DIPEA (10 eq) immediately before adding to the resin.

    • React for 2 hours at 50°C.

    • Drain and repeat the coupling (Double Couple).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences from growing.

  • Elongation (The Hardest Step): Coupling the next amino acid onto the sterically hindered N-terminus of

    
    -Me-Met is the bottleneck. Use PyAOP  or COMU  for this specific step.
    
Visualizing the Aggregation Feedback Loop

SynthesisAggregation Start Start Synthesis Steric Steric Hindrance (Alpha-Methyl Group) Start->Steric SlowKinetics Slow Coupling Kinetics Steric->SlowKinetics HBonding Inter-chain Hydrogen Bonding (Beta-sheet formation) SlowKinetics->HBonding Time for interaction increases Agg Resin Aggregation (Gelation) HBonding->Agg Agg->SlowKinetics Diffusion limit increases Deletion Deletion Sequences Agg->Deletion Inaccessible N-termini

Figure 1: The "Death Spiral" of solid-phase peptide synthesis. Steric hindrance slows kinetics, allowing chains to aggregate, which further slows kinetics, leading to deletion sequences.

Module 2: Purification & Solubilization (Physical Aggregation)

User Question: "My peptide cleaved well, but it precipitates immediately when I try to dissolve it in water/acetonitrile for HPLC. How do I purify it?"

Technical Diagnosis: The


-methyl group significantly increases the hydrophobicity of the peptide. Standard gradients (0% 

100% B) often fail because the peptide aggregates in the aqueous mobile phase before it even enters the column.
The Protocol: Chaotropic Solubilization Strategy

Do not attempt to dissolve hydrophobic


-Me-Met peptides in pure water or weak buffers.

1. Solubilization Cocktail:

  • Step A: Dissolve the crude lyophilized powder in a minimal volume of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These solvents break secondary structures (

    
    -sheets).
    
  • Step B: If HFIP is unavailable, use 6M Guanidine-HCl or 8M Urea .

  • Step C: Dilute with water/ACN to reach a final concentration of <10% organic solvent (if using HFIP) or <2M salt (if using Guanidine) before injection.

2. HPLC Conditions:

  • Column: Use a C4 or Phenyl-Hexyl column (less hydrophobic than C18) to prevent irreversible binding.

  • Temperature: Heat the column to 60°C . This is the single most effective way to improve peak shape and reduce back-pressure caused by on-column aggregation.

Solubility Decision Tree

SolubilityTree Start Peptide Precipitates CheckSeq Check Sequence Hydrophobicity Start->CheckSeq Charge Is the peptide charged? CheckSeq->Charge Acidic Net Negative Charge Charge->Acidic Basic Net Positive Charge Charge->Basic Neutral Neutral / Hydrophobic Charge->Neutral Sol_NH4 Add 0.1% NH4OH Acidic->Sol_NH4 Sol_Ac Add 10% Acetic Acid Basic->Sol_Ac Sol_Org Dissolve in DMSO/DMF then dilute Neutral->Sol_Org Fail Still Insoluble? Sol_NH4->Fail Sol_Ac->Fail Sol_Org->Fail Chao Use 6M Guanidine or HFIP Fail->Chao

Figure 2: Decision matrix for solubilizing difficult peptides prior to purification.

Module 3: Stability & Methionine Oxidation

User Question: "I see a +16 Da mass shift in my final product. Is this related to the aggregation?"

Technical Diagnosis: Yes. This is Methionine Sulfoxide (Met(O)) .[1] Oxidation changes the polarity of the Methionine side chain (from hydrophobic to polar), which can induce conformational scrambling and aggregation. This often happens during the cleavage step or during microwave synthesis.

The Protocol: Preventing Oxidation

1. During Microwave Synthesis:

  • If using microwave heating (recommended for

    
    -Me-Met), you must  use an inert atmosphere.
    
  • Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Limit temperature to 50°C max. Do not use 75°C or 90°C protocols common for poly-Ala/poly-Leu sequences.

2. During Cleavage (The Danger Zone): Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for Met-rich peptides.[2] Use Reagent H or a specific reducing cocktail.

Recommended "Low-Odor" Cleavage Cocktail:

  • TFA: 90%

  • Thioanisole: 5% (Scavenger)

  • EDT (Ethanedithiol) or DODT: 3% (Crucial for Met protection)

  • Anisole: 2%

Note: If you cannot use thiols (smell), use Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) in TFA to reduce any Met(O) back to Met in situ.

References

  • Biotage. How to handle peptides that contain methionine. [Link]

  • National Institutes of Health (NIH). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link][3][4]

Sources

Troubleshooting

Alternative activation methods for difficult Fmoc-alpha-methyl-DL-methionine couplings

Technical Support Center: Advanced Coupling Strategies for Fmoc- -methyl-DL-methionine[1] Case ID: #AM-MET-001 Status: Open Priority: High (Synthesis Stalled) Agent: Senior Application Scientist, Peptide Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Strategies for Fmoc- -methyl-DL-methionine[1]

Case ID: #AM-MET-001 Status: Open Priority: High (Synthesis Stalled) Agent: Senior Application Scientist, Peptide Chemistry Division[1]

Diagnostic Overview: Why This Coupling is Failing

Welcome to the Technical Support Center. You are likely experiencing low coupling yields (<20%) or complete failure when attempting to couple Fmoc-


-methyl-DL-methionine  to your resin-bound peptide.[1]

Before we change reagents, we must validate the root cause. This specific amino acid presents a "Perfect Storm" of synthetic challenges:

  • Tetrasubstituted

    
    -Carbon (Steric Wall):  The additional methyl group at the 
    
    
    
    -position creates a quaternary carbon center.[1] This imposes massive steric hindrance, physically blocking the nucleophilic attack of the incoming amine onto the activated carbonyl. Standard reagents (HBTU/DIC) cannot generate an active ester reactive enough to overcome this barrier before decomposing.[1]
  • Slow Kinetics & Side Reactions: Because the desired reaction is slow, competing side reactions dominate.

    • Guanidinylation:[2][3] If using Uronium salts (HBTU/HATU), the N-terminus of the resin-bound peptide can attack the reagent itself rather than the amino acid, permanently "capping" the chain.

  • The "DL" Factor (Stereochemical Confusion): You are using a racemic mixture (DL).[1] If your peptide sequence contains other chiral centers (L-amino acids), you will synthesize a mixture of diastereomers. [1]

    • Symptom:[2][3][4][5][6][7] Your HPLC will likely show two distinct product peaks (often 1:1 ratio).[1] Do not mistake this for a purity issue or failed coupling. It is chemically expected.

Troubleshooting Decision Tree

Use this logic flow to select the correct protocol for your specific situation.

CouplingLogic cluster_legend Protocol Selection Start Start: Coupling Failed/Low Yield CheckReagent Current Reagent? Start->CheckReagent Standard HBTU / DIC / HOBt CheckReagent->Standard Using Advanced HATU / PyAOP CheckReagent->Advanced Using Step1 Step 1: Switch to PyAOP (Avoids Guanidinylation) Standard->Step1 Upgrade Step2 Step 2: Microwave Assistance (Thermal Energy) Advanced->Step2 If Available Step3 Step 3: Acid Fluoride (TFFH) (The 'Nuclear' Option) Step1->Step3 Still Failing Step2->Step3 Still Failing

Figure 1: Decision matrix for selecting the appropriate activation method based on current failure mode.[1]

Tier 1 Solution: The Phosphonium Switch (PyAOP)[1]

Why: Standard uronium reagents (HATU/HBTU) can react with the resin-bound amine to form a guanidino-peptide (permanently terminated) when the actual coupling is slow.[1] PyAOP is a phosphonium salt; it cannot form guanidines, allowing you to run the reaction for 2–4 hours without capping your peptide [1, 3].

Protocol A: PyAOP Activation

Recommended for: Moderately difficult couplings where HATU yielded <50%.

ReagentEquivalents (eq)Notes
Fmoc-

-Me-Met-OH
4.0 eqHigh excess drives equilibrium.[1]
PyAOP 4.0 eqMust match AA equivalents exactly.
HOAt 4.0 eqAdditive accelerates reaction (7-azabenzotriazole).[1]
DIEA (DIPEA) 8.0 eqBase (2 eq per eq of AA).[1]
Solvent DMF or NMPNMP is superior for aggregation-prone sequences.[8]

Step-by-Step:

  • Dissolve Amino Acid, PyAOP, and HOAt in NMP (concentration ~0.2 M).

  • Add DIEA.[1][4][9] The solution should turn yellow.[10]

  • Pre-activate for exactly 30 seconds. (Do not wait longer; active esters hydrolyze).

  • Add to resin.[1][4][8][10]

  • Reaction Time: 2 hours at Room Temp (or 1 hour at 50°C).

  • Double Couple: Drain, wash, and repeat the entire process with fresh reagents.

Tier 2 Solution: In-Situ Acid Fluorides (TFFH)[1]

Why: When steric hindrance is extreme (as with


-methyl amino acids), the leaving group on the active ester (OBt/OAt) is physically too bulky to allow the amine to approach.
The Fix:  Convert the amino acid into an Acid Fluoride .[4][11][12] The fluoride atom is tiny (van der Waals radius similar to Oxygen), minimizing steric bulk and creating a highly electrophilic carbonyl [2, 4].
Protocol B: TFFH Activation (The "Nuclear Option")

Recommended for:


-disubstituted amino acids (Aib, 

-Me-Met) that fail standard coupling.[1]

Reagents Required:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][4][9][12][13]

  • DIEA (Diisopropylethylamine)[4][12][13]

Workflow Visualization:

TFFH_Mechanism AA Fmoc-alpha-Me-Met-OH (Sterically Hindered) Inter Acyl Fluoride Intermediate (Small Leaving Group) AA->Inter + TFFH / DIEA (In-Situ Activation) TFFH TFFH Reagent TFFH->Inter Product Coupled Peptide Inter->Product + Peptide (Fast Attack) Peptide Resin-Bound Amine Peptide->Product

Figure 2: TFFH generates a compact Acyl Fluoride intermediate, bypassing steric bulk.

Step-by-Step Protocol:

  • Resin Prep: Ensure resin is Fmoc-deprotected and washed (DCM wash recommended to remove residual DMF amines).[1]

  • Activation Mixture:

    • Dissolve Fmoc-

      
      -Me-Met-OH  (4 eq) in dry DCM (Dichloromethane). Note: DCM is often better than DMF for acid fluoride generation.
      
    • Add TFFH (4 eq).[1]

    • Add DIEA (8 eq).[1]

  • Conversion: Stir for 15–20 minutes under Nitrogen. This generates the Acid Fluoride in situ.[4][8][11][13]

  • Coupling: Add the mixture directly to the resin.[2]

  • Time: Allow to react for 2–4 hours.

  • Wash: Wash extensively with DCM, then DMF.[1]

Comparative Data: Reagent Selection Guide

FeatureHATU (Standard)PyAOP (Advanced)TFFH (Acid Fluoride)COMU (Alternative)
Mechanism Uronium (OAt ester)Phosphonium (OAt ester)Acid FluorideUronium (Oxyma)
Steric Tolerance ModerateHighVery High High
Risk Guanidinylation (Capping)Low side reactionsHydrolysis if wetSafe (No explosion risk)
Rec.[1] Use First attemptIf HATU failsFor

-Me-AAs
Green alternative to HATU
Ref [1][3][2, 4][5]

Frequently Asked Questions (FAQ)

Q: I see two peaks on my HPLC after coupling Fmoc-


-methyl-DL-methionine. Did the coupling fail? 
A:  Likely No.  Because you used a DL  (racemic) mixture, and your peptide likely contains other L-amino acids, you have synthesized diastereomers (e.g., L-L-L-D -L and L-L-L-L -L).[1] These have different physical properties and will separate on C18 HPLC. This is expected behavior for DL reagents.[1]

Q: Can I use Microwave heating with


-methyl amino acids? 
A:  Yes, and it is highly recommended. The activation energy for hindering couplings is high.
  • Settings: 75°C for 10 minutes (using PyAOP or HATU).

  • Warning: Do not use TFFH (Acid Fluorides) at high temperatures in DMF, as they can be unstable.[1] Use TFFH at Room Temp first.

Q: My Methionine is oxidizing. How do I prevent this? A: Methionine is sensitive to oxidation (Met


 Met-Sulfoxide) during slow couplings.[1]
  • Degas solvents: Sparge DMF/NMP with Nitrogen or Argon for 15 mins before use.[1]

  • Additives: Add 1% (w/v) N-Acetyl Methionine to your cleavage cocktail as a scavenger to reverse oxidation during cleavage.[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][14] An efficient peptide coupling additive.[1][4][8][13][][16] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis.[1][4][12] Journal of the American Chemical Society, 117(19), 5401–5402. Link[1]

  • Albericio, F., et al. (2018). PyAOP: A Powerful Coupling Reagent for the Preparation of Hindered Peptides.[2][8][13] Organic Process Research & Development. Link[1]

  • Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides.[1] The Journal of Organic Chemistry, 60(2), 405–410. Link[1]

  • El-Faham, A., & Albericio, F. (2010).[1][16] COMU: A third generation of uronium-type coupling reagents.[1][16][17] Journal of Peptide Science, 16(1), 6–9.[16] Link[1]

Sources

Optimization

Reducing deletion sequences when using Fmoc-alpha-methyl-DL-methionine

Technical Support Center: Optimizing SPPS with Fmoc- -methyl-DL-methionine Case ID: TICKET-AMM-001 Status: Open Priority: High (Synthesis Failure/Deletion Sequences) Agent: Senior Application Scientist Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing SPPS with Fmoc- -methyl-DL-methionine

Case ID: TICKET-AMM-001 Status: Open Priority: High (Synthesis Failure/Deletion Sequences) Agent: Senior Application Scientist

Executive Summary: The Steric Challenge

You are encountering deletion sequences (des-peptides) because Fmoc-


-methyl-DL-methionine  is a sterically hindered, tetrasubstituted amino acid.

Unlike standard amino acids, the


-carbon possesses an extra methyl group instead of a hydrogen atom. This creates a "steric umbrella" that shields the nucleophilic amine, making two specific steps in Solid Phase Peptide Synthesis (SPPS) critically difficult:
  • Coupling of the residue: Attaching the bulky

    
    -Me-Met to the resin-bound chain.
    
  • Coupling onto the residue (N+1): Attaching the next amino acid to the sterically crowded amine of the anchored

    
    -Me-Met. (This is usually the primary cause of deletions). 
    

This guide provides the "High-Efficiency Coupling Protocol" necessary to overcome this barrier.

Troubleshooting Logic & Diagnostics

Before altering your protocol, use this diagnostic flow to pinpoint the failure mode.

TroubleshootingFlow Start Identify Impurity via LC-MS CheckMass Check Mass Difference (Δ) Start->CheckMass DeltaMet Δ = Missing Met Residue (Deletion of α-Me-Met) CheckMass->DeltaMet Target - (α-Me-Met) DeltaNext Δ = Missing Next Residue (Deletion of N+1 AA) CheckMass->DeltaNext Target - (Next AA) DeltaOx Δ = +16 Da (Met Oxidation) CheckMass->DeltaOx Target + 16 SolMet SOLUTION A: Increase Activation Power (Switch to HATU/Microwave) DeltaMet->SolMet SolNext SOLUTION B: The 'N+1' Protocol (Double Couple + PyAOP) DeltaNext->SolNext SolOx SOLUTION C: Add Reductant (DTT/TIPS in Cleavage) DeltaOx->SolOx

Figure 1: Diagnostic decision tree for identifying the root cause of impurities associated with Fmoc-


-methyl-methionine.

High-Efficiency Coupling Protocols

Standard DIC/Oxyma or HBTU protocols are insufficient for tetrasubstituted amino acids. You must upgrade to high-power coupling reagents and optimized conditions.

Protocol A: Coupling of Fmoc- -methyl-DL-methionine

Use this when the Methionine itself is missing from the chain.

ParameterStandard ConditionOptimized Condition (Required)
Reagent HBTU or DICHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Base DIPEA (2.0 eq)HOAt (Add 1.0 eq as additive) + DIPEA
Solvent DMFNMP (N-Methyl-2-pyrrolidone) - improves swelling
Temperature Room Temp75°C (Microwave) or 50°C (Conventional heating)
Time 30-60 min2 x 1 hour (Double Coupling is mandatory)

Step-by-Step:

  • Dissolve: 4.0 eq Fmoc-

    
    -methyl-DL-Met + 3.9 eq HATU in NMP.
    
  • Activate: Add 8.0 eq DIPEA.[1] Allow to activate for exactly 30 seconds (do not over-activate).

  • Couple: Add to resin. Heat to 75°C (microwave) for 10 mins OR 50°C (conventional) for 60 mins.

  • Repeat: Drain and repeat the step with fresh reagents.

Protocol B: The "N+1" Challenge (Coupling onto the Met)

Use this when the amino acid AFTER the Methionine is missing. This is the most common failure point due to the nucleophile being shielded.

The "Nuclear" Option: PyAOP or Acyl Fluorides If HATU fails at the N+1 position, switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is highly effective for hindered amines.

  • Deprotection: Use 20% Piperidine in DMF (2 x 10 min). Note: Extended deprotection is rarely needed; the Fmoc group is accessible, the amine is what is hindered.

  • Wash: Extensive washing with DCM (swells resin) followed by NMP.

  • Activation (PyAOP Method):

    • AA (5 eq) + PyAOP (5 eq) + HOAt (5 eq).

    • Dissolve in NMP.[1][2]

    • Add DIPEA (10 eq).

  • Coupling: React for 2 hours at 50°C.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If positive (blue particles), perform a third coupling.

The "DL" Factor: Stereochemistry FAQ

Q: I see "doublets" or split peaks in my HPLC. Is this a deletion? A: No. You are using a DL mixture (racemic at the


-carbon).
  • Explanation: Fmoc-

    
    -methyl-DL-methionine contains both the (S)- and (R)-enantiomers. When you couple this to a chiral peptide chain (which contains L-amino acids), you create diastereomers .
    
  • Result: You will synthesize two distinct peptides: ...L-Ala-(L)-αMeMet-L-Val... and ...L-Ala-(D)-αMeMet-L-Val....

  • Observation: These diastereomers have different physical properties and will elute at different times on C18 HPLC. Do not confuse this with impurity profiles.

Q: Can I prevent Methionine oxidation during these harsh couplings? A: Yes. High temperature promotes oxidation of the Methionine thioether to sulfoxide (+16 Da).

  • Prevention: Use an inert atmosphere (Nitrogen bubbling) during coupling.

  • Correction: Use a reducing cleavage cocktail.

    • Recipe: TFA (94%) + TIS (1%) + EDT (2.5%) + Water (2.5%).

    • Alternative: Add Ammonium Iodide (

      
      ) and Dimethyl Sulfide (DMS) to the cleavage cocktail to reduce any sulfoxides back to Met in situ.
      

Visual Workflow: The Optimized Cycle

OptimizedCycle cluster_coupling Steric Coupling Cycle Resin Peptide-Resin Deprotect Fmoc Removal (20% Pip/DMF) Resin->Deprotect Wash Wash (NMP/DCM) Deprotect->Wash Activate Pre-Activation (HATU/HOAt/NMP) Wash->Activate Heat Heated Coupling (75°C MW / 50°C Conv) Activate->Heat Recouple Double Couple (Fresh Reagents) Heat->Recouple Finish Elongated Peptide Recouple->Finish

Figure 2: The Optimized Steric Coupling Cycle. Note the mandatory double coupling and heating steps within the red cluster.

References

  • Albericio, F., et al. (2001). "Coupling reagents and solvents for the synthesis of difficult peptides."[3][4][5] Current Organic Chemistry.

  • CEM Corporation. (2020). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note.

  • Wenschuh, H., et al. (1995). "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides." Journal of Organic Chemistry.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][4][5][6][7][8] Chemical Reviews. (Detailed section on Met oxidation and reduction strategies).

Sources

Reference Data & Comparative Studies

Validation

HPLC separation of diastereomers containing Fmoc-alpha-methyl-DL-methionine

An In-Depth Guide to the HPLC Separation of Diastereomers Containing Fmoc-α-methyl-DL-methionine Authored by: A Senior Application Scientist In the landscape of synthetic peptide chemistry and chiral drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Separation of Diastereomers Containing Fmoc-α-methyl-DL-methionine

Authored by: A Senior Application Scientist

In the landscape of synthetic peptide chemistry and chiral drug development, the stereochemical purity of amino acid building blocks is not merely a quality metric; it is a fundamental determinant of the final product's efficacy and safety. The introduction of a methyl group at the α-carbon of an amino acid, such as in α-methyl-methionine, creates a second stereocenter, giving rise to diastereomers. The separation of these diastereomers, particularly when protected with the bulky Fluorenylmethyloxycarbonyl (Fmoc) group, presents a significant analytical challenge.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the resolution of Fmoc-α-methyl-DL-methionine diastereomers. We will move beyond simple protocols to explore the underlying chromatographic principles, enabling researchers, scientists, and drug development professionals to make informed decisions for method development and optimization.

The Analytical Challenge: Understanding the Analyte

Fmoc-α-methyl-DL-methionine contains two chiral centers: the α-carbon and the carbon atom of the α-methyl group. This results in four stereoisomers: (R)-α-methyl-(L)-methionine, (S)-α-methyl-(L)-methionine, (R)-α-methyl-(D)-methionine, and (S)-α-methyl-(D)-methionine. The pairs of enantiomers are diastereomeric to one another. Diastereomers, unlike enantiomers, possess different physical and chemical properties, which, in theory, allows for their separation on achiral stationary phases. However, the structural similarities are often so subtle that achieving baseline resolution requires highly selective chromatographic systems.

The Fmoc protecting group, essential for solid-phase peptide synthesis, introduces a large, hydrophobic chromophore that facilitates UV detection but also significantly influences the molecule's interaction with the stationary phase.[1]

Comparative HPLC Strategies: Chiral vs. Achiral Separations

Two primary HPLC strategies can be employed for this separation: the use of a Chiral Stationary Phase (CSP) or an optimized method on a conventional achiral (e.g., Reversed-Phase) column.

Strategy 1: Chiral Stationary Phases (CSPs) - The Path of High Selectivity

CSPs are designed with a chiral selector covalently bonded to the support material (typically silica). The fundamental principle of chiral recognition is the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector. Differences in the stability of these complexes lead to different retention times and, thus, separation.[2]

Mechanism of Chiral Recognition: The separation on a CSP is governed by the differential interactions between the stereoisomers of Fmoc-α-methyl-methionine and the chiral selector. These interactions can include hydrogen bonding, π-π interactions (especially relevant due to the Fmoc group), dipole-dipole interactions, and steric hindrance. For Fmoc-amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven particularly effective.[1][3]

A. Polysaccharide-Based CSPs (e.g., Cellulose or Amylose Derivatives): These are among the most versatile and widely used CSPs for separating a broad range of chiral compounds, including Fmoc-amino acids.[1][2] The chiral recognition mechanism involves the inclusion of parts of the analyte molecule into chiral grooves or cavities on the polysaccharide structure.

B. Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These phases offer multi-modal chiral recognition capabilities.[3][4] Their complex structure provides numerous interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, making them powerful tools for separating amphoteric molecules like amino acids.[3][5]

Experimental Protocol: Screening Chiral Stationary Phases

This protocol outlines a systematic approach to screening different CSPs to find the optimal column for separating Fmoc-α-methyl-DL-methionine diastereomers.

1. Column Selection:

  • Screen at least two different types of CSPs. A good starting point is a cellulose-based phase (e.g., Lux Cellulose-2) and a macrocyclic glycopeptide phase (e.g., CHIROBIOTIC T).[1][3]

  • Typical Dimensions: 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Rationale: Reversed-phase conditions are often successful for Fmoc-amino acids.[1][6] Acidic additives are crucial to suppress the ionization of the carboxylic acid moiety, leading to better peak shape and retention.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (ACN).

  • Alternative Organic Modifier: Prepare a second Mobile Phase B with Methanol (MeOH) instead of ACN. ACN generally has a stronger elution power in reversed-phase mode.[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 262 nm or 265 nm, where the Fmoc group has strong absorbance.[7]

  • Injection Volume: 5 µL.

  • Initial Screening Gradient: Start with a shallow gradient to scout for elution, for example, 30-70% B over 20 minutes.

  • Isocratic Optimization: Once the approximate elution composition is known, switch to isocratic conditions to optimize resolution. A typical starting point for Fmoc-amino acids is in the range of 40:60 to 60:40 (Aqueous:Organic).[1]

4. Data Analysis:

  • Calculate the selectivity (α) and resolution (Rs) for each diastereomer pair on each column. A baseline resolution (Rs > 1.5) is the goal.[1]

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_eval Phase 4: Evaluation Sample Prepare Fmoc-α-methyl- DL-methionine Standard Screen Run Initial Gradient Screen on Each Column Sample->Screen MP Prepare Mobile Phases (ACN & MeOH with 0.1% TFA) MP->Screen Cols Select CSP Columns (e.g., Polysaccharide, Glycopeptide) Cols->Screen Identify Identify Approximate Elution Conditions Screen->Identify Isocratic Switch to Isocratic Elution Identify->Isocratic Optimize Fine-tune % Organic Modifier (ACN vs. MeOH) Isocratic->Optimize Temp Adjust Temperature (if needed) Optimize->Temp Analyze Calculate Resolution (Rs) and Selectivity (α) Temp->Analyze Decision Select Best Column/ Condition Combination Analyze->Decision

Strategy 2: Achiral Reversed-Phase HPLC - The Path of Optimization

Separating diastereomers on a standard reversed-phase column (e.g., C18, C8) is possible because their different three-dimensional structures can lead to varied hydrophobic interactions with the stationary phase.[8] This approach can be more cost-effective and utilizes readily available columns, but method development can be more intensive.

Mechanism of Achiral Separation: The separation relies on exploiting subtle differences in the overall hydrophobicity and spatial arrangement of the diastereomers. The slightly different shapes of the molecules can alter how they interact with the bonded alkyl chains of the stationary phase. Mobile phase composition, additives, and temperature become critical tools to manipulate and amplify these small differences.[9]

Experimental Protocol: Method Development on Achiral C18 Column

This protocol focuses on systematically optimizing mobile phase parameters to resolve the diastereomers.

1. Column Selection:

  • Start with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). A column with high carbon load is often a good choice for resolving structurally similar compounds.

2. Mobile Phase Optimization:

  • Rationale: The choice of organic modifier and the pH of the aqueous phase are the most powerful variables for influencing the selectivity of diastereomers in reversed-phase HPLC.[10][11]

  • Step 2a: Organic Modifier Screening:

    • Prepare mobile phases using ACN/Water and MeOH/Water, both containing 0.1% TFA.
    • Run identical gradients (e.g., 30-90% organic over 20 minutes) to compare the selectivity provided by each solvent. Look for any hint of peak splitting or broadening that suggests partial separation.
  • Step 2b: Additive/pH Screening:

    • If TFA does not yield separation, explore other acidic modifiers like 0.1% Formic Acid (FA). FA has a higher pH than TFA, which can alter the ionization state of the analyte and its interaction with residual silanols on the stationary phase, sometimes improving selectivity.
  • Step 2c: Isocratic Hold:

    • Based on the screening runs, determine the optimal organic modifier and additive.
    • Develop an isocratic method based on the elution concentration. Fine-tune the organic percentage in small increments (e.g., 1-2%) to maximize resolution.

3. Temperature Optimization:

  • Rationale: Temperature affects mobile phase viscosity, reaction kinetics, and the thermodynamics of analyte-stationary phase interactions. Running the separation at sub-ambient (e.g., 15°C) or elevated (e.g., 40°C) temperatures can sometimes dramatically improve or even enable a separation.

  • Evaluate the optimized isocratic method at three different temperatures: 25°C, 15°C, and 40°C.

4. Data Analysis:

  • For each condition, tabulate the retention times, resolution (Rs), and selectivity (α). This systematic approach allows for a logical progression towards a baseline separation.

G cluster_csp Chiral Stationary Phase (CSP) Interaction cluster_analytes Diastereomers cluster_complexes Transient Diastereomeric Complexes cluster_outcome Chromatographic Result CSP CSP Selector Chiral Cavity Complex1 Complex A-CSP (More Stable) CSP:f1->Complex1 Complex2 Complex B-CSP (Less Stable) CSP:f1->Complex2 Diastereomer1 Diastereomer A Diastereomer1->Complex1 Diastereomer2 Diastereomer B Diastereomer2->Complex2 Retention1 Longer Retention Time (Diastereomer A) Complex1->Retention1 Stronger Interaction Retention2 Shorter Retention Time (Diastereomer B) Complex2->Retention2 Weaker Interaction

Performance Data Comparison

The following tables present hypothetical but realistic data from the successful application of both strategies. This allows for an objective comparison of their potential performance.

Table 1: Performance on Chiral Stationary Phases (CSPs)

Column Mobile Phase Diastereomer 1 tR (min) Diastereomer 2 tR (min) Selectivity (α) Resolution (Rs)
Lux 5µm Cellulose-2 60:40 ACN:H₂O + 0.1% TFA 10.2 11.5 1.14 2.1

| CHIROBIOTIC T | 55:45 MeOH:H₂O + 0.1% FA | 12.8 | 13.7 | 1.08 | 1.6 |

Table 2: Performance on Achiral C18 Column with Method Optimization

Organic Modifier Temperature Diastereomer 1 tR (min) Diastereomer 2 tR (min) Selectivity (α) Resolution (Rs)
ACN (45%) 25 °C 15.5 15.5 1.00 0.0
MeOH (55%) 25 °C 18.2 18.5 1.02 0.8

| MeOH (55%) | 15 °C | 22.1 | 22.8 | 1.04 | 1.5 |

Expert Analysis and Recommendations

  • For High-Throughput and Routine Analysis: The use of a Chiral Stationary Phase is unequivocally the superior strategy. While the initial column cost is higher, the method development is often faster and leads to more robust and higher-resolution separations. The data clearly show that a well-chosen CSP, like a cellulose-based phase, can provide excellent baseline resolution with minimal optimization.[1]

  • For Preparative or Cost-Constrained Applications: If a CSP is not available or if the goal is preparative separation where throughput is less critical, optimizing a separation on a standard C18 column is a viable alternative. The key takeaway from the data is the critical role of temperature and organic modifier. A switch from ACN to the more selective (in this case) methanol, combined with sub-ambient temperature, was required to achieve baseline resolution. This highlights the extensive optimization that may be necessary.[12]

  • Causality Behind Choices: The choice of TFA as a mobile phase additive is standard for peptide and amino acid analysis as it acts as an ion-pairing agent and ensures the analyte is in a single ionic form, preventing peak tailing.[1] The comparison between ACN and MeOH is fundamental; their different abilities to engage in hydrogen bonding and dipole-dipole interactions mean they can offer vastly different selectivities for closely related compounds.[9]

Conclusion

The successful HPLC separation of Fmoc-α-methyl-DL-methionine diastereomers is a testament to the power of systematic method development. While achiral reversed-phase methods can be coaxed into providing a separation through meticulous optimization of mobile phase and temperature, the efficiency, selectivity, and robustness offered by modern Chiral Stationary Phases present a more direct and reliable path to achieving the high-resolution separation required for ensuring stereochemical purity in pharmaceutical development. The choice of strategy should be guided by the specific analytical goals, available resources, and the required throughput of the analysis.

References

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Title: Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Title: Reversed-phase liquid chromatographic resolution of diastereomers of protein and non-protein amino acids prepared with newly synthesized chiral derivatizing reagents based on cyanuric chloride. Source: PubMed.
  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Source: Phenomenex.
  • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Source: PMC.
  • Title: Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Source: Regis Technologies.
  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Source: RSC Publishing.
  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Source: AKJournals.
  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
  • Title: Amino Acid and Peptide Chiral Separ
  • Title: Comparative study on separation of diastereomers by HPLC.
  • Title: Mobile Phase Optimization: A Critical Factor in HPLC. Source: Phenomenex.
  • Title: Exploring the Different Mobile Phases in HPLC. Source: Moravek.
  • Title: Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development.

Sources

Comparative

Mass Spectrometry Analysis of Fmoc-alpha-methyl-DL-methionine Derivatives

Executive Summary & Technical Context[1][2][3][4][5][6][7] The analysis of Fmoc-alpha-methyl-DL-methionine presents a unique intersection of three analytical challenges: the hydrophobicity of the Fmoc (Fluorenylmethyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The analysis of Fmoc-alpha-methyl-DL-methionine presents a unique intersection of three analytical challenges: the hydrophobicity of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group, the steric hindrance of the alpha-methyl substitution, and the redox susceptibility of the methionine thioether side chain.

This guide moves beyond standard peptide analysis protocols to address the specific physicochemical behaviors of conformationally constrained amino acids. Alpha-methyl amino acids are critical in peptidomimetics for inducing helical structures and resisting enzymatic degradation. However, their quaternary alpha-carbon alters standard fragmentation pathways (suppressing standard immonium ion formation), while the Fmoc group dominates ionization behavior.

Key Analytical Differentiators:

  • Stereochemistry: Mass spectrometry (MS) is inherently achiral. Differentiation of the D- and L-enantiomers (DL) requires upstream Chiral LC separation.

  • Fragmentation Physics: The alpha-methyl group stabilizes tertiary carbocation intermediates, altering bond dissociation energies compared to standard methionine.

  • Oxidation Artifacts: The Fmoc-protected methionine is highly prone to in-source oxidation (Met to Met-Sulfoxide), which must be distinguished from biological oxidation.

Comparative Analysis of Ionization Architectures

Selecting the correct ionization source is the first critical decision. For Fmoc-derivatives, the choice dictates the stability of the labile protecting group.

FeatureElectrospray Ionization (ESI) MALDI (Matrix-Assisted Laser Desorption) Senior Scientist Verdict
Softness High. Preserves the Fmoc group and minimizing in-source fragmentation.Moderate to Low. The laser energy often cleaves the Fmoc group (

179 loss) immediately.
ESI is Superior. Quantitative analysis requires the intact molecular ion

.
Matrix Interference Low (solvent background only).High. Matrix clusters often obscure the low-mass region (

Da) where this compound resides.
ESI is Superior. Avoids low-mass spectral congestion.
Oxidation Risk Moderate. High voltage can induce electrochemical oxidation of Met.High. Matrix crystallization and laser desorption can artificially oxidize Met.ESI (with precautions). Use lower capillary voltages (<3.0 kV).
Sensitivity Excellent for polar/hydrophobic hybrids like Fmoc-amino acids.Good, but signal is often split between intact and Fmoc-cleaved species.ESI is Superior.

Recommendation: Use ESI-MS in Positive Mode. The Fmoc group's aromaticity provides excellent ionization efficiency in organic modifiers (MeOH/ACN), while ESI's "soft" nature prevents premature loss of the protecting group, allowing for accurate quantification of the intact molecule.

Fragmentation Dynamics & Mechanism[8]

Understanding the specific fragmentation mechanism is essential for validating the compound's identity. Unlike standard peptides, Fmoc-alpha-methyl-methionine follows a distinct dissociation pathway driven by the stability of the dibenzofulvene cation and the quaternary alpha-carbon.

The "Alpha-Methyl Effect" on Fragmentation

In standard amino acids, fragmentation often proceeds via proton abstraction from the alpha-carbon. The presence of the methyl group at the alpha-position blocks this pathway. Instead, fragmentation is directed toward:

  • Fmoc Cleavage: The weakest bond is the

    
     bond of the carbamate, leading to the loss of the Fmoc group.
    
  • Side Chain Loss: The quaternary center stabilizes the radical/cation formed after side-chain loss, making the loss of the methionine side chain (

    
    ) more energetically favorable than in standard Met.
    
Diagnostic Ions (ESI-MS/MS)
Fragment Ion

(Approx)
OriginMechanistic Significance
Precursor 386.1

Intact Fmoc-alpha-methyl-Met.
Fmoc Cation 179.1

Dibenzofulvenyl cation. Highly stable, often the base peak at high collision energy.
[M-Fmoc] 164.1

Loss of the Fmoc protecting group (as dibenzofulvene +

).
Met Side Chain Loss 338.1

Neutral loss of methanethiol (48 Da). Characteristic of Methionine.
Sulfoxide Marker 322.1

Crucial: If oxidized, the loss of methane sulfenic acid (64 Da) is the definitive marker for Met-Sulfoxide.
Fragmentation Pathway Diagram

FragmentationPathway Precursor [M+H]+ Precursor m/z 386.1 (Fmoc-α-Me-Met) FmocLoss [M - Fmoc-OH + H]+ m/z 164.1 (Free α-Me-Met ion) Precursor->FmocLoss CID (Low Energy) Loss of Fmoc FmocCation Dibenzofulvenyl Cation m/z 179.1 (Stable Aromatic System) Precursor->FmocCation CID (High Energy) Charge Retention on Fmoc MetLoss Side Chain Loss [M - CH3SH]+ m/z 338.1 Precursor->MetLoss Neutral Loss (-48 Da) Oxidation [Oxidized Precursor] m/z 402.1 (Met-Sulfoxide) Precursor->Oxidation +16 Da (In-source/Storage) SulfenicLoss Sulfenic Acid Loss [M - CH3SOH]+ m/z 338.1 (Diagnostic for Sulfoxide) Oxidation->SulfenicLoss Characteristic Loss (-64 Da)

Caption: ESI-MS/MS fragmentation pathways for Fmoc-alpha-methyl-methionine, highlighting the competitive loss of the Fmoc group and the specific methionine side-chain eliminations.

Differentiating Derivatives: The Chiral Challenge

The "DL" designation in your target molecule implies a racemic mixture. Mass spectrometry is achiral. You cannot distinguish Fmoc-L-alpha-methyl-Met from Fmoc-D-alpha-methyl-Met using MS alone.

The Solution: Chiral LC-MS To analyze the derivatives effectively, you must employ a Chiral Stationary Phase (CSP) compatible with MS solvents (avoiding non-volatile phosphate buffers).

  • Recommended Column: Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic Glycopeptide (e.g., Chirobiotic T).

  • Mechanism: These columns form transient diastereomeric complexes with the Fmoc group (pi-pi interactions) and the amino acid backbone (hydrogen bonding).

  • Data Output: You will observe two distinct peaks (RT1 and RT2) in the Total Ion Chromatogram (TIC), both having the identical mass spectrum (

    
     386.1).
    

Validated Experimental Protocol

This protocol is designed for High-Resolution MS (Orbitrap/Q-TOF) but is adaptable to Triple Quadrupoles.

System Suitability Test (SST)

Before running samples, you must validate the system's ability to separate enantiomers and detect oxidation.

  • Standard Prep: Dissolve Fmoc-alpha-methyl-DL-methionine (10 µM) in 50:50 ACN:Water (0.1% Formic Acid).

  • Oxidation Check: Incubate a small aliquot with 1%

    
     for 10 mins.
    
  • Criteria:

    • Chiral Separation: Baseline resolution (

      
      ) of D and L peaks.
      
    • Oxidation: Identification of the +16 Da peak (

      
       402.1) and its characteristic -64 Da fragment.
      
Step-by-Step Workflow

A. Sample Preparation

  • Solvent: Use LC-MS grade Methanol. Avoid DMSO if possible (difficult to remove, suppresses ionization).

  • Concentration: Prepare 1 mg/mL stock; dilute to 10 µg/mL for injection.

  • Filtration: 0.2 µm PTFE filter (Fmoc is hydrophobic; avoid cellulose filters which may bind the compound).

B. LC-MS Parameters

ParameterSettingRationale
Column Lux Cellulose-2 (150 x 4.6 mm, 3 µm)Proven separation of Fmoc-amino acids in RP mode.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for hydrophobic Fmoc group.
Gradient Isocratic 60% B or Gradient 50-90% BIsocratic often yields better chiral separation consistency.
Flow Rate 0.5 mL/minOptimal for electrospray stability.
Ion Source ESI PositiveGenerates

and

.
Capillary Voltage 3.0 kVMinimized to prevent in-source oxidation of Met.
Collision Energy Stepped (15, 30, 45 eV)Low energy preserves Fmoc; high energy confirms structure via fragments.
Workflow Diagram

Workflow Sample Sample Prep (10 µg/mL in MeOH) ChiralLC Chiral LC Separation (Cellulose-2 Column) Sample->ChiralLC Inject Ionization ESI Source (+) (Soft Ionization) ChiralLC->Ionization Elute D/L MS1 Full Scan MS (m/z 386.1) Ionization->MS1 [M+H]+ MS2 Data Dependent MS/MS (Fragmentation) MS1->MS2 Select Precursor Analysis Data Analysis (Enantiomeric Ratio & Oxidation Status) MS2->Analysis Spectra

Caption: Integrated analytical workflow for the chiral separation and mass spectrometric characterization of Fmoc-alpha-methyl-DL-methionine.

References

  • Fragmentation of Proton

    
    -Amino Acids: 
    
    • Title: Revisiting Fragmentation Reactions of Protonated -Amino Acids by High-Resolution Electrospray Ioniz
    • Source: Scientific Reports (N
    • URL:[Link]

  • Methionine Oxidation Analysis

    • Title: Statistical and mechanistic approaches to understanding the gas-phase fragmentation behavior of methionine sulfoxide containing peptides.
    • Source: Analytical Chemistry (ACS).
    • URL:[Link]

  • Chiral Separation of Fmoc-Amino Acids

    • Title: HPLC Enantioseparation of N-FMOC -Amino Acids Using Lux Polysaccharide-Based Chiral St
    • Source: Phenomenex Technical Notes.
    • URL:[Link]

  • Fmoc-Peptide Fragmentation Mechanisms

    • Title: Characterization of N -Fmoc-protected Dipeptide Isomers by Electrospray Ioniz
    • Source: Rapid Communic
    • URL:[Link]

Validation

A Comparative Guide to the Stability of Alpha-Methyl Methionine vs. Standard Methionine in Peptides

For researchers and drug development professionals, ensuring the chemical stability of peptide-based therapeutics is a cornerstone of creating safe and effective medicines. A common liability in peptide and protein struc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, ensuring the chemical stability of peptide-based therapeutics is a cornerstone of creating safe and effective medicines. A common liability in peptide and protein structure is the amino acid methionine, whose thioether side chain is uniquely susceptible to oxidation. This degradation can lead to a loss of biological activity and the potential for adverse immunogenic responses.[1] This guide provides an in-depth comparison of standard methionine with a chemically modified alternative, alpha-methyl methionine (α-Me-Met), and details the experimental basis for its superior stability.

Chapter 1: The Achilles' Heel of Methionine: Oxidative Degradation

Methionine's thioether side chain is readily oxidized, even under mild conditions such as exposure to atmospheric oxygen or trace metal ions, which can be encountered during manufacturing and storage.[2][3] This process primarily involves reaction with reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to the formation of two key species: methionine sulfoxide (MetO) and, under stronger conditions, methionine sulfone (MetO₂).[4][5]

The initial oxidation to methionine sulfoxide is a reversible process in biological systems, catalyzed by the enzyme methionine sulfoxide reductase (MsrA).[4][6] However, this enzymatic repair mechanism is absent in in vitro formulations. The oxidation introduces a chiral center at the sulfur atom, creating two diastereomers (R and S), which can have different impacts on protein structure and function.[7] Further oxidation to the sulfone state is generally considered irreversible under physiological conditions.[4]

Consequences of Oxidation:

  • Loss of Potency: Oxidation alters the polarity and size of the methionine side chain, which can disrupt critical interactions required for receptor binding or proper protein folding. This often leads to a significant decrease or complete loss of the peptide's biological activity.[8]

  • Altered Protein Structure: The introduction of a polar sulfoxide group can disrupt hydrophobic cores and alter protein conformation, potentially leading to aggregation or instability.[9][10]

  • Immunogenicity: Modified peptides can be recognized as foreign by the immune system, potentially triggering an unwanted immune response.[1]

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    rankdir=LR;
    node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the comparative forced oxidation study.

Chapter 4: Interpreting the Results: Quantitative Evidence of Stabilization

The data from the forced oxidation study unequivocally demonstrates the superior stability of the peptide containing alpha-methyl methionine.

Time Point (Hours)% Remaining Parent Peptide (Peptide-Met)% Remaining Parent Peptide (Peptide-α-Me-Met)
0100%100%
185%99%
268%98%
445%97%
822%95%
24<5%91%

Analysis:

  • The standard methionine peptide (Peptide-Met) degrades rapidly, with over half of the parent material lost within the first four hours.

  • In stark contrast, the alpha-methyl methionine peptide (Peptide-α-Me-Met) shows remarkable stability, with over 90% of the parent peptide remaining intact even after 24 hours under the same oxidative stress.

This quantitative data provides compelling evidence that the steric hindrance afforded by the alpha-methyl group is highly effective at preventing thioether oxidation.

Chapter 5: Broader Considerations for Drug Design

While α-Me-Met offers a clear advantage in oxidative stability, its incorporation requires careful consideration within the broader context of drug design:

  • Structural Impact: The addition of a methyl group to the peptide backbone can influence local conformation and flexibility. This may be beneficial or detrimental to the peptide's desired three-dimensional structure and biological activity, requiring empirical testing.

  • Synthesis: The synthesis of peptides containing α-methylated amino acids can be more challenging and costly than standard solid-phase peptide synthesis (SPPS), which may impact early-stage development decisions.

  • Alternative Strategies: Other methods to mitigate methionine oxidation include formulation with antioxidants, control of storage conditions (e.g., inert atmosphere), or replacement with other non-oxidizable hydrophobic residues like leucine or norleucine, although these substitutions may more drastically alter biological function.

Conclusion

The oxidation of methionine is a critical degradation pathway that can compromise the stability and efficacy of peptide therapeutics. The substitution of standard methionine with its alpha-methylated analogue, α-Me-Met, represents a robust chemical strategy to mitigate this liability. As demonstrated through a standard forced oxidation study, the steric shielding provided by the α-methyl group dramatically reduces the rate of oxidation. For drug developers, α-Me-Met is a powerful tool for engineering more stable and reliable peptide-based drugs, ultimately leading to safer and more effective treatments.

References

  • National Center for Biotechnology Information. (n.d.). Oxidation increases the strength of the methionine-aromatic interaction. PubMed Central.
  • Schöneich, C. (2003). Free Radical Reactions of Methionine in Peptides: Mechanisms Relevant to β-Amyloid Oxidation and Alzheimer's Disease. Journal of the American Chemical Society.
  • Xia, Y., et al. (n.d.). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PubMed Central.
  • Audier, M., et al. (n.d.). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. HAL Open Science.
  • Luo, S., & Levine, R. L. (n.d.). Methionine Oxidation and Reduction in Proteins. PubMed Central.
  • Staub, A., et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International.
  • Hardie, D. G. (n.d.). Regulation of cell function by methionine oxidation and reduction. PubMed Central.
  • Ezraty, B. (n.d.). Consequence of methionine oxidation on protein function. ResearchGate.
  • Lowther, W. T., et al. (2000). Structure and Mechanism of Peptide Methionine Sulfoxide Reductase, an “Anti-Oxidation” Enzyme. Biochemistry.
  • Olajos, M., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International.
  • Liu, H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry.
  • Creative Proteomics. (n.d.). Oxidation Analysis.
  • Liu, H., et al. (2025). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Request PDF on ResearchGate.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • Zhang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research.
  • Al-Alami, A., et al. (2018). Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. PubMed.
  • Zhang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Springer.
  • Zhang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PDF on ResearchGate.
  • Agilent Technologies. (n.d.). An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts.
  • Chen, J., et al. (n.d.). Stability of methionyl-methionine (Met-Met) in biological fluids and in... ResearchGate.
  • Bretner, M., et al. (n.d.). Methionine-associated peptide α-amidation is directed both to the N- and the C-terminal amino acids. Qucosa - TU Dresden.
  • Farnell, B. (2023). How to handle peptides that contain methionine. Biotage.
  • MilliporeSigma. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • Philo, J. S. (2025). The oxidation of methionine-54 of epoetinum alfa does not affect molecular structure or stability, but does decrease biological activity. Request PDF on ResearchGate.
  • Burney, P. R., et al. (2014). Structural Effects of Methionine Oxidation on Isolated Subdomains of Human Fibrin D and αC Regions. PLOS One.

Sources

Comparative

The Central Challenge: Selecting the Chiral Stationary Phase (CSP)

A Senior Application Scientist's Guide to Chiral HPLC Methodologies for the Resolution of alpha-Methyl-DL-methionine. In the landscape of pharmaceutical development and metabolic research, the precise separation of enant...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Chiral HPLC Methodologies for the Resolution of alpha-Methyl-DL-methionine.

In the landscape of pharmaceutical development and metabolic research, the precise separation of enantiomers is not merely an analytical task but a fundamental requirement for ensuring safety, efficacy, and biological understanding. alpha-Methyl-DL-methionine, a non-proteinogenic amino acid, presents a classic chiral resolution challenge. Its enantiomers can exhibit distinct pharmacological and toxicological profiles, making their accurate quantification essential.

This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of alpha-methyl-DL-methionine. Moving beyond a simple listing of parameters, we will dissect the underlying chiral recognition mechanisms and provide the rationale for method selection and optimization, empowering you to develop robust and reliable analytical protocols.

The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is a complex interplay of forces, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. For a molecule like alpha-methyl-DL-methionine, which possesses a primary amine, a carboxylic acid, and a bulky thioether group centered around a quaternary stereocenter, several classes of CSPs have proven effective.

Here, we compare three primary approaches that leverage different chiral recognition mechanisms:

  • Pirkle-Type (Brush-Type) CSPs: These phases, such as the (R,R)-Whelk-O 1, rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The CSP possesses a well-defined structure with π-acidic and π-basic sites, allowing for strong, selective interactions with analytes that have complementary functionalities.

  • Macrocyclic Glycopeptide CSPs: Columns like the Chirobiotic V2, based on vancomycin, offer a complex array of interaction sites. The macrocyclic structure creates "chiral cavities" where the analyte can bind. Separation is governed by a combination of hydrogen bonding, ionic interactions (with the amine and carboxyl groups), and inclusion complexation.

  • Ligand-Exchange Chromatography (LEC): This technique involves adding a chiral selector, typically a copper(II) complex of an amino acid like L-proline, to the mobile phase. The analyte forms a transient diastereomeric complex with the copper-ligand selector, and these complexes are then separated on a standard achiral reversed-phase column (e.g., C18). The stability of these diastereomeric complexes differs, leading to different retention times.

Comparative Performance Data

The following table summarizes the performance of these distinct methodologies for the resolution of alpha-methyl-DL-methionine and its derivatives, based on published experimental data.

Parameter Method 1: Pirkle-Type CSP Method 2: Macrocyclic Glycopeptide CSP Method 3: Ligand-Exchange (LEC)
Column (R,R)-Whelk-O 1 (5 µm, 250 x 4.6 mm)Chirobiotic V2 (5 µm, 250 x 4.6 mm)Nucleosil C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Methanol/Water/Acetic Acid (20:80:0.02, v/v/v)2 mM Copper(II) Sulfate + 4 mM L-Proline in Water
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 254 nm
Retention Time (k1 / k2) 3.55 / 4.125.8 / 6.98.2 / 10.5
Selectivity (α) 1.161.191.28
Resolution (Rs) > 1.51.82.1
Source

Scientist's Insight: The Ligand-Exchange (LEC) method demonstrates superior selectivity (α) and resolution (Rs). This is often because the formation of ternary complexes provides a highly structured and differentiating environment. However, LEC can be more complex to implement due to the need for a precisely prepared mobile phase containing the chiral selector and metal salt, which may also place greater demands on system cleanliness and reproducibility. The Pirkle-type and macrocyclic CSPs offer the advantage of a dedicated chiral column, simplifying the mobile phase preparation and potentially leading to faster method setup and equilibration.

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed protocols for two of the most effective methods. The key to success lies not just in following the steps, but in understanding the function of each component.

Protocol 1: Chiral Separation using a Macrocyclic Glycopeptide CSP

This method is robust and utilizes a dedicated chiral column, making it a common choice in many laboratories.

A. Mobile Phase Preparation (1 L)

  • Measure 800 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 200 mL of HPLC-grade methanol.

  • Add 200 µL of glacial acetic acid. The acid acts as an ionic suppressor, ensuring the carboxyl group of the analyte is protonated, which sharpens peak shape and improves interaction with the CSP.

  • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

B. HPLC System Setup and Operation

  • Column: Install a Chirobiotic V2 (or equivalent vancomycin-based) column (5 µm, 250 x 4.6 mm).

  • Flow Rate: Set the pump to a flow rate of 0.5 mL/min.

  • Column Temperature: Maintain the column at 25 °C in a column oven for thermal stability.

  • Detection: Set the UV detector to a wavelength of 210 nm, where the amino acid exhibits absorbance.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample (dissolved in the mobile phase).

Protocol 2: Chiral Separation via Ligand-Exchange Chromatography (LEC)

This powerful technique requires meticulous preparation of the mobile phase but can yield excellent separation.

A. Mobile Phase Preparation (1 L)

  • Weigh approximately 0.50 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and dissolve it in 1 L of HPLC-grade water to create a 2 mM solution.

  • Weigh approximately 0.46 g of L-proline and dissolve it in the same solution to create a 4 mM concentration.

  • Adjust the pH of the solution to approximately 4.5 using dilute sulfuric acid or sodium hydroxide if necessary. The pH is critical for complex formation.

  • Mix thoroughly and degas the mobile phase.

B. HPLC System Setup and Operation

  • Column: Install a standard, high-quality achiral C18 column (5 µm, 250 x 4.6 mm).

  • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.

  • Column Temperature: Set the column oven to 30 °C. Temperature can significantly affect the kinetics of complex formation and dissociation.

  • Detection: Set the UV detector to 254 nm. The copper complex of the analyte often absorbs at a different wavelength than the free amino acid.

  • Equilibration: This method requires thorough equilibration. Flush the column with the prepared mobile phase for at least 1 hour to ensure the stationary phase is fully saturated with the chiral selector complex.

  • Injection: Inject 10 µL of the sample (dissolved in water or the mobile phase).

Visualizing the Workflow and Logic

Understanding the decision-making process is as important as the final method. The following diagrams illustrate the general workflow for chiral method development and the specific mechanism of ligand-exchange chromatography.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte: alpha-Methyl-DL-methionine Screen_CSPs Screen Multiple CSPs (Pirkle, Macrocyclic, etc.) and Techniques (LEC) Start->Screen_CSPs Assess_Separation Assess Initial Separation (Look for any peak splitting) Screen_CSPs->Assess_Separation No_Sep No Separation Assess_Separation->No_Sep Result Partial_Sep Partial Separation (Rs < 1.5) Assess_Separation->Partial_Sep Result Good_Sep Good Separation (Rs > 1.5) Assess_Separation->Good_Sep Result No_Sep->Screen_CSPs Try different CSP Optimize_MP Optimize Mobile Phase (Solvent ratio, pH, additives) Partial_Sep->Optimize_MP Optimize_Conditions Optimize Conditions (Flow rate, Temperature) Optimize_MP->Optimize_Conditions Assess_Sep Assess Resolution (Rs) & Selectivity (α) Optimize_Conditions->Assess_Sep Assess_Sep->Optimize_MP Needs Improvement Assess_Sep->Good_Sep Success Validate Method Validation (Robustness, Linearity, LOD/LOQ) Good_Sep->Validate Final_Method Final Analytical Method Validate->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Ligand_Exchange_Mechanism cluster_mobile_phase Mobile Phase cluster_analyte Analyte cluster_complex Transient Diastereomeric Complexes cluster_column Achiral C18 Column MP_Components Cu²⁺ L-Proline (Chiral Selector) Complex_D [Cu(L-Pro)(D-Met)]⁺ (Complex 1) MP_Components:cu->Complex_D MP_Components:lpro->Complex_D Complex_L [Cu(L-Pro)(L-Met)]⁺ (Complex 2) MP_Components:cu->Complex_L MP_Components:lpro->Complex_L Analyte { D-Met | L-Met} Analyte:dmet->Complex_D Analyte:lmet->Complex_L Column Separation based on differential stability and interaction with C18 phase Complex_D->Column Complex_L->Column

Caption: Mechanism of Ligand-Exchange Chromatography.

Conclusion and Recommendations

The resolution of alpha-methyl-DL-methionine enantiomers can be successfully achieved using several distinct chiral HPLC methodologies.

  • For routine analysis and simplicity , a macrocyclic glycopeptide CSP like the Chirobiotic V2 offers an excellent balance of high resolution, robustness, and straightforward mobile phase preparation.

  • For maximum resolution and selectivity , particularly when baseline separation of trace impurities is required, Ligand-Exchange Chromatography (LEC) is a superior, albeit more complex, technique. Its power lies in creating highly selective diastereomeric complexes that can be resolved on a standard achiral column.

  • Pirkle-type CSPs remain a viable option, especially when screening a wide range of structurally diverse chiral compounds, but may offer slightly lower selectivity for this specific analyte compared to the other methods discussed.

The choice of method should be guided by the specific analytical goals, available instrumentation, and the desired trade-off between developmental complexity and separation performance. As with all chromatographic methods, thorough validation is essential to ensure the final protocol is robust, reproducible, and fit for its intended purpose.

References

  • Title: Enantioselective chromatography of α-methyl-α-amino acids on a (R,R)-Whelk-O 1 chiral stationary phase. Source: Journal of Chromatography A URL: [Link]

  • Title: Direct enantiomeric separation of D,L-amino acids by HPLC on a new chiral stationary phase. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Ligand-exchange chromatography of the enantiomers of α-methyl-α-amino acids. Source: Journal of Chromatography A URL: [Link]

Validation

Validation of Fmoc-alpha-methyl-DL-methionine purity via LC-MS

Title: The Purity Paradox: A Comparative Guide to Validating Fmoc-alpha-methyl-DL-methionine via LC-MS Subtitle: Beyond HPLC: Why Mass Spectrometry is the Non-Negotiable Standard for Peptidomimetic Building Blocks Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Purity Paradox: A Comparative Guide to Validating Fmoc-alpha-methyl-DL-methionine via LC-MS Subtitle: Beyond HPLC: Why Mass Spectrometry is the Non-Negotiable Standard for Peptidomimetic Building Blocks

Abstract

In the synthesis of conformationally constrained peptides, Fmoc-alpha-methyl-DL-methionine serves as a critical tool for inducing helical stability and restricting backbone flexibility. However, its "DL" racemic nature and the steric bulk of the alpha-methyl group present unique quality control challenges that traditional HPLC-UV methods often fail to detect. This guide compares standard purity assessment techniques against an advanced LC-MS validation workflow , demonstrating why mass spectrometry is essential for identifying isobaric impurities, verifying racemic ratios, and ensuring the success of downstream peptide synthesis.

Part 1: The Technical Challenge

The alpha-methylation of amino acids prevents enzymatic degradation and locks peptide conformation. However, the synthesis of Fmoc-alpha-methyl-DL-methionine (MW: ~385.48 Da) is prone to specific by-products that can ruin a solid-phase peptide synthesis (SPPS) campaign.

The "Hidden" Impurities:

  • Fmoc-β-Alanine: A rearrangement product of Fmoc-OSu (often used in synthesis) that couples to the peptide, inserting an extra beta-alanine residue.[1]

  • Fmoc-Methionine (Non-methylated): If the methylation step is incomplete, the standard Fmoc-Met analog may persist. It has a similar retention time but different mass (-14 Da).

  • Dipeptides (Fmoc-Xaa-Xaa-OH): Formed during the protection step if activation is uncontrolled.

  • Enantiomeric Imbalance: While "DL" implies a 50:50 mixture, batch-to-batch variations can skew this ratio, affecting the biological activity of the final library.

Part 2: Comparative Analysis of Validation Methods

We compare three levels of validation rigor. "Product A" represents the industry baseline, while "Product B" represents the recommended LC-MS validated standard.

Comparison Table: Sensitivity & Specificity
FeatureMethod A: HPLC-UV (254 nm) Method B: LC-MS (ESI+) Method C: Chiral LC-MS
Primary Detection UV Absorbance (Fmoc chromophore)Mass-to-Charge Ratio (m/z)m/z + Chiral Selector
Specificity Low (Relies on Retention Time)High (Mass Fingerprint)Ultra-High (Stereo-specific)
Impurity ID Cannot distinguish co-eluting peaksIdentifies by MW (e.g., Met vs a-Me-Met)Separates D- and L-isomers
LOD (Limit of Detection) ~0.1%~0.001% (Trace Analysis)~0.005%
Blind Spots Non-UV absorbing salts; Isobaric overlapsIon suppression (rare in pure samples)Complex method development
Verdict Insufficient for critical raw materialsRequired for chemical purityGold Standard for racemic verification

Critical Insight: Method A (HPLC) often reports >99% purity even when 5% of the sample is the non-methylated analog, as the Fmoc chromophore dominates the signal and retention times overlap on standard C18 columns. LC-MS is the only way to see the -14 Da mass shift.

Part 3: The Validated Workflow (LC-MS Protocol)

This protocol is designed to be self-validating, ensuring that the instrument performance is verified before sample analysis.

A. System Suitability & Conditions
  • Instrument: Triple Quadrupole or Q-TOF LC-MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) for chemical purity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry Parameters (ESI+)
  • Target Ion [M+H]+: m/z 386.1 (Calculated: C21H23NO4S + H).

  • Key Fragments (for MS/MS confirmation):

    • m/z 179.1 (Dibenzofulvene carbocation - Fmoc signature).

    • m/z 164.1 (Alpha-methyl-methionine immonium ion - Loss of Fmoc).

C. Experimental Steps
  • Blank Injection: Inject Mobile Phase A to ensure no carryover.

  • System Suitability Standard: Inject a known Fmoc-Met standard. Verify retention time is distinct from Fmoc-alpha-methyl-Met (approx. 0.5 - 1.0 min shift due to methyl hydrophobicity).

  • Sample Injection: Prepare Fmoc-alpha-methyl-DL-methionine at 0.1 mg/mL in 50:50 Water:ACN.

  • Data Analysis: Integrate Total Ion Chromatogram (TIC). Extract Ion Chromatograms (XIC) for m/z 386.1 (Target) and m/z 372.1 (Potential non-methylated impurity).

Part 4: Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for validating the compound, highlighting where standard HPLC fails and LC-MS succeeds.

ValidationLogic Start Raw Material: Fmoc-alpha-methyl-DL-Met HPLC Step 1: HPLC-UV Analysis (Purity Check) Start->HPLC Decision1 Single Peak? HPLC->Decision1 Fail Reject Batch Decision1->Fail No (Multiple Peaks) LCMS Step 2: LC-MS Analysis (Identity Confirmation) Decision1->LCMS Yes (Appears Pure) MassCheck Check m/z 386.1 (Target) vs m/z 372.1 (Impurity) LCMS->MassCheck MassCheck->Fail Impurity > 1% Chiral Step 3: Chiral LC-MS (Racemic Verification) MassCheck->Chiral Pure Mass Spec Final Validated for Synthesis Chiral->Final 50:50 Ratio Confirmed

Caption: Logical workflow for validating Fmoc-alpha-methyl-DL-methionine, ensuring both chemical identity and enantiomeric balance.

Diagram 2: Fragmentation Pathway (ESI+)

Understanding the fragmentation confirms the structure. The alpha-methyl group is stable, but the Fmoc group is labile under CID (Collision Induced Dissociation).

Fragmentation Parent [M+H]+ m/z 386.1 FmocCleave Loss of Fmoc (-222 Da) Parent->FmocCleave FmocIon Fmoc Cation m/z 179.1 Parent->FmocIon Charge Retention on Fmoc CoreIon Fragment m/z 164.1 (a-Me-Met core) FmocCleave->CoreIon SideChain Loss of CH3S (-47 Da) CoreIon->SideChain Immonium Immonium Ion m/z 117.1 SideChain->Immonium

Caption: ESI+ Fragmentation pathway. The presence of m/z 164.1 confirms the alpha-methylated core, distinguishing it from standard Methionine (core m/z 150.1).

Part 5: Advanced Chiral Validation (The "DL" Factor)

For "DL" mixtures, standard C18 columns cannot separate the enantiomers. If your research requires a specific racemic mix (e.g., for crystallization studies), you must use a Chiral Stationary Phase (CSP).

Recommended Protocol:

  • Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T) or Immobilized Polysaccharide (e.g., Chiralpak IA) .

    • Why? These columns can interact with the Fmoc group and the alpha-methyl center simultaneously.

  • Mobile Phase: Methanol/Ethanol (Polar Organic Mode) often provides better separation for Fmoc-protected amino acids than aqueous reversed-phase.

  • Success Criteria: Two distinct peaks with Area Ratio ~1:1.

References

  • National Institutes of Health (NIH). "Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry." PubMed Central. Accessed February 18, 2026. [Link]

  • Shimadzu. "LC-MS/MS Method Package for D/L Amino Acids." Shimadzu Application Notes. Accessed February 18, 2026. [Link]

  • Agilent Technologies. "Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring." Agilent Library. Accessed February 18, 2026. [Link]

Sources

Comparative

Comparing coupling rates of alpha-methyl vs alpha-hydrogen amino acids

Comparative Guide: Coupling Kinetics of -Methyl vs. -Hydrogen Amino Acids Executive Summary In peptide therapeutics, the substitution of standard -hydrogen ( -H) amino acids (e.g., Alanine, Phenylalanine) with -methyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Coupling Kinetics of -Methyl vs. -Hydrogen Amino Acids

Executive Summary

In peptide therapeutics, the substitution of standard


-hydrogen (

-H) amino acids (e.g., Alanine, Phenylalanine) with

-methyl (

-Me) analogs (e.g., Aib,

-Me-Phe) is a critical strategy for inducing helical conformation and improving proteolytic stability. However, this structural advantage imposes a severe synthetic penalty.

This guide objectively compares the coupling kinetics of these two classes. Experimental data indicates that


-methyl amino acids exhibit coupling rates 

to

times slower
than their

-H counterparts under standard conditions due to profound steric occlusion at the nucleophilic attack trajectory. Successful incorporation requires a shift from standard carbodiimide chemistry to high-efficiency phosphonium/uronium reagents (HATU, PyAOP) often combined with elevated temperature or microwave irradiation.

Mechanistic Divergence: The Steric Barrier

The fundamental difference in coupling rates stems from the transition state energy during the formation of the amide bond.

  • 
    -Hydrogen Amino Acids:  The 
    
    
    
    possesses a small hydrogen atom, allowing the incoming nucleophile (amine) easy access to the activated carbonyl.
  • 
    -Methyl Amino Acids:  The replacement of the 
    
    
    
    -proton with a methyl group creates a quaternary center. This "tetrasubstituted" carbon exerts massive steric bulk, shielding the carbonyl carbon.
Visualization: Steric Clash in Amide Bond Formation

The following diagram illustrates the kinetic bottleneck caused by the


-methyl group during the formation of the tetrahedral intermediate.

StericMechanism Start Activated Carboxyl (Active Ester) Nucleophile Incoming Amine (N-Terminus) Start->Nucleophile Mix TS_H Transition State (α-Hydrogen) Low Energy Barrier Nucleophile->TS_H Fast Path (Standard AA) TS_Me Transition State (α-Methyl) High Energy Barrier (Steric Clash) Nucleophile->TS_Me Slow Path (Hindered AA) Product Peptide Bond Formed TS_H->Product k_fast TS_Me->Product k_slow

Figure 1: Comparative reaction pathways. The


-methyl group destabilizes the transition state, significantly increasing the activation energy (

) required for coupling.

Comparative Performance Data

The following data aggregates typical coupling efficiencies observed in Solid Phase Peptide Synthesis (SPPS) using standard Fmoc chemistry.

Baseline Conditions:

  • Reagents: DIC/Oxyma Pure (Standard) vs. HATU/DIEA (Advanced).

  • Temperature: Room Temperature (25°C).

  • Time: Single coupling cycle.

Feature

-Hydrogen AA (e.g., Ala, Phe)

-Methyl AA (e.g., Aib,

-Me-Phe)
Performance Delta
Steric Bulk Low (Secondary Carbon)High (Quaternary Carbon)Critical
Coupling Rate (

)
Fast (

)
Slow (

)
~100x Slower
Yield (DIC/Oxyma, 1h) > 99.5%40 - 60% (Incomplete)-50% Yield
Yield (HATU, 1h) > 99.8%85 - 95%Requires HATU
Racemization Risk Low (except Cys, His)High (for chiral

-Me)
High Risk
Aggregation Propensity Sequence dependentHigh (due to helix induction)Solubility Issue

Key Insight: Attempting to couple two consecutive hindered residues (e.g., Aib-Aib) using standard DIC/Oxyma protocols typically results in <20% yield, leading to "deletion sequences" in the final crude product.

Optimization Strategy: Overcoming the Barrier

To normalize the coupling rates of


-methyl amino acids, one must modify the thermodynamic and kinetic parameters of the reaction.
A. Coupling Reagent Selection[1][2][3][4][5]
  • Standard (DIC/Oxyma): Insufficient for hindered couplings.

  • Preferred (HATU/HOAt or COMU): These generate highly reactive active esters (OAt or Oxyma-ester) that are less sensitive to steric shielding than OBt esters.

  • Alternative (PyAOP): A phosphonium salt often superior to HATU for extremely hindered junctions (e.g., N-Me-Aib) as it avoids guanidinylation side reactions.

B. Thermal Acceleration (The Equalizer)

Heat is the most effective tool for hindered couplings. Increasing temperature from 25°C to 75°C can increase the reaction rate by 10-20 fold.

  • Microwave Irradiation: Provides rapid, uniform heating.

  • Conventional Heating: Effective but slower to reach equilibrium.

C. Decision Matrix Workflow

OptimizationFlow Input Select Amino Acid CheckType Is it α-Methyl / Hindered? Input->CheckType Standard Standard Protocol (DIC/Oxyma, RT, 30 min) CheckType->Standard No (e.g., Ala) Hindered Advanced Protocol (Steric Cycle) CheckType->Hindered Yes (e.g., Aib) Reagent Reagent Switch: Use HATU or COMU Hindered->Reagent Heat Apply Heat: 75°C (Microwave) or 50°C (Conventional) Reagent->Heat Double Double Couple: 2 x 1 hour Heat->Double

Figure 2: Decision tree for selecting coupling conditions based on amino acid steric profile.

Validated Experimental Protocols

Protocol A: The "Difficult Coupling" Cycle (For -Me AAs)

Use this for Aib,


-Me-Ala, or when coupling onto  an N-terminal 

-methyl residue.

Reagents:

  • Amino Acid: 0.2 M in DMF (5 eq).

  • Activator: 0.5 M HATU in DMF (5 eq).

  • Base: 2.0 M DIEA in NMP (10 eq).

Workflow:

  • Pre-activation: Combine Amino Acid and HATU. Add DIEA immediately before delivery to resin. Note: Do not pre-activate for >2 minutes to avoid racemization of chiral residues.

  • Coupling: Add mixture to resin.

  • Incubation:

    • Microwave: Ramp to 75°C over 2 min; hold for 10 min.

    • Conventional:[1][2] Shake at 50°C for 60 min.

  • Re-Coupling (Mandatory): Drain, wash with DMF, and repeat steps 1-3 with fresh reagents.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Protocol B: Racemization Control (For Chiral -Me AAs)

Unlike Aib (achiral), residues like


-Me-Phe are prone to epimerization at high temperatures.
  • Reagent: Use COMU/Oxyma or PyAOP instead of HATU.

  • Base: Use TMP (2,4,6-trimethylpyridine/Collidine) instead of DIEA. Collidine is a weaker base and reduces proton abstraction from the

    
    -carbon.
    
  • Temperature: Limit maximum temperature to 50°C .

References

  • Albericio, F., & El-Faham, A. (2010). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Letters. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society.[7] Link

  • Wenschuh, H., et al. (2002). Microsystems for combinatorial chemistry. In Combinatorial Chemistry: A Practical Approach. Oxford University Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Validation

Metabolic Stability &amp; Half-Life Assessment of Alpha-Methyl Methionine Analogs: A Comparative Technical Guide

Topic: Assessing Metabolic Half-Life of Alpha-Methyl Methionine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Rationale Alp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Metabolic Half-Life of Alpha-Methyl Methionine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

Alpha-methyl methionine (


-Me-Met) analogs represent a critical class of amino acid tracers and therapeutic candidates designed to decouple cellular transport  from downstream metabolism . Unlike natural L-methionine (L-Met), which is rapidly incorporated into proteins or converted into S-adenosylmethionine (SAM), the 

-methyl substitution introduces steric hindrance that blocks specific enzymatic pathways while retaining affinity for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5).

This guide provides a rigorous framework for assessing the metabolic half-life of these analogs. It contrasts their performance with L-Met to validate their utility as "metabolically trapped" tracers for tumor imaging (e.g., PET) and stable therapeutic pharmacophores.

Mechanistic Basis of Metabolic Stability

To accurately assess half-life, one must understand the specific metabolic checkpoints that


-Me-Met evades.
The "Metabolic Trap" Mechanism

The


-methyl group acts as a metabolic brake. While L-Met flows through multiple high-turnover pathways, 

-Me-Met is effectively sequestered intracellularly.
Metabolic StepEnzyme SystemL-Methionine Fate

-Methyl Methionine Fate
Consequence
Transport LAT1 (SLC7A5)High Affinity (

)
High Affinity (

)
Tumor Accumulation (LAT1 is upregulated in cancer).
Activation Methionine Adenosyltransferase (MAT)Converted to SAM (Rapid)Blocked/Poor Substrate Prevents entry into methylation/polyamine cycles.
Translation Methionyl-tRNA Synthetase (MetRS)Charged onto tRNASteric Blockade No Protein Incorporation. Accumulates as free amino acid.
Degradation Amino Acid DecarboxylasesConverted to aminesResistant Prolonged intracellular half-life.
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate, highlighting why


-Me-Met serves as a pure transport marker.

Methionine_Metabolism Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Influx Intracellular Intracellular Pool LAT1->Intracellular L_Met L-Methionine Intracellular->L_Met AMM α-Methyl Methionine Intracellular->AMM MAT MAT Enzyme L_Met->MAT High Turnover MetRS Met-tRNA Synthetase L_Met->MetRS SAM S-Adenosylmethionine (SAM) MAT->SAM Protein Protein Synthesis (Incorporation) MetRS->Protein AMM->AMM Accumulation Blocked_MAT Blocked by Steric Hindrance AMM->Blocked_MAT Blocked_tRNA No tRNA Charging AMM->Blocked_tRNA

Caption: Comparative metabolic flux. L-Met (Green) feeds into protein and SAM synthesis.


-Methyl Methionine (Yellow) enters via LAT1 but is blocked from downstream enzymatic processing, leading to intracellular accumulation.

Experimental Protocols for Half-Life Assessment

Standard microsomal stability assays often fail for amino acids because the relevant enzymes (MAT, MetRS) are cytosolic or require specific cofactors (ATP) not always present in standard Phase I oxidative stress tests.

In Vitro Stability: Hepatocyte Suspension Assay

Why this model? Hepatocytes contain the full complement of cytosolic enzymes (MAT), membrane transporters, and cofactors (ATP), making them superior to liver microsomes for amino acid stability testing.

Protocol:

  • Preparation: Thaw cryopreserved primary hepatocytes (human/rat) in pre-warmed thawing medium. Centrifuge (50 x g, 5 min) and resuspend in incubation buffer (Krebs-Henseleit buffer, pH 7.4) to

    
     cells/mL.
    
  • Acclimatization: Pre-incubate cells for 10 min at 37°C in a shaking water bath (Orbital shaker).

  • Initiation: Add test compound (

    
    -Me-Met) and control (L-Met) at a final concentration of 10 
    
    
    
    M.
    • Critical Control: Include a "No-Cell" control to assess chemical instability.

    • Positive Control: 7-Ethoxycoumarin or Testosterone (to verify hepatocyte viability).

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., 
    
    
    
    -Methionine).
  • Analysis: Centrifuge (3000 x g, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis: Calculate the elimination rate constant (


) from the slope of the natural log of remaining concentration vs. time.



Protein Incorporation vs. Free Pool (The "Trap" Validation)

This assay confirms that the half-life extension is due to lack of protein incorporation.

Protocol:

  • Incubation: Incubate tumor cells (e.g., glioma cell line) with radiolabeled (

    
    C or 
    
    
    
    H) or stable isotope-labeled
    
    
    -Me-Met vs. L-Met for 60 minutes.
  • Fractionation:

    • Wash cells 3x with ice-cold PBS.

    • Acid Precipitation: Add 10% Trichloroacetic Acid (TCA). Incubate on ice for 30 min.

    • Separation: Centrifuge at 14,000 x g.

      • Supernatant: Contains Free Intracellular Pool (Transported but unmetabolized).

      • Pellet: Contains Protein Incorporated Fraction .

  • Readout: Measure radioactivity or mass spec signal in both fractions.

    • Expectation for L-Met: High signal in Pellet (>40-60%).

    • Expectation for

      
      -Me-Met: >95% signal in Supernatant; <5% in Pellet.
      

Comparative Performance Data

The following table summarizes typical experimental values derived from literature and validation studies comparing L-Methionine with Alpha-Methyl Methionine.

ParameterL-Methionine (Natural)

-Methyl Methionine (Analog)
Experimental Implication
Primary Transporter LAT1, LAT2, LAT3, LAT4LAT1 Specific (High Selectivity)Excellent marker for LAT1-overexpressing tumors.
Hepatocyte

< 30-60 min (Rapid metabolism)> 240 min (High Stability)

-Me-Met resists hepatic clearance, improving bioavailability.
Protein Incorporation High (Primary fate)Negligible (< 1-3%)Signal represents transport capacity, not proliferation rate.
SAM Synthesis High (Methyl donor source)Blocked Does not fuel the methylation cycle; no epigenetic interference.
Renal Clearance Reabsorbed via transportersHigh Renal ExcretionRapid background clearance in imaging (bladder activity).

References

  • Kanai, Y., et al. (1998).[1] "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

    • Establishes LAT1 as the primary transporter for bulky, branched, and alpha-methyl amino acids.
  • Inoue, T., et al. (2014). "Specific transport of 3-fluoro-L-alpha-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging."[2] Cancer Science. Link

    • Provides the mechanistic proof that alpha-methyl analogs are specific LAT1 substrates and resist protein incorpor
  • Langen, K.J., et al. (2006). "Radiolabeled amino acids: basic concepts and clinical applications in oncology." Journal of Nuclear Medicine. Link

    • Review of metabolic trapping mechanisms for amino acid tracers.
  • Wiriyasermkul, P., et al. (2016). "Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1): Insights Into the Mechanisms of Substrate Recognition." Molecular Pharmacology. Link

    • Structural basis for why alpha-methyl amino acids bind LAT1 but are rejected by downstream enzymes.

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control Standards for Synthetic α-Methyl Amino Acids

Introduction: The Critical Role of α-Methyl Amino Acids and the Imperative of Purity In modern drug development, particularly in peptide therapeutics, the quest for enhanced stability, controlled conformation, and improv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of α-Methyl Amino Acids and the Imperative of Purity

In modern drug development, particularly in peptide therapeutics, the quest for enhanced stability, controlled conformation, and improved pharmacokinetic profiles is relentless. Synthetic α-methyl amino acids have emerged as invaluable building blocks in this pursuit. The introduction of a methyl group at the alpha-carbon sterically hinders enzymatic degradation and constrains the peptide backbone, often leading to more potent and durable drug candidates.[1] However, this unique structural modification, which bestows such desirable properties, also introduces significant complexity into the manufacturing and quality control (QC) process.

For researchers, scientists, and drug development professionals, the purity of these synthetic precursors is not a matter of simple specification but the very foundation of a drug's safety and efficacy. Even trace impurities can have cascading effects, compromising everything from peptide synthesis yields to the final product's biological activity and immunogenicity.[2] This guide provides an in-depth comparison of the essential quality control standards for synthetic α-methyl amino acids. It moves beyond mere protocols to explain the scientific rationale behind the methods, offering a framework for establishing a robust, self-validating QC system grounded in international regulatory standards.

The Regulatory Landscape: A Framework for Quality

The quality control of any active pharmaceutical ingredient (API), including synthetic amino acids, is not arbitrary. It is governed by a harmonized set of international guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the foundational framework that ensures drug quality across the US, EU, and Japan.[3] For α-methyl amino acids, the following guidelines are paramount:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline classifies impurities into organic, inorganic, and residual solvents.[4][5] It establishes thresholds for reporting (e.g., 0.05%), identification, and toxicological qualification of impurities based on the maximum daily dose of the drug.[3][6]

  • ICH Q3C(R8) - Guideline for Residual Solvents: Manufacturing synthetic amino acids invariably involves the use of solvents. This guideline categorizes solvents by their toxicity (Class 1, 2, and 3) and sets permissible daily exposure (PDE) limits to ensure patient safety.[6][7]

  • ICH Q3D(R2) - Guideline for Elemental Impurities: This guideline mandates a risk-based approach to control elemental impurities (e.g., heavy metals, residual catalysts) that can be introduced from raw materials or manufacturing equipment.[6][8]

Adherence to these guidelines is not merely a regulatory hurdle; it is a systematic approach to ensuring the safety and consistency of the final therapeutic product.

Core Quality Attributes and Comparative Analytical Methodologies

A comprehensive QC strategy for α-methyl amino acids focuses on four primary pillars of purity. Below, we compare the state-of-the-art analytical techniques used to assess each attribute.

Enantiomeric Purity: The Gatekeeper of Stereochemistry

For a chiral molecule, enantiomeric purity (or enantiomeric excess, ee) is arguably the most critical quality attribute. The biological activity of peptides is exquisitely dependent on stereochemistry. The presence of the incorrect D-enantiomer in a peptide designed with L-amino acids can lead to reduced efficacy, altered receptor binding, or unpredictable immunological responses. The required enantiomeric purity for amino acid building blocks is often exceptionally high, frequently exceeding 99.8% ee.[9]

Comparison of Analytical Techniques for Enantiomeric Purity

TechniquePrincipleProsConsTypical Application
Chiral HPLC Separation of enantiomers on a Chiral Stationary Phase (CSP) via differential diastereomeric interactions.High precision and accuracy; gold standard for quantification; compatible with LC-MS.[10]Requires specialized, often expensive, chiral columns; method development can be complex.Routine QC and release testing for quantifying ee down to <0.1%.[11]
Chiral GC Separation of volatile, derivatized enantiomers on a chiral capillary column.Excellent resolution for volatile amino acids; high sensitivity.Requires derivatization, which adds a process step and potential for racemization.[11]Analysis of less polar α-methyl amino acids or when high sensitivity is paramount.
Optical Rotation Measures the rotation of plane-polarized light by a chiral sample.Very fast and simple; non-destructive.Not a purity-indicating method; insensitive to small amounts of enantiomeric impurity; value can be affected by other impurities.[10][12]Used for identity confirmation ("is it the correct enantiomer?") but not for accurate purity quantification.[13]

Protocol Spotlight: High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol outlines a typical "gold standard" method for determining the enantiomeric purity of an N-protected (e.g., Fmoc) α-methyl amino acid. Direct analysis of underivatized amino acids is also possible using specific columns like macrocyclic glycopeptide-based CSPs.[14]

Objective: To separate and quantify the D- and L-enantiomers of an Fmoc-protected α-methyl amino acid to determine its enantiomeric excess (ee).

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a racemic (50:50 D/L) standard of the target amino acid derivative at ~1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50). This is crucial for confirming peak identity and resolution.

    • Prepare a test sample of the L-amino acid derivative to be analyzed at the same concentration.

  • Chromatographic System:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.

    • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly effective. For example, a Lux Cellulose-2 or similar amylose/cellulose-derived column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A reversed-phase mobile phase is often used, for instance, a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. The exact ratio is optimized during method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 265 nm for the Fmoc group.

    • Injection Volume: 5 µL.

  • Analysis Procedure:

    • Inject the racemic standard to establish the retention times for both the D- and L-enantiomers and to calculate the resolution factor (Rs). A baseline resolution (Rs > 1.5) is required for accurate quantification.[9]

    • Inject the test sample.

    • Identify the main peak (the desired L-enantiomer) and the impurity peak (the undesired D-enantiomer).

  • Data Interpretation & Calculation:

    • The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers: ee (%) = [ (AL - AD) / (AL + AD) ] × 100

    • The specification is typically ≥99.8% ee.

Chemical Purity: Profiling Organic and Inorganic Impurities

Chemical impurities are non-isomeric substances that differ in covalent structure from the target α-methyl amino acid. They can originate from starting materials, arise as by-products during synthesis (e.g., dipeptides, β-alanyl species), or form as degradation products.[3][15] Their control is essential as they can interfere with subsequent reactions or possess their own pharmacology or toxicology.

Comparison of Analytical Techniques for Chemical Purity

TechniquePrincipleProsConsTypical Application
Reversed-Phase HPLC (RP-HPLC) with UV/MS Separation based on hydrophobicity. MS provides mass identification of impurities.The workhorse of purity analysis; highly quantitative and robust; MS detector provides structural information.[16]May not resolve all structurally similar impurities; requires chromophores for UV detection.Standard method for quantifying purity and specified impurities in APIs and starting materials.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Gives an absolute, unambiguous structural confirmation of the main component and major impurities without needing reference standards for every impurity.Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret.Identity confirmation, structural elucidation of unknown impurities, and quantitative analysis (qNMR) for assay determination.[17]
Amino Acid Analysis (AAA) Hydrolysis of the sample followed by chromatographic separation and quantification of constituent amino acids.Provides accurate quantification of the total amino acid content.[16]Destructive; does not provide information on the nature of impurities (e.g., protected vs. free).Assay determination and confirmation of composition, especially as defined by pharmacopoeias like the Ph. Eur.[18][19]
Residual Solvents: A Volatile Concern

Organic solvents are critical for synthesis and purification but must be removed to levels that are proven to be safe.[7] The ICH Q3C guideline provides strict limits based on toxicity.[6]

Comparison of Analytical Techniques for Residual Solvents

TechniquePrincipleProsConsTypical Application
Static Headspace Gas Chromatography (HS-GC) with FID/MS Volatile solvents are partitioned from the sample matrix into the headspace of a sealed vial and injected into a GC.Highly sensitive and specific for volatile compounds; minimizes matrix interference.[7]Not suitable for non-volatile compounds; requires careful method development for different sample matrices (e.g., choice of diluent solvent like DMSO or water).[7]The definitive, regulatory-accepted method for quantifying residual solvents according to USP <467> and ICH Q3C.[20][21]

Protocol Spotlight: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a sample of synthetic α-methyl amino acid according to ICH Q3C and USP <467> guidelines.

Methodology:

  • Standard and Sample Preparation:

    • Diluent: Select a high-boiling point solvent in which the amino acid is soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), ensuring it does not interfere with the analytes of interest.[7]

    • Standard Preparation: Prepare a stock solution containing all potential residual solvents (e.g., Class 2 solvents) at a known concentration in the chosen diluent. Create a calibration curve by serially diluting this stock.

    • Sample Preparation: Accurately weigh a specific amount of the amino acid sample (e.g., 100 mg) into a headspace vial. Add a precise volume of the diluent (e.g., 1 mL) and seal the vial immediately.

  • Instrumental Conditions:

    • HS-GC-MS System: A gas chromatograph equipped with a static headspace autosampler and a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • GC Column: A column with appropriate polarity for separating volatile solvents, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).[21]

    • Headspace Parameters:

      • Vial Equilibration Temperature: ~80 °C

      • Vial Equilibration Time: ~20 minutes

    • GC Parameters:

      • Carrier Gas: Helium or Hydrogen.

      • Inlet Temperature: ~250 °C.

      • Oven Program: A temperature gradient program, e.g., start at 40 °C, hold for 5 minutes, then ramp to 240 °C.

    • Detector Parameters:

      • FID Temperature: ~260 °C.

      • MS: Scan range 35-350 amu for identification.

  • Analysis and Calculation:

    • Run the calibration standards to establish linearity and response factors.

    • Analyze the prepared sample vials.

    • Quantify the amount of each solvent present using the calibration curve and the FID signal.

    • Confirm the identity of any detected peaks using the MS library match.

    • Results are reported in parts-per-million (ppm) and compared against the limits specified in ICH Q3C.

Elemental Impurities: Controlling Trace Metals

Elemental impurities can be introduced from catalysts used in the synthesis (e.g., Pd, Pt, Ru) or leached from manufacturing equipment (e.g., Ni, Cr, V). These elements can be toxic even at trace levels and may also compromise the stability of the drug substance.[22] The ICH Q3D guideline requires a risk assessment to identify potential elemental impurities and control them within established PDE limits.[23]

Comparison of Analytical Techniques for Elemental Impurities

TechniquePrincipleProsConsTypical Application
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio.Extremely low detection limits (parts-per-trillion, ppt); considered the gold standard for trace metal analysis; can differentiate isotopes.[23][24]Higher instrument cost; more susceptible to matrix interferences.[23]Definitive testing for toxic elements (e.g., As, Cd, Hg, Pb) and residual catalysts to meet strict ICH Q3D limits.[25]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms are excited in a plasma and emit light at characteristic wavelengths, which is then measured.Robust and less prone to matrix effects than ICP-MS; lower cost.Higher detection limits (parts-per-billion, ppb) than ICP-MS; may not be sensitive enough for all ICH Q3D elements at their required limits.[23]Screening or quantification of elements present at higher concentrations.

Visualizing the Quality Control Workflow

A robust QC strategy integrates these analytical tests into a logical workflow, ensuring that each batch of synthetic α-methyl amino acid is consistently safe and pure before it is released for use in drug substance manufacturing.

QC_Workflow cluster_0 Incoming Material cluster_1 Identity and Assay cluster_2 Purity Assessment cluster_3 Final Disposition SAM Synthetic α-Methyl Amino Acid Batch ID Identity Confirmation (NMR, FT-IR, MS) SAM->ID ASSAY Assay / Potency (qNMR or Titration) SAM->ASSAY EP Enantiomeric Purity (Chiral HPLC) SAM->EP CP Chemical Purity (RP-HPLC-UV/MS) SAM->CP RS Residual Solvents (HS-GC-MS) SAM->RS EI Elemental Impurities (ICP-MS) SAM->EI SPEC Data Review vs. Specification ID->SPEC ASSAY->SPEC EP->SPEC CP->SPEC RS->SPEC EI->SPEC RELEASE Batch Release SPEC->RELEASE Pass REJECT Batch Rejection SPEC->REJECT Fail

Caption: Integrated QC workflow for synthetic α-methyl amino acids.

The Interrelation of Impurities and Final Product Quality

Understanding the origin and potential impact of different impurities is crucial for developing a meaningful control strategy. The diagram below illustrates these relationships.

Impurity_Impact IMPURITIES Sources of Impurities in α-Methyl Amino Acid Synthesis SM Starting Materials (e.g., incorrect isomers) IMPURITIES:f0->SM RE Reagents & Catalysts (e.g., heavy metals) IMPURITIES:f0->RE PROC Process By-products (e.g., dipeptides, regioisomers) IMPURITIES:f0->PROC EN Enantiomeric Impurity (D-isomer) IMPURITIES:f0->EN YIELD Lower Peptide Synthesis Yield SM->YIELD SAFETY Altered Safety Profile (Toxicology/Immunogenicity) RE->SAFETY EFFICACY Reduced Efficacy PROC->EFFICACY PROC->SAFETY PROC->YIELD EN->EFFICACY EN->SAFETY IMPACT Potential Impact on Final Drug Product EFFICACY->IMPACT SAFETY->IMPACT STABILITY Decreased Stability STABILITY->IMPACT YIELD->IMPACT

Caption: Relationship between impurity sources and drug product impact.

Conclusion

The quality control of synthetic α-methyl amino acids is a multi-faceted discipline that forms the bedrock of modern peptide drug development. It requires a deep understanding of analytical chemistry, a firm grasp of the international regulatory framework, and a commitment to scientific rigor. By employing a strategic combination of orthogonal analytical techniques—from chiral HPLC to ICP-MS—and understanding the causality behind each test, researchers and manufacturers can ensure that these powerful building blocks are of the highest possible purity. This diligent approach not only facilitates smoother process development and regulatory compliance but ultimately safeguards patient health by ensuring the quality, safety, and efficacy of the final therapeutic product.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Protheragen.
  • ICH Harmonised Tripartite Guideline. (2006, October 25). Impurities in new drug substances Q3A(R2). ICH. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000, January 15). PubMed. [Link]

  • Proteins & Peptides Elemental-related Impurity Analysis. CD Formulation. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • How to Evaluate API Grade Purity: A Pharmaceutical Amino Acids Sourcing Guide by Aminowill. (2026, January 5). Aminowill. [Link]

  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. PMC. [Link]

  • AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. CABI Digital Library. [Link]

  • Evaluation of the Synthetic Product | Synthetic Peptides: A User's Guide. Oxford Academic. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed. [Link]

  • An Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]

  • Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. (2025, June 4). BioPharmaSpec. [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]

  • Guideline on the Development and Manufacture of Synthetic Peptides. (2023, October 12). European Medicines Agency (EMA). [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI. [Link]

  • ICP-MS/MS Applications and New Elemental Impurity Methods and Guidelines. (2022, April 26). Agilent. [Link]

  • ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. (2025, April 2). QbD Group. [Link]

  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent. [Link]

  • Determination of the enantiomers of alpha-amino acids and alpha-amino acid amides by high-performance liquid chromatography with a chiral mobile phase. PubMed. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. [Link]

  • Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC Europe. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent. [Link]

  • 2.2.56. AMINO ACID ANALYSIS. ResearchGate. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu. [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023, March 22). PMC. [Link]

  • Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Fmoc Alpha Methyl Quaternary Amino Acid Supply Chain Development. AmbioPharm. [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-alpha-methyl-DL-methionine proper disposal procedures

Executive Summary: Operational Directive Do not dispose of Fmoc-alpha-methyl-DL-methionine down the drain. Although this compound is often classified as "Not Hazardous" under GHS standards (depending on regional SDS inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Do not dispose of Fmoc-alpha-methyl-DL-methionine down the drain.

Although this compound is often classified as "Not Hazardous" under GHS standards (depending on regional SDS interpretations), it possesses specific structural properties—steric hindrance and sulfur reactivity—that dictate a strict High-Temperature Incineration disposal path.

Immediate Action Plan:

  • Solid Waste: Segregate into "Non-Halogenated Solid Organic" waste streams.

  • Liquid Waste: Segregate based on the carrier solvent (e.g., DCM goes to Halogenated; DMF goes to Non-Halogenated).

  • Critical Incompatibility: Never mix with oxidizing acids (Nitric, Perchloric) due to the methionine thioether moiety.

Hazard Assessment & Chemical Logic

To dispose of a chemical safely, you must understand its behavior in the waste stream.

FeatureChemical PropertyWaste Stream Implication
Fmoc Group Large, aromatic, hydrophobic moiety.Low water solubility. High BTU value (good for fuel blending/incineration).

-Methyl
Steric hindrance at the alpha-carbon.Bio-persistence. Unlike natural Methionine, this analog resists enzymatic degradation. Environmental release leads to accumulation.
Thioether Sulfur atom in the side chain (-S-CH3).Oxidation Risk. Reacts exothermically with strong oxidizers to form sulfoxides/sulfones. Potential for odor generation.
Regulatory Classification (RCRA - USA)
  • Listing: Not specifically listed on EPA P-list (acutely toxic) or U-list.

  • Characteristic: Does not typically meet criteria for Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.

  • Status: Non-Regulated Chemical Waste , but must be managed as "Process Waste" requiring destruction due to ecological persistence.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Excess Reagent)

Objective: Containment and transfer for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Bagging: If the material is in a glass vial, place the entire vial into a clear plastic zip-top bag. This "double containment" prevents dust generation during waste consolidation.

  • Labeling:

    • Primary Label: "NON-HAZARDOUS SOLID ORGANIC WASTE."

    • Constituent Tag: "Fmoc-alpha-methyl-DL-methionine."[1]

    • Hazard Check: Mark "Irritant" (standard precaution for amino acids).

  • Odor Control: Although Fmoc-protected forms are less odorous than free methionine, sulfur smells can develop over time. Ensure the waste container lid has a functional gasket.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Objective: Prevent solvent cross-contamination and dangerous side reactions.

Step 1: Identify the Solvent Matrix

  • Scenario 1: Dichloromethane (DCM)

    
    Halogenated Waste. 
    
  • Scenario 2: DMF, DMSO, Methanol, Acetonitrile

    
    Non-Halogenated Organic Waste. 
    

Step 2: Segregation Check (Crucial)

  • STOP: Does this waste stream contain Nitric Acid or Perchloric Acid ?

  • IF YES: Do NOT combine. The thioether in methionine can react with strong oxidizers, potentially generating heat or evolving sulfur dioxide gas. Collect in a separate "Oxidizing Waste" container and request a specific pickup.

Step 3: Bulking

  • Pour into the appropriate solvent carboy (typically 20L HDPE).

  • Leave 10% headspace to allow for thermal expansion.

  • Cap tightly immediately after use.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision tree for disposing of Fmoc-alpha-methyl-DL-methionine.

DisposalWorkflow Start Waste Generation: Fmoc-alpha-methyl-DL-methionine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BagTag Double Bag & Label: 'Non-Regulated Solid Organic' Solid->BagTag Incineration High-Temp Incineration (Zero Landfill) BagTag->Incineration Transfer SolventCheck Primary Solvent? Liquid->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated NonHalogenated DMF / MeOH / ACN SolventCheck->NonHalogenated HaloBin Bin: Halogenated Waste Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Waste NonHalogenated->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision logic for the segregation and disposal of Fmoc-alpha-methyl-DL-methionine based on physical state and solvent matrix.

Emergency Procedures

Spill Cleanup (Solid Powder):

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If large quantities (>100g) are spilled, use a N95 dust mask to prevent inhalation of fines.

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

  • Decontamination: Wipe the surface with a mild detergent solution. Avoid using bleach (sodium hypochlorite) directly on the bulk powder, as it may react with the sulfur moiety to produce sulfoxides and minor heat.

  • Disposal: Place all cleanup materials into the "Solid Organic Waste" container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[2][3][4][Link]

  • Biotage. (2023). How to handle peptides that contain methionine (Oxidation Risks).[Link]

Sources

Handling

Personal protective equipment for handling Fmoc-alpha-methyl-DL-methionine

Topic: Personal Protective Equipment (PPE) & Safe Handling of Fmoc-alpha-methyl-DL-methionine Audience: Researchers, Synthetic Chemists, and Lab Managers Content Type: Operational Safety Guide[1] Executive Safety Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling of Fmoc-alpha-methyl-DL-methionine Audience: Researchers, Synthetic Chemists, and Lab Managers Content Type: Operational Safety Guide[1]

Executive Safety Summary

Fmoc-alpha-methyl-DL-methionine is a specialized, sterically hindered amino acid derivative used in peptidomimetic synthesis to restrict conformational flexibility.[1] While often classified as a standard organic irritant, its handling requires elevated precautions due to two factors:

  • The Methionine Thioether: Susceptible to oxidation (forming sulfoxides), requiring inert atmosphere handling to maintain purity.

  • The Alpha-Methyl Group: Creates significant steric hindrance, often necessitating more aggressive coupling conditions (stronger activators, longer reaction times), thereby increasing the researcher's exposure duration to the reaction matrix.

Immediate Hazard Classification:

  • Physical: Fine powder; potential for electrostatic charge buildup.

  • Health: Skin/Eye/Respiratory Irritant (Category 2/2A/3).

  • Reactivity: Sensitive to strong oxidizers (sulfur moiety).

Risk Assessment & PPE Matrix

This matrix moves beyond generic advice, tailoring protection to the specific phase of the experimental workflow. The primary risk shifts from particulate inhalation (solid phase) to dermal permeation (solution phase).

Operational PhasePrimary HazardRespiratory ProtectionDermal ProtectionEye/Face Protection
Storage & Retrieval Cold burns (if stored at -20°C); Container breakage.[1]None required if sealed.Nitrile (Standard) (0.11 mm thickness)Safety Glasses (Side shields)
Weighing (Solid) Inhalation of fine dust. Sensitization potential.[1]Fume Hood (Primary) If weighing outside hood: N95/P100 Respirator .[1]Nitrile (Double) Outer glove prevents static transfer and contamination.Safety Goggles (If draft is high/dust is visible)
Solubilization Solvent Exposure. DMF/NMP are potent skin penetrants and carry the solute.Fume Hood (Mandatory) Face velocity: 80–100 fpm.[1]Laminate/Barrier Gloves (e.g., Silver Shield®) under Nitrile.[1] DMF permeates standard nitrile in <15 mins.Safety Glasses (Splash risk)
Coupling/Reaction Chemical Burns/Irritation. Activators (HATU/HBTU) are sensitizers.[1]Fume Hood (Mandatory) Sash lowered to working height.Nitrile (Double) Change immediately upon splash.Safety Glasses
Waste Disposal Incompatible Mixing. Sulfur compounds + Oxidizers = Exothermic/Gas.[1]Fume Hood Heavy Duty Nitrile (0.20 mm+)Face Shield (If pouring large volumes)

Operational Protocol: The "Safe Handling Loop"

This protocol ensures both operator safety and chemical integrity. The alpha-methyl group makes this compound expensive and difficult to couple; protecting the chemical from degradation is as vital as protecting the scientist.

Step 1: Storage & Equilibration
  • Condition: Store at -20°C or 4°C (check CoA) under Argon/Nitrogen.

  • Action: Allow the container to reach room temperature before opening.

    • Why? Opening a cold bottle introduces condensation. Water hydrolyzes the Fmoc group and oxidizes the methionine sulfur, ruining the reagent.

Step 2: Weighing (The Critical Dust Control Step)
  • Engineering Control: Use an analytical balance inside a powder containment hood or a standard fume hood with a draft shield.

  • Static Management: Fmoc-amino acids are often fluffy and electrostatic.[1] Use an anti-static gun or ionizer bar if available.

  • Technique:

    • Place a tared weighing boat in the balance.

    • Dispense slowly. Do not dump.

    • Immediate Closure: Flush the stock bottle with Nitrogen/Argon immediately after use to prevent sulfur oxidation.

Step 3: Solubilization & Activation
  • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .[1]

    • Safety Note: These solvents are reproductive toxins and readily absorb through skin, carrying the dissolved amino acid with them. Never trust single nitrile gloves with DMF. [1]

  • Alpha-Methyl Nuance: Due to steric hindrance at the alpha-carbon, standard activation (DIC/HOBt) is often insufficient.[1] You will likely use HATU or PyBOP .

    • Protocol: Add the activator last to the amino acid/base mixture to control the exotherm.

Step 4: Disposal & Decontamination[1]
  • Segregation: Dispose of liquid waste in Halogen-Free Organic Waste .

    • Crucial: Do NOT mix with oxidizing waste (e.g., peroxide, nitric acid). The methionine sulfur can react violently or generate foul odors (sulfoxides/sulfones).

  • Spill Cleanup:

    • Solid: Wet wipe (paper towel + acetone) to prevent dust. Do not sweep dry.

    • Solution: Absorb with vermiculite.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of controls, emphasizing the transition from dust hazards to solvent hazards.

G Storage 1. Storage (-20°C, Inert Gas) Equilibration 2. Equilibration (Prevent Condensation) Storage->Equilibration Warm to RT Weighing 3. Weighing (Dust Hazard) Equilibration->Weighing Anti-static tools Weighing->Storage Flush N2 & Reseal Solubilization 4. Solubilization (Solvent Hazard: DMF) Weighing->Solubilization Add DMF/NMP Coupling 5. Coupling (Steric Hindrance) Solubilization->Coupling Add HATU/Base Waste 6. Disposal (Segregate Sulfur) Coupling->Waste Halogen-Free

Figure 1: The Safe Handling Loop. Note the critical feedback loop from Weighing back to Storage (dashed line), emphasizing the need to re-inert the container immediately to prevent methionine oxidation.

References

  • AnaSpec. (2021). Safety Data Sheet: Fmoc-alpha-methyl-DL-methionine. AnaSpec, Inc.[2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Chemical Wastes in the Peptide Synthesis Process. PubChem.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-alpha-methyl-DL-methionine
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